molecular formula C16H19ClN2 B086927 Chlorpheniramine CAS No. 132-22-9

Chlorpheniramine

カタログ番号: B086927
CAS番号: 132-22-9
分子量: 274.79 g/mol
InChIキー: SOYKEARSMXGVTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chlorpheniramine is a potent first-generation alkylamine antihistamine that functions as a high-affinity inverse agonist at the histamine H1 receptor . By competitively blocking the action of endogenous histamine at this receptor, it effectively inhibits histamine-induced increases in vascular permeability, vasodilation, and the stimulation of sensory nerves, providing a robust mechanistic tool for studying allergic and inflammatory pathways in vitro and in vivo . Beyond its well-characterized antihistaminic properties, this compound exhibits a notable secondary pharmacodynamic profile. It acts as a serotonin reuptake inhibitor (SERT), with a high binding affinity (Ki = 15.2 nM for the human serotonin transporter), which supports its investigation in neuropharmacological research beyond its primary indication . Its status as a first-generation antihistamine means it readily crosses the blood-brain barrier, allowing researchers to study central versus peripheral effects of H1 receptor blockade . While traditionally used to model the treatment of allergic conditions like rhinitis and urticaria, recent scientific literature highlights promising new avenues for investigation. Emerging research, including clinical trials, explores the potential of intranasal this compound for its anti-inflammatory and antiviral effects, particularly in the context of post-COVID symptom management, opening new potential pathways for therapeutic repurposing . This versatile and well-established compound continues to offer significant value for pharmacological research, receptor studies, and the exploration of novel clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYKEARSMXGVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022804
Record name Chlorpheniramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlorpheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

142 °C @ 1.0 MM HG
Record name Chlorpheniramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

UV max absorption (water): 261 nm (E=5760), Solubility in mg/ml at 25 °C: Ethanol 330; chloroform 240; water 160; methanol 130; pH of a 2% aqueous solution about 5 /Maleate/, 160.0 mg/mL at 25 °C
Record name Chlorpheniramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorpheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

OILY LIQUID

CAS No.

132-22-9, 113-92-8
Record name (±)-Chlorpheniramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorphenamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorpheniramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlorpheniramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorphenamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.596
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORPHENIRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6IO1965U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorpheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 - 135 °C
Record name Chlorpheniramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Chlorpheniramine on Histamine H1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Chlorpheniramine is a first-generation alkylamine antihistamine that has been in clinical use for decades to treat allergic conditions.[1][2] Its primary mechanism of action is potent, competitive, and reversible antagonism at the histamine (B1213489) H1 receptor (H1R). More specifically, this compound functions as an inverse agonist, a mechanism that involves stabilizing the inactive conformation of the H1 receptor.[1] This action not only prevents histamine binding but also reduces the receptor's basal, constitutive activity, thereby inhibiting the downstream Gq/11-mediated signaling cascade that leads to allergic symptoms. This guide provides a detailed examination of this mechanism, supported by quantitative binding data, experimental protocols, and visualizations of the relevant biological and methodological pathways.

The Histamine H1 Receptor and the Concept of Inverse Agonism

The histamine H1 receptor is a Class A G-protein coupled receptor (GPCR) that plays a central role in mediating Type 1 hypersensitivity reactions.[3] Like many GPCRs, the H1 receptor can exist in an equilibrium between an inactive conformation (R) and an active conformation (R).[4] In the absence of a ligand, a small fraction of the receptor population spontaneously adopts the active R state, leading to a low level of basal or constitutive signaling.[4]

  • Agonists (like histamine) preferentially bind to and stabilize the active R* state, shifting the equilibrium towards R* and triggering a robust downstream signal.

  • Neutral Antagonists bind equally to both R and R* states. They do not alter the basal activity but block agonists from binding.

  • Inverse Agonists (like this compound) preferentially bind to and stabilize the inactive R state. This shifts the equilibrium away from R*, blocking agonist binding and reducing the receptor's constitutive activity below its basal level.[1][4]

All H1 antihistamines that have been examined to date have demonstrated inverse agonist properties.[4]

cluster_receptor H1 Receptor States cluster_ligands Ligand Action cluster_effects Resulting Equilibrium Shift R Inactive State (R) R_star Active State (R*) R->R_star Constitutive Activity Agonist Histamine (Agonist) Agonist->R_star Binds & Stabilizes Effect_Agonist Shifts Equilibrium to Active State (Increased Signaling) Inverse_Agonist This compound (Inverse Agonist) Inverse_Agonist->R Binds & Stabilizes Effect_Inverse_Agonist Shifts Equilibrium to Inactive State (Decreased Signaling) Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates CPM This compound CPM->H1R Inhibits (Inverse Agonist) Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Ca->PKC Co-activates Response Cellular Response (e.g., Inflammation, Contraction) Ca->Response PKC->Response P1 Preparation - H1R Membranes - Reagents (Radioligand, This compound, Buffers) P2 Assay Incubation - Total Binding - Non-Specific Binding - Competition Binding P1->P2 P3 Separation - Rapid vacuum filtration - Wash to remove unbound ligand P2->P3 P4 Quantification - Scintillation counting to measure bound radioactivity P3->P4 P5 Data Analysis - Calculate Specific Binding - Generate Competition Curve - Determine IC₅₀ and Kᵢ P4->P5

References

Pharmacokinetics and pharmacodynamics of chlorpheniramine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the in-vivo pharmacokinetics (PK) and pharmacodynamics (PD) of chlorpheniramine (CPM), a first-generation H1-antihistamine. It synthesizes data from various in-vivo studies, outlines common experimental methodologies, and illustrates key pathways and processes.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption, extensive tissue distribution, significant metabolism, and a relatively long elimination half-life. However, there is considerable variability depending on the species, route of administration, and formulation.[1]

Absorption

Following oral administration, this compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) typically reached within 2 to 4 hours (Tmax).[1] The oral bioavailability is moderate, ranging from 25% to 50% in humans, which is attributed to substantial first-pass metabolism in the gut and liver.[1][2][3][4] Intravenous (IV) administration bypasses this first-pass effect, resulting in complete systemic bioavailability.[1] Other routes, such as intranasal and buccal, have been explored and show faster absorption and partial avoidance of hepatic first-pass metabolism.[1][4]

Distribution

This compound is lipophilic, allowing it to cross the blood-brain barrier, which contributes to its sedative effects.[1] It has a large apparent volume of distribution (Vd) of approximately 7.0 L/kg in children, indicating extensive tissue distribution.[5] Protein binding in plasma is around 72%.[3]

Metabolism

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2D6 being the predominant enzyme involved.[1] The main metabolic pathways are sequential N-demethylation to form monodesmethylthis compound (DCPM) and didesmethylthis compound, which are the primary metabolites.[6] The pharmacokinetics of the metabolites can be stereoselective.[7] Studies in extensive and poor metabolizers (based on CYP2D6 phenotype) show differences in H1-receptor occupancy, suggesting a role for CYP2D6 in the formation of a potent active metabolite.[8][9]

Excretion

The parent drug and its metabolites are primarily excreted by the kidneys.[3][6] The elimination half-life (t½) in adults is long, ranging from approximately 14 to 43 hours.[3][10] In children, the half-life is shorter, with a mean of about 13.1 hours.[5] Elimination kinetics are influenced by factors such as age, renal function, urinary pH, and urine flow rate.[6][11] The excretion rate of this compound and its demethylated metabolites decreases as urine pH increases and urine flow rate decreases.[5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound across different species and routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)Reference(s)
Immediate-Release4 mg5.72.257.9~2025-50[1]
Oral Solution10 mg-2.8 (mean)-28 (mean)34-59[2][12]
Tablets8 mg-2.8 (mean)-28 (mean)25-44[2][12]
Controlled-Release-25.9-32.53.9-8.4837-1,202--[1]

Table 2: Pharmacokinetic Parameters of this compound in Humans (Other Routes)

RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference(s)
Intravenous (IV) Bolus5 mg---22-23[2][12]
Intranasal (0.4%)--0.25-3.0--[1]
Buccal Mucoadhesive4 mg6.23.385.0-[1]

Table 3: Interspecies Comparison of this compound Pharmacokinetic Parameters

SpeciesRouteDoseCmax (ng/mL)Tmax (h)t½ (h)Bioavailability (%)Reference(s)
DogIV---1.7-[13]
DogOral50-200 mg---9.4-39.4[13]
Dog (Beagle)Intranasal14 mg~4720.083--[1]
Horse (Thoroughbred)IV---~2.7-[1]
Horse (Thoroughbred)Oral--1-~38[1]
SwineIV0.1 mg/kg--1.3-2.6-[14]
SwineOral----2.4-22[14]
SheepIV0.1 mg/kg--1.3-2.6-[14]
RatOral20 mg/kg----[7]

Pharmacodynamics

Mechanism of Action

This compound's primary mechanism of action is as a potent inverse agonist at the histamine (B1213489) H1 receptor.[1][3] In allergic reactions, histamine is released from mast cells and binds to H1 receptors, initiating a cascade that leads to symptoms like increased vascular permeability, vasodilation, and sensory nerve stimulation.[15][16] By competitively binding to H1 receptors, this compound prevents histamine from binding and exerting its effects, thereby providing relief from allergic symptoms.[16] The dextrorotatory stereoisomer, dexthis compound (B1670334), is the more active enantiomer, exhibiting a significantly higher binding affinity for the H1 receptor than the levorotatory isomer.[3]

Chlorpheniramine_Mechanism_of_Action cluster_0 Cellular Environment Allergen Allergen MastCell Mast Cell / Basophil Allergen->MastCell Binds to IgE Histamine Histamine MastCell->Histamine Degranulation & Release H1Receptor H1 Receptor Histamine->H1Receptor Binds & Activates AllergicResponse Allergic Symptoms (Vasodilation, Edema, Itching) H1Receptor->AllergicResponse Initiates Signaling This compound This compound This compound->H1Receptor Blocks Binding (Inverse Agonist)

Caption: Primary mechanism of this compound as an H1 receptor antagonist.

Other Receptor Activity and Signaling Pathways

In addition to its primary activity, this compound exhibits other pharmacological effects:

  • Anticholinergic Activity: It possesses weak anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors, which can contribute to side effects like dry mouth.[3][16]

  • Serotonin (B10506) Reuptake Inhibition: this compound has been found to act as a serotonin reuptake inhibitor, though its affinity for norepinephrine (B1679862) and dopamine (B1211576) transporters is weak.[3][15]

  • NF-κB Pathway: In human nasal epithelial cells, histamine can inhibit CREB phosphorylation, leading to decreased aquaporin 5 (AQP5) expression via activation of the NF-κB pathway. This compound can attenuate this effect by suppressing NF-κB activation, suggesting an anti-inflammatory mechanism beyond H1-receptor antagonism.[17]

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The relationship between this compound plasma concentration and its pharmacodynamic effect is not always straightforward. One study found that plasma concentrations did not perfectly predict H1-receptor occupancy.[8][9] In extensive metabolizers (via CYP2D6), over 80% of H1-receptors were occupied for 12 hours post-dose, while in poor metabolizers, over 60% occupancy was observed from 12 to 30 hours, even after plasma concentrations had fallen significantly.[8][9] This suggests that active metabolites may contribute significantly to the overall antihistaminic effect.[8]

Experimental Protocols & Methodologies

The characterization of this compound's PK/PD profile relies on robust in-vivo and in-vitro experimental designs and sensitive bioanalytical methods.

In-Vivo Pharmacokinetic Studies
  • Study Design: A common approach for bioavailability and bioequivalence studies in humans is the open, randomized, two-period crossover design with an adequate washout period (e.g., 2 weeks) between administrations of test and reference formulations.[18] Animal studies also employ intravenous and oral administration to determine absolute bioavailability and assess first-pass metabolism.[7][13]

  • Subjects: Studies are conducted in healthy adult volunteers or specific patient populations (e.g., children with allergic rhinitis).[5][18] Animal models include rats, dogs, horses, and rabbits, among others.[1][7][14]

  • Sample Collection: Blood samples are collected at predetermined time points following drug administration. Plasma is separated by centrifugation and stored frozen until analysis. For excretion studies, urine is collected over extended periods (e.g., 48 hours or longer).[2][5]

PK_Study_Workflow cluster_workflow Typical In-Vivo Pharmacokinetic Study Workflow A Subject Recruitment (e.g., Healthy Volunteers) B Randomized Crossover Design (Test vs. Reference Formulation) A->B C Drug Administration (Oral, IV, etc.) B->C D Serial Blood Sampling C->D E Plasma Separation & Storage (-20°C or lower) D->E F Bioanalytical Method (e.g., LC-MS/MS) E->F G Data Analysis (Cmax, Tmax, AUC, t½) F->G H Statistical Evaluation (Bioequivalence Assessment) G->H

Caption: A generalized workflow for a clinical pharmacokinetic study.

Bioanalytical Methods for Plasma Concentration

Accurate quantification of this compound in plasma is critical for PK studies. Due to low therapeutic concentrations, highly sensitive methods are required.[19]

  • Methodology: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) is a widely used, sensitive, and robust method.[18] Other methods include HPLC with UV detection, gas-liquid chromatography (GLC) with a nitrogen-sensitive detector, and LC with single quadrupole mass spectrometry.[2][19][20][21]

  • Sample Preparation: A liquid-liquid extraction (LLE) step is typically employed to isolate this compound and an internal standard (e.g., brompheniramine) from the plasma matrix. A common extraction solvent mixture is diethyl ether-dichloromethane.[18] Magnetic dispersive solid-phase extraction has also been developed as an alternative.[22]

  • Chromatography: Reverse-phase columns (e.g., C8 or C18) are used for separation. A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer is common.[18]

  • Validation: The method must be validated for linearity, precision, accuracy, selectivity, and stability according to regulatory guidelines. A typical linear calibration curve ranges from 0.05 to 10 ng/mL.[18]

In-Vitro and In-Situ Models

To investigate specific aspects of absorption and metabolism without the complexity of a full in-vivo system, various models are used:

  • In-Situ Intestinal Loop Model (Rat): This model is used to study intestinal absorption and metabolism in a living animal while isolating a segment of the intestine. It helps differentiate between intestinal and hepatic first-pass metabolism.[7]

  • In-Vitro Everted Sac Model (Rat): This technique involves everting a segment of the small intestine and filling it with a buffer. The sac is then incubated in a solution containing the drug to study its transport across the intestinal wall.[7] These models have been used to show that the intestinal absorption of this compound is not stereoselective and is not significantly affected by P-glycoprotein or CYP450 modulators.[7]

Metabolic_Pathway cluster_metabolism Primary Metabolic Pathway of this compound CPM This compound Excretion Renal Excretion CPM->Excretion enzyme CYP2D6 (Liver) CPM->enzyme DCPM Monodesmethyl- This compound DDCPM Didesmethyl- This compound DCPM->DDCPM N-Demethylation DCPM->Excretion DDCPM->Excretion enzyme->DCPM N-Demethylation

Caption: The primary metabolic pathway of this compound via N-demethylation.

References

The Dawn of Allergy Relief: A Technical History of Chlorpheniramine's Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine, a first-generation alkylamine antihistamine, has been a cornerstone in the symptomatic treatment of allergic conditions for over seven decades. This technical guide provides a comprehensive historical account of its discovery and the evolution of its chemical synthesis. We delve into the pioneering work that led to its development, detail the experimental protocols of its initial synthesis, and present key quantitative data. Furthermore, this guide elucidates the molecular mechanism of action through a detailed exploration of the H1 receptor signaling pathway. This document serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the legacy and enduring relevance of this important therapeutic agent.

A Historical Perspective: The Quest for Histamine (B1213489) Antagonists

The journey to the discovery of this compound is rooted in the broader scientific effort to understand and counteract the physiological effects of histamine. The early 20th century saw the identification of histamine as a key mediator of allergic reactions, prompting a search for compounds that could block its activity.[1][2] The 1930s marked the beginning of antihistamine development, with the discovery of the first compounds exhibiting such properties.[3] This era of research was characterized by the synthesis and evaluation of numerous molecules, leading to the introduction of the first clinically useful antihistamines in the 1940s.[3][4]

This compound emerged from this intensive period of pharmaceutical innovation. Patented in 1948 by Nathan Sperber and his colleagues at the Schering Corporation, it represented a significant advancement in the field.[5][6][7] Introduced into medical use in 1949, this compound offered a potent and effective treatment for the symptoms of allergic rhinitis and other allergic conditions.[5][6][7] Its development was a testament to the growing understanding of structure-activity relationships in medicinal chemistry.

The Original Synthesis: A Step-by-Step Experimental Protocol

The initial synthesis of this compound, as detailed in U.S. Patent 2,567,245, laid the groundwork for its production.[3] The core of this process involves the formation of a key intermediate, γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-chlorophenyl(2-pyridyl)acetonitrile

  • Reactants: 4-chlorophenylacetonitrile and 2-chloropyridine (B119429).

  • Reagent: Sodium amide (NaNH₂).

  • Procedure: 4-chlorophenylacetonitrile is reacted with 2-chloropyridine in the presence of sodium amide. The sodium amide acts as a strong base to deprotonate the α-carbon of the 4-chlorophenylacetonitrile, creating a nucleophile that then attacks the 2-chloropyridine.[8]

  • Note: This reaction forms the carbon skeleton of the final compound.

Step 2: Synthesis of γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine

  • Reactant: 4-chlorophenyl(2-pyridyl)acetonitrile (from Step 1).

  • Reagent: 2-dimethylaminoethylchloride and sodium amide.

  • Procedure: The intermediate from Step 1 is alkylated with 2-dimethylaminoethylchloride in the presence of sodium amide.[8] The sodium amide again serves as a base to deprotonate the α-carbon, allowing for the addition of the dimethylaminoethyl group.

Step 3: Hydrolysis and Decarboxylation to this compound

  • Reactant: γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine (from Step 2).

  • Procedure: The nitrile group of the intermediate from Step 2 is subjected to hydrolysis and decarboxylation to yield the final this compound base.[8] This is typically achieved by heating in the presence of a strong acid, such as sulfuric acid.[3]

Step 4: Formation of this compound Maleate (B1232345)

  • Reactant: this compound base (from Step 3).

  • Reagent: Maleic acid.

  • Procedure: The this compound free base is reacted with maleic acid in a suitable solvent to form the more stable and water-soluble maleate salt, which is the form commonly used in pharmaceutical preparations.

Quantitative Data from Early Syntheses

The following tables summarize the key quantitative data reported in early publications and patents related to the synthesis of this compound and its intermediates.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Reference
This compoundC₁₆H₁₉ClN₂274.79-142[9]
This compound MaleateC₂₀H₂₃ClN₂O₄390.86130-135-[9]
Synthesis Step Reactants Product Yield (%) Reference
Step 14-chlorophenylacetonitrile, 2-chloropyridine4-chlorophenyl(2-pyridyl)acetonitrileNot specified in early patents[8]
Step 24-chlorophenyl(2-pyridyl)acetonitrile, 2-dimethylaminoethylchlorideγ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamineNot specified in early patents[8]
Step 3γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamineThis compoundNot specified in early patents[8]

Visualizing the Synthesis and Mechanism of Action

Synthesis Workflow

The following diagram illustrates the key steps in the original synthesis of this compound.

G cluster_0 This compound Synthesis A 4-chlorophenylacetonitrile + 2-chloropyridine B 4-chlorophenyl(2-pyridyl)acetonitrile A->B  Sodium Amide C γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl- 2-pyridinepropanamine B->C  2-dimethylaminoethylchloride,  Sodium Amide D This compound C->D  Hydrolysis &  Decarboxylation E This compound Maleate D->E  Maleic Acid

Caption: The original synthetic pathway of this compound.

H1 Receptor Signaling Pathway

This compound exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. The diagram below outlines the signaling cascade that is inhibited by this compound.

G cluster_1 H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (Gq/11-coupled) Histamine->H1R Binds to Gq Gq/11 protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release from ER IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates IKK IKK complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of pro-inflammatory genes Nucleus->Transcription Initiates This compound This compound (Inverse Agonist) This compound->H1R Blocks

Caption: The H1 receptor signaling cascade and its inhibition.

Conclusion

The discovery and synthesis of this compound represent a pivotal moment in the history of allergy treatment. The innovative synthetic chemistry pioneered by Sperber and his team provided a scalable method for producing a highly effective antihistamine that has benefited millions worldwide. Understanding the historical context, the intricacies of its synthesis, and its mechanism of action at the molecular level provides a comprehensive picture of this enduring therapeutic agent. This guide serves as a technical resource to appreciate the scientific journey of this compound, from its conception in the laboratory to its lasting impact in clinical practice.

References

The Stereochemical Dichotomy of Chlorpheniramine: A Technical Guide to the Biological Activities of its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine, a first-generation H1-receptor antagonist, has been a cornerstone in the symptomatic treatment of allergic conditions for decades. As a chiral molecule, it exists as two enantiomers: dexthis compound (B1670334) ((+)-S-chlorpheniramine) and levthis compound ((-)-R-chlorpheniramine). This technical guide provides an in-depth analysis of the distinct biological activities of these enantiomers, focusing on their receptor binding affinity, functional activity, pharmacokinetic profiles, and in vivo efficacy. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and a clear presentation of quantitative data to facilitate further investigation and drug development efforts.

Introduction

The principle of stereoselectivity in pharmacology dictates that enantiomers of a chiral drug can exhibit profound differences in their biological activities. This is primarily due to the three-dimensional nature of drug-receptor interactions. This compound serves as a classic example of this principle, where the therapeutic antihistaminic effects are predominantly attributed to one of its enantiomers. This guide will dissect the pharmacological profiles of dexthis compound and levthis compound, providing a robust dataset for comparative analysis.

Receptor Binding Affinity

The primary mechanism of action for this compound is the blockade of the histamine (B1213489) H1 receptor. Radioligand binding assays are instrumental in quantifying the affinity of each enantiomer for this receptor.

Histamine H1 Receptor

Studies have consistently demonstrated that dexthis compound possesses a significantly higher affinity for the histamine H1 receptor compared to levthis compound. This stereoselectivity is the fundamental basis for the differing antihistaminic potency of the two enantiomers.

Table 1: Histamine H1 Receptor Binding Affinities (Ki) of this compound Enantiomers

EnantiomerReceptorRadioligandCell Line/TissueKi (nM)Reference
Dexthis compoundHuman Histamine H1[3H]MepyramineHuman cloned H1 receptor2.67 - 4.81
Levthis compoundHuman Histamine H1[3H]MepyramineHuman cloned H1 receptor211 - 361
Off-Target Binding: Muscarinic Receptors

First-generation antihistamines are known for their anticholinergic side effects, which are mediated by their affinity for muscarinic acetylcholine (B1216132) receptors. Both enantiomers of this compound exhibit weak affinity for these receptors.

Table 2: Muscarinic Acetylcholine Receptor Binding Affinities (Ki) of this compound Enantiomers

EnantiomerReceptorTissueKi (µM)Reference
Dexthis compoundMuscarinic AcetylcholineRat brain20 - 30
Levthis compoundMuscarinic AcetylcholineRat brain40 - 50

Functional Activity

Functional assays measure the ability of a ligand to elicit a cellular response following receptor binding. For H1 receptor antagonists, these assays typically quantify the inhibition of histamine-induced signaling.

Histamine H1 Receptor-Mediated Calcium Flux

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of the this compound enantiomers are stereoselective, leading to different plasma concentrations and durations of action.

Human Pharmacokinetics

In humans, dexthis compound is cleared more slowly than levthis compound, resulting in a higher systemic exposure. This is primarily due to stereoselective metabolism by the cytochrome P450 enzyme CYP2D6.

Table 3: Pharmacokinetic Parameters of this compound Enantiomers in Humans (Oral Administration)

ParameterDexthis compound ((S)-(+)-enantiomer)Levthis compound ((R)-(-)-enantiomer)Reference
Cmax (ng/mL)12.55 ± 1.515.38 ± 0.44
Oral Clearance (CLoral) (L/h/kg)0.49 ± 0.081.07 ± 0.15
Elimination Half-life (t1/2) (h)18.0 ± 2.0-
Rat Pharmacokinetics

Similar stereoselectivity in pharmacokinetics is observed in rats, with dexthis compound exhibiting a higher area under the curve (AUC) compared to levthis compound.

Table 4: Pharmacokinetic Parameters of this compound Enantiomers in Rats (Oral Administration)

ParameterDexthis compound ((+)-S-enantiomer)Levthis compound ((-)-R-enantiomer)Reference
AUCHigherLower

In Vivo Efficacy

Animal models are crucial for evaluating the antihistaminic efficacy of compounds in a physiological setting.

Histamine-Induced Bronchoconstriction in Guinea Pigs

The guinea pig model of histamine-induced bronchoconstriction is a standard preclinical assay for assessing the in vivo potency of H1 antihistamines. Dexthis compound has been shown to be a potent inhibitor of this response.

Table 5: In Vivo Efficacy of Dexthis compound in Guinea Pigs

ModelEndpointED50 (µg/kg, i.v.)Reference
Histamine-Induced BronchoconstrictionInhibition of bronchoconstrictor reaction4.1

Direct comparative in vivo efficacy studies with quantitative endpoints for levthis compound are not extensively reported in the available literature. However, based on its significantly lower receptor affinity, its in vivo antihistaminic activity is expected to be substantially lower than that of dexthis compound.

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of test compounds to the histamine H1 receptor.

  • Materials:

    • Membrane preparation from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [3H]mepyramine.

    • Test compounds: Dexthis compound and levthis compound.

    • Non-specific binding control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with a range of concentrations of the test compounds.

    • Add the membrane preparation, [3H]mepyramine (at a concentration near its Kd), and the test compounds or buffer to the wells.

    • Incubate at room temperature (25°C) for 60-240 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters with cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value for each test compound.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Compound Dilution Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Radioligand Binding Assay Workflow
Histamine-Induced Calcium Flux Assay

This protocol describes a cell-based functional assay to measure the inhibition of histamine-induced calcium mobilization.

  • Materials:

    • HEK293 cells (or other suitable cell line) stably expressing the human histamine H1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Histamine.

    • Test compounds: Dexthis compound and levthis compound.

    • Fluorescence plate reader with kinetic reading capabilities.

  • Procedure:

    • Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with various concentrations of the test compounds.

    • Add a fixed concentration of histamine (typically the EC80) to stimulate the cells.

    • Immediately measure the fluorescence intensity over time using the plate reader.

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the histamine response for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Signaling Pathways

Dexthis compound and levthis compound act as inverse agonists at the histamine H1 receptor, blocking the downstream signaling cascade initiated by histamine.

signaling_pathway Histamine Histamine H1R Histamine H1 Receptor (Gq-coupled) Histamine->H1R Activates Antihistamine Dexthis compound / Levthis compound Antihistamine->H1R Blocks Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Allergic Response Ca_release->Cellular_Response PKC->Cellular_Response

Histamine H1 Receptor Signaling Pathway

Conclusion

The biological activity of this compound is markedly stereoselective, with dexthis compound being the predominantly active enantiomer responsible for the therapeutic antihistaminic effects. This is evident from its significantly higher binding affinity for the histamine H1 receptor and its slower in vivo clearance compared to levthis compound. This technical guide provides a comprehensive overview of the available data and detailed experimental protocols to aid researchers in the continued exploration of the pharmacology of this compound enantiomers and the development of new, more selective therapeutic agents.

Chlorpheniramine: A First-Generation Antihistamine with Selective Serotonin Reuptake Inhibitor Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chlorpheniramine, a first-generation alkylamine antihistamine, has been widely utilized for the symptomatic relief of allergic conditions for decades. Beyond its well-established histamine (B1213489) H1 receptor antagonism, a growing body of evidence reveals its significant activity as a selective serotonin (B10506) reuptake inhibitor (SSRI). This technical guide provides a comprehensive analysis of this compound's pharmacological profile at the serotonin transporter (SERT), presenting quantitative binding affinity data, detailing key experimental methodologies, and elucidating its impact on serotonergic signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the repurposing of established drugs and the exploration of novel therapeutic applications for this compound based on its SSRI activity.

Introduction

The serendipitous discovery of the antidepressant properties of drugs initially developed for other indications has been a recurring theme in psychopharmacology. This compound, a compound available over-the-counter for allergy and cold symptoms, presents a compelling case for such pharmacological repurposing. Early observations and subsequent preclinical and clinical research have highlighted its capacity to modulate the serotonin system, primarily through the inhibition of the serotonin transporter (SERT).[1] This dual activity as both an antihistamine and a weak SSRI suggests potential therapeutic applications in conditions where both histaminergic and serotonergic systems are implicated, such as pruritus with underlying anxiety or depression.[1] This guide aims to consolidate the existing technical data on this compound's SSRI properties to facilitate further research and development.

Pharmacological Profile: Binding Affinity and Selectivity

This compound's interaction with monoamine transporters has been quantified in several key studies. The primary mechanism underlying its SSRI effect is its binding affinity for the serotonin transporter (SERT).

Quantitative Binding Affinity Data

The binding affinities of this compound and a selection of established SSRIs for the human serotonin (hSERT), norepinephrine (B1679862) (hNET), and dopamine (B1211576) (hDAT) transporters, as well as the histamine H1 receptor, are summarized in Table 1. The data are presented as inhibitor constant (Ki) values, where a lower Ki indicates a higher binding affinity.

CompoundhSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)H1 Receptor Ki (nM)
This compound 15.2 [2][3]1440 1060 ~2.5
Fluoxetine1.12602000110
Sertraline0.29420253300
Paroxetine0.140260>10000
Fluvoxamine2.163059001000
Citalopram1.64000>10000>10000

Data for established SSRIs are compiled from various pharmacological sources for comparative purposes.

As evidenced by the data, this compound exhibits a moderate affinity for the serotonin transporter, with a Ki value of 15.2 nM.[2][3] Its affinity for the norepinephrine and dopamine transporters is significantly lower, indicating a degree of selectivity for SERT over the other monoamine transporters.[2][3] However, it is crucial to note its high affinity for the histamine H1 receptor, which is consistent with its primary classification as an antihistamine.

Key Experimental Methodologies

The quantitative data presented above were generated through specific and rigorous experimental protocols. This section details the methodologies employed in the seminal studies that characterized this compound's interaction with the serotonin transporter.

Radioligand Binding Assays for Monoamine Transporters

The binding affinities of this compound for human monoamine transporters were determined using radioligand binding assays with membrane preparations from HEK-293 cells stably expressing the respective transporters. The following protocol is based on the methodology described by Tatsumi et al. (1997).[2][3]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Cell Culture and Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis HEK293 HEK-293 cells stably expressing hSERT, hNET, or hDAT Harvest Cell Harvesting HEK293->Harvest Homogenize Homogenization in buffer Harvest->Homogenize Centrifuge1 Low-speed centrifugation (remove nuclei) Homogenize->Centrifuge1 Centrifuge2 High-speed centrifugation (pellet membranes) Centrifuge1->Centrifuge2 Resuspend Resuspend in assay buffer Centrifuge2->Resuspend Membranes Membrane Preparation Incubate Incubation at 25°C Membranes->Incubate Radioligand Radioligand ([3H]citalopram for SERT) Radioligand->Incubate This compound This compound (various concentrations) This compound->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Washing with cold buffer Filter->Wash Scintillation Scintillation Counting Wash->Scintillation IC50 Determine IC50 values Scintillation->IC50 ChengPrusoff Calculate Ki using Cheng-Prusoff equation IC50->ChengPrusoff

Caption: Workflow for determining Ki values using radioligand binding assays.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK-293) cells were stably transfected with the cDNA for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT). Cells were cultured to confluence, harvested, and homogenized in a cold buffer. The homogenate was subjected to centrifugation to pellet the cell membranes, which were then resuspended in the assay buffer.

  • Binding Assay: The membrane preparations were incubated with a specific radioligand (e.g., [3H]citalopram for hSERT) and varying concentrations of this compound. The incubation was carried out at a controlled temperature (e.g., 25°C) to reach equilibrium.

  • Separation and Quantification: The bound radioligand was separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters were then washed with cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The data were analyzed to determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50). The inhibitor constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Extracellular Serotonin Measurement

The effect of this compound on extracellular serotonin levels in the brain has been investigated using in vivo microdialysis in animal models. The following protocol is based on the study by Miyata et al. (2011), which was conducted in mice.[4][5]

Experimental Workflow: In Vivo Microdialysis

G cluster_surgery Surgical Preparation cluster_dialysis Microdialysis and Sample Collection cluster_analysis Neurochemical Analysis Anesthesia Anesthetize mouse Stereotaxic Mount in stereotaxic frame Anesthesia->Stereotaxic ProbeImplant Implant microdialysis probe in medial prefrontal cortex (mPFC) Stereotaxic->ProbeImplant Perfusion Perfuse probe with artificial CSF Baseline Collect baseline dialysate samples Perfusion->Baseline DrugAdmin Administer this compound (i.p.) Baseline->DrugAdmin SampleCollection Collect post-administration dialysate samples DrugAdmin->SampleCollection HPLC Analyze dialysate samples using HPLC-ECD SampleCollection->HPLC Quantify Quantify serotonin concentration HPLC->Quantify DataAnalysis Calculate percent change from baseline Quantify->DataAnalysis

Caption: Workflow for in vivo microdialysis to measure extracellular serotonin.

  • Surgical Procedure: Mice were anesthetized and placed in a stereotaxic frame. A guide cannula for the microdialysis probe was surgically implanted into the medial prefrontal cortex (mPFC).

  • Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples were collected at regular intervals before and after the intraperitoneal (i.p.) administration of this compound or a vehicle control.[4][5]

  • Neurochemical Analysis: The concentration of serotonin in the dialysate samples was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: The serotonin levels in the post-administration samples were expressed as a percentage of the baseline levels to determine the effect of this compound on extracellular serotonin concentrations. Studies have shown that this compound administration leads to a dose-dependent increase in extracellular 5-HT levels in the mPFC.[4][5]

Impact on Serotonergic Signaling Pathways

The inhibition of SERT by this compound leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This primary action initiates a cascade of downstream signaling events.

Signaling Pathway: SERT Inhibition by this compound

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH2 Serotonin_vesicle Serotonin (5-HT) in vesicles FiveHTP->Serotonin_vesicle AADC Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Release FiveHT1A 5-HT1A Receptor Serotonin_synapse->FiveHT1A Binding SERT SERT Serotonin_synapse->SERT AC Adenylate Cyclase FiveHT1A->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ pCREB PKA->CREB Gene Gene Expression CREB->Gene SERT->Serotonin_vesicle Reuptake This compound This compound This compound->SERT

Caption: this compound blocks SERT, increasing synaptic serotonin and modulating postsynaptic signaling.

  • Increased Synaptic Serotonin: By blocking SERT, this compound prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence and higher concentration of serotonin in the synapse.

  • Postsynaptic Receptor Activation: The elevated synaptic serotonin levels result in increased activation of postsynaptic serotonin receptors, such as the 5-HT1A receptor.[6]

  • Downstream Signaling Cascades: Activation of 5-HT1A receptors, which are G-protein coupled receptors, can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB).[7][8]

  • Nrf2-BDNF Signaling Pathway: Preclinical studies suggest that the antidepressant and anxiolytic-like effects of this compound may be mediated through the upregulation of the Nrf2-BDNF signaling pathway, which is involved in neuroprotection and neurogenesis.[9][10]

Clinical Implications and Future Directions

The SSRI properties of this compound, although weaker than those of classical antidepressants, have potential clinical implications.

  • Panic Disorder: There are clinical reports suggesting that this compound may be effective in the treatment of panic disorder.[11][12][13][14] This effect is likely attributable to its serotonergic activity. However, large-scale, placebo-controlled clinical trials are needed to establish its efficacy and safety for this indication.

  • Anxiolytic and Antidepressant Effects: The anxiolytic-like and antidepressant-like effects observed in animal models suggest that this compound could be beneficial for patients with anxiety and depressive symptoms, particularly when co-occurring with allergic conditions.[4][5]

  • Drug Repurposing: The existing safety profile of this compound as an over-the-counter medication makes it an attractive candidate for drug repurposing. Further investigation into its efficacy as a primary or adjunctive treatment for mild to moderate depression or anxiety disorders is warranted.

  • Considerations: It is important to consider that the potent antihistaminergic effects of this compound can cause sedation and other side effects, which may limit its utility as a standalone antidepressant for some individuals.[15]

Conclusion

This compound possesses a unique pharmacological profile, acting as both a potent histamine H1 receptor antagonist and a selective serotonin reuptake inhibitor. Its affinity for the serotonin transporter, while moderate, is sufficient to elicit measurable effects on the serotonin system, as demonstrated by in vitro binding assays and in vivo microdialysis studies. The detailed experimental methodologies provided in this guide offer a foundation for researchers to build upon in further exploring the serotonergic properties of this compound and its potential for novel therapeutic applications. Future research should focus on well-controlled clinical trials to definitively establish its efficacy in psychiatric disorders and to further elucidate the downstream molecular mechanisms underlying its effects on the central nervous system. This in-depth understanding is crucial for the successful repurposing of this long-established drug for new therapeutic roles.

References

Chlorpheniramine's Role in Neuroscience Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine (CPM), a first-generation antihistamine, has long been utilized for its therapeutic effects in allergic conditions. However, its ability to readily cross the blood-brain barrier has made it a significant tool and subject of study in neuroscience research.[1][2] This technical guide provides a comprehensive overview of this compound's mechanisms of action within the central nervous system (CNS), its impact on various neurotransmitter systems, and its application in preclinical and clinical neuroscience studies. We delve into detailed experimental protocols, present quantitative data from key studies in structured tables, and provide visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its multifaceted role. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the neurobiological effects of this compound and other centrally-acting compounds.

Introduction

This compound primarily functions as a potent inverse agonist of the histamine (B1213489) H1 receptor.[3] Unlike second-generation antihistamines, its lipophilic nature allows for significant penetration of the blood-brain barrier, leading to a range of central effects.[2][4] These effects, most notably sedation and cognitive impairment, are a direct consequence of its antagonism of histamine's role in arousal and wakefulness, which is mediated by histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus.[5][6] Beyond its well-documented impact on the histaminergic system, research has revealed that this compound also interacts with other neurotransmitter systems, including serotonergic and dopaminergic pathways, adding layers of complexity to its neuropharmacological profile.[7][8][9] This guide will explore these interactions in detail, providing a foundational understanding for future neuroscience research.

Mechanisms of Action in the Central Nervous System

This compound's primary mechanism of action in the CNS is the blockade of histamine H1 receptors.[1] Histamine, a key neurotransmitter, plays a crucial role in promoting wakefulness and alertness.[10] By competitively inhibiting histamine binding, this compound dampens neuronal activity in various brain regions, leading to its characteristic sedative effects.[5][6]

Beyond its antihistaminergic activity, this compound exhibits several other neuropharmacological properties:

  • Anticholinergic Effects: this compound possesses weak anticholinergic properties, acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[11][12] This activity contributes to side effects such as dry mouth and can also influence cognitive processes, as acetylcholine is vital for learning and memory.[12]

  • Serotonin (B10506) Reuptake Inhibition: Studies have shown that this compound can inhibit the reuptake of serotonin, thereby increasing its extracellular levels in regions like the prefrontal cortex.[3][8][13] This mechanism is thought to underlie some of its anxiolytic-like effects.[8][13]

  • Dopamine (B1211576) System Modulation: Research indicates that this compound can influence dopaminergic neurotransmission. It has been shown to inhibit the turnover of dopamine and may interact with dopamine D1 receptors.[7][9] Furthermore, prenatal exposure to this compound has been found to impair the development of nigro-striatal dopaminergic neurons in rats.[14][15]

  • Inhibition of Microglial Proton Currents: this compound has been observed to inhibit voltage-gated proton channels (HV1) in microglial cells, which are involved in neuroinflammation and oxidative stress. This suggests a potential neuroprotective role independent of its antihistaminergic effects.[16]

Signaling Pathways

The following diagram illustrates the primary signaling pathway affected by this compound's action on the H1 receptor.

Chlorpheniramine_H1_Receptor_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Gq_alpha Gq/11 H1_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (ER) IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation This compound This compound This compound->H1_Receptor Blocks

Caption: this compound blocks the H1 receptor, inhibiting histamine-mediated neuronal excitation.

Quantitative Data from Neuroscience Research

The following tables summarize key quantitative findings from studies investigating the effects of this compound on the central nervous system.

Table 1: Human Brain H1 Receptor Occupancy and Cognitive Effects
DrugDoseRouteH1 Receptor Occupancy (Frontal Cortex)Effect on Reaction TimeEffect on AccuracyReference
d-chlorpheniramine2 mgIntravenous>60%Significantly prolonged (p<0.001)Significantly deteriorated (p<0.005)[5]
d-chlorpheniramine6 mgOralNot specifiedImpaired visuomotor spatial discriminationNot specified[17]
TerfenadineTherapeuticOral~17%Not specifiedNot specified[18]
This compoundTherapeuticOral~77%Not specifiedNot specified[18]
Table 2: Effects on Locomotor and Motor Coordination in Mice
TreatmentDoseEffect on Spontaneous Locomotor ActivityEffect on Motor Coordination (Rotarod)Reference
This compound MaleateNot specifiedSignificant reduction (P < 0.05)Significant reduction (P < 0.05)[19]
EbastineNot specifiedSignificant reduction (P < 0.05)No effect[19]
FexofenadineNot specifiedNo significant differenceNo effect[19]
Table 3: Effects on Neurotransmitter Systems in Mice
DrugDoseEffect on Dopamine (DA) TurnoverEffect on 5-Hydroxytryptamine (5-HT) TurnoverReference
This compound1 mg/kg, i.p.InhibitedInhibited[7]
This compound0.5 and 5 mg/kg, i.p.Not specifiedDose-dependently increased extracellular 5-HT in mPFC[13]
Diphenhydramine (B27)Not specifiedInhibitedInhibited[7]
MepyramineNot specifiedNo significant effectInhibited[7]

Experimental Protocols in Neuroscience Research

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols from key studies on this compound.

Human Cognitive Performance and Brain Imaging

Objective: To evaluate the effects of d-chlorpheniramine on cognitive performance and regional cerebral blood flow (rCBF).[5]

Methodology:

  • Subjects: Healthy human volunteers.

  • Drug Administration: Intravenous injection of 1 or 2 mg of d-chlorpheniramine or placebo (saline).

  • Cognitive Task: A visual discrimination task requiring subjects to distinguish a target stimulus from non-target stimuli and respond by pushing a button. Reaction time (RT) and response accuracy were measured.

  • Brain Imaging: Positron Emission Tomography (PET) with [¹⁵O]H₂O was used to measure regional cerebral blood flow (rCBF) before and after drug administration. H1 receptor occupancy was measured using PET with [¹¹C]doxepin.

  • Data Analysis: Statistical comparison of RT, accuracy, and rCBF between pre- and post-drug conditions and between drug and placebo groups.

Workflow Diagram:

PET_Cognitive_Study_Workflow Subject_Recruitment Recruit Healthy Volunteers Baseline_Scan Baseline PET Scan (rCBF & H1R Occupancy) Subject_Recruitment->Baseline_Scan Baseline_Task Baseline Cognitive Task (Visual Discrimination) Subject_Recruitment->Baseline_Task Drug_Administration Administer d-chlorpheniramine (1 or 2 mg, IV) or Placebo Baseline_Scan->Drug_Administration Baseline_Task->Drug_Administration Post_Drug_Scan Post-Drug PET Scan (rCBF & H1R Occupancy) Drug_Administration->Post_Drug_Scan Post_Drug_Task Post-Drug Cognitive Task (Visual Discrimination) Drug_Administration->Post_Drug_Task Data_Analysis Analyze Changes in: - Reaction Time - Accuracy - rCBF - H1R Occupancy Post_Drug_Scan->Data_Analysis Post_Drug_Task->Data_Analysis

Caption: Workflow for studying this compound's cognitive effects using PET and behavioral tasks.

Animal Models of Anxiety and Depression

Objective: To investigate the anxiolytic and antidepressant-like effects of this compound and the underlying mechanisms.[13][20]

Methodology:

  • Animals: Male Swiss albino mice or Wistar rats.

  • Drug Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections of this compound, saline (control), or other pharmacological agents.

  • Behavioral Tests:

    • Elevated Plus Maze (EPM) / Elevated Open-Platform Test: To assess anxiety-like behavior by measuring the time spent in and entries into the open arms/platform.[20][21]

    • Conditioned Fear Test: To evaluate fear memory by measuring freezing behavior in response to a conditioned stimulus.[13]

    • Forced Swim Test (FST): To assess depressive-like behavior by measuring immobility time.[20]

    • Open Field Test: To measure general locomotor activity.[20]

  • Neurochemical Analysis: Microdialysis to measure extracellular neurotransmitter levels (e.g., serotonin) in specific brain regions like the medial prefrontal cortex (mPFC).[13] Measurement of oxidative stress and inflammatory biomarkers, and analysis of signaling pathways (e.g., Nrf2-BDNF) in brain tissue.[20]

  • Data Analysis: Statistical comparison of behavioral and neurochemical measures between different treatment groups.

In Utero Exposure and Neurodevelopmental Studies

Objective: To determine the impact of prenatal this compound exposure on the development of specific neuronal populations.[14][15][22]

Methodology:

  • Animals: Pregnant Wistar rats.

  • Drug Administration: Systemic administration (i.p.) of this compound (e.g., 5 mg/kg) or vehicle to pregnant dams during specific gestational days corresponding to key neurodevelopmental events.[14][22]

  • Tissue Analysis:

    • Immunohistochemistry and Western Blot: To quantify the expression of neuronal markers (e.g., FOXP2, TBR1, SATB2 for cortical neurons; TH, PITX3 for dopaminergic neurons) in the brains of embryos and pups.[14][22]

    • qRT-PCR: To measure the mRNA expression of relevant genes.[22]

  • Functional Assays:

    • Motor Activity: Assessment of spontaneous and drug-induced (e.g., methamphetamine-stimulated) motor activity in the offspring.[14]

    • Neurotransmitter Release: Measurement of evoked dopamine release from striatal slices.[14]

  • Data Analysis: Statistical comparison of molecular, cellular, and behavioral outcomes between offspring from this compound-treated and control dams.

Conclusion and Future Directions

This compound's extensive history in both clinical use and neuroscience research has established it as a valuable tool for understanding the role of the histaminergic system in the CNS. Its well-characterized ability to cross the blood-brain barrier and its multifaceted interactions with other neurotransmitter systems provide a rich area for further investigation.

Future research should aim to:

  • Elucidate the precise molecular mechanisms underlying this compound's effects on serotonin and dopamine neurotransmission.

  • Explore the therapeutic potential of its neuro-inflammatory modulating properties in models of neurodegenerative diseases.

  • Utilize advanced neuroimaging techniques to map the functional connectivity changes in the brain following this compound administration.

  • Investigate the long-term neurodevelopmental consequences of early-life exposure to this compound and other first-generation antihistamines.

By continuing to explore the neurobiological effects of this compound, the scientific community can gain deeper insights into fundamental brain processes and potentially uncover novel therapeutic avenues for a range of neurological and psychiatric disorders.

References

Investigating the Anti-Cancer Properties of Chlorpheniramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine (CPM), a first-generation histamine (B1213489) H1 receptor antagonist, has been widely used for decades to treat allergic conditions. Emerging evidence, however, suggests a potential role for this well-established drug in oncology. This technical guide provides an in-depth analysis of the anti-cancer properties of this compound, summarizing key preclinical findings, elucidating its mechanisms of action, and offering detailed experimental protocols for further investigation. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the repurposing of this compound as a potential anti-cancer therapeutic.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a promising and accelerated pathway for anti-cancer drug development. This compound, a readily available and well-characterized antihistamine, has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines. Its multifaceted mechanism of action, extending beyond histamine receptor antagonism, makes it an intriguing candidate for further oncological investigation. This guide will delve into the core anti-cancer activities of this compound, focusing on its impact on cell proliferation, key signaling pathways, and its potential to induce programmed cell death.

In Vitro Anti-Cancer Activity of this compound

A growing body of evidence demonstrates the ability of this compound to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. The following table summarizes the available quantitative data on the cytotoxic effects of this compound.

Cell LineCancer TypeParameterValueReference(s)
Ehrlich Ascites CarcinomaMurine Mammary Carcinoma% Proliferation Inhibition75% at 250 µM[1]
MCF-7Human Breast Adenocarcinoma% Proliferation Inhibition30% at 250 µM[1]
MDA-MB-231Human Breast AdenocarcinomaCytotoxicity> 50 µM[1]
Clone 3Human Colon CancerCytotoxicityat 250 µM[1]

Table 1: Summary of In Vitro Anti-Cancer Activity of this compound

In Vivo Anti-Cancer Efficacy of this compound

Preclinical in vivo studies have provided evidence for the anti-tumor effects of this compound. In a notable study, the administration of this compound to mice bearing Ehrlich ascites carcinoma resulted in a significant reduction in tumor progression.

Cancer ModelAnimal ModelDosageOutcomeReference(s)
Ehrlich Ascites CarcinomaMouse0.5 mg/mouse/daySignificantly reduced tumor progression; 70% decrease in ODC activity[2][3]
Breast Cancer Xenograft (MCF7-VEGFR-3)Mouse60 mg/kg/day (Chloropyramine)>75% reduction in tumor growth[4]
Breast Cancer Xenograft (BT474)Mouse10 mg/kg/day (Chloropyramine) + Doxorubicin (0.3 mg/kg/week)Synergistic reduction in tumor growth[4]

Table 2: Summary of In Vivo Anti-Cancer Efficacy of this compound and Related Compounds Note: Data for breast cancer xenografts are for chloropyramine, a structurally similar antihistamine, suggesting a potential class effect.

Mechanisms of Anti-Cancer Action

This compound exerts its anti-cancer effects through multiple mechanisms, targeting key pathways involved in tumor growth, survival, and proliferation.

Inhibition of Ornithine Decarboxylase (ODC)

Ornithine decarboxylase is the rate-limiting enzyme in polyamine biosynthesis, a pathway crucial for cell proliferation and tumorigenesis.[5] this compound has been shown to inhibit the synthesis of ODC at a post-transcriptional level, leading to a reduction in polyamine levels and subsequent inhibition of cancer cell growth.[2][3] This effect has been observed in both murine and human breast cancer cells.[1]

ODC_Inhibition This compound This compound ODC_mRNA ODC mRNA This compound->ODC_mRNA Inhibits translation ODC_Protein Ornithine Decarboxylase (ODC) ODC_mRNA->ODC_Protein Translation Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Catalyzed by ODC Polyamines Polyamines Putrescine->Polyamines Cell_Proliferation Cell Proliferation Polyamines->Cell_Proliferation Promotes FAK_VEGFR3_Disruption VEGFR3 VEGFR-3 FAK FAK VEGFR3->FAK Interacts Downstream_Signaling Downstream Survival Signaling (e.g., PI3K/Akt) FAK->Downstream_Signaling Activates This compound This compound This compound->FAK Disrupts Interaction VEGFC VEGF-C VEGFC->VEGFR3 Binds Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits NFkB_Suppression Histamine Histamine H1R H1 Receptor Histamine->H1R Binds NFkB_Activation NF-κB Activation H1R->NFkB_Activation Activates This compound This compound This compound->H1R Blocks Gene_Expression Pro-survival & Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Promotes Tumor_Progression Tumor Progression Gene_Expression->Tumor_Progression Leads to Autophagy_Induction This compound This compound Beclin1 Beclin-1 ↑ This compound->Beclin1 Induces LC3_conversion LC3-I to LC3-II ↑ This compound->LC3_conversion Promotes p62 p62/SQSTM1 ↓ This compound->p62 Leads to degradation of Autophagosome Autophagosome Formation Beclin1->Autophagosome LC3_conversion->Autophagosome Autolysosome Autolysosome Formation p62->Autolysosome Degraded in Autophagosome->Autolysosome Fuses with Lysosome Cell_Death Autophagic Cell Death Autolysosome->Cell_Death MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_cells Treat with varying concentrations of this compound seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) formation add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end Apoptosis_Assay_Workflow start Start seed_cells Seed cells in 6-well plates start->seed_cells treat_cells Treat with this compound (e.g., IC50 concentration) seed_cells->treat_cells incubate Incubate for 24 or 48 hours treat_cells->incubate harvest_cells Harvest both adherent and floating cells incubate->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in Annexin V binding buffer wash_cells->resuspend_cells stain_cells Add Annexin V-FITC and Propidium Iodide resuspend_cells->stain_cells incubate_stain Incubate in the dark for 15 minutes stain_cells->incubate_stain analyze_flow Analyze by flow cytometry incubate_stain->analyze_flow end End analyze_flow->end Western_Blot_Workflow start Start treat_cells Treat cells with this compound start->treat_cells lyse_cells Lyse cells and collect protein extracts treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer_proteins Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer_proteins block_membrane Block non-specific binding sites transfer_proteins->block_membrane primary_ab Incubate with primary antibody (e.g., anti-ODC, anti-p-FAK, anti-p-NF-κB, anti-LC3) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect_signal Detect chemiluminescent signal secondary_ab->detect_signal analyze_bands Analyze band intensity detect_signal->analyze_bands end End analyze_bands->end Xenograft_Workflow start Start prepare_cells Prepare a suspension of cancer cells start->prepare_cells inject_cells Subcutaneously inject cells into the flank of immunocompromised mice prepare_cells->inject_cells monitor_tumor Monitor tumor growth until palpable inject_cells->monitor_tumor randomize_mice Randomize mice into treatment and control groups monitor_tumor->randomize_mice treat_mice Administer this compound or vehicle control randomize_mice->treat_mice measure_tumor Measure tumor volume and body weight regularly treat_mice->measure_tumor euthanize_collect Euthanize mice and collect tumors at the end of the study measure_tumor->euthanize_collect analyze_tumors Analyze tumors (e.g., IHC, Western blot) euthanize_collect->analyze_tumors end End analyze_tumors->end

References

An In-depth Technical Guide to the Structural Elucidation of Chlorpheniramine Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of chlorpheniramine. Detailed experimental protocols, data analysis, and visualization of key structural correlations are presented to assist researchers in the robust characterization of this and similar small molecule drugs.

Introduction to this compound

This compound is a first-generation antihistamine used to treat allergic conditions such as rhinitis and urticaria.[1] Its chemical structure consists of a pyridyl ring and a chlorophenyl ring attached to a chiral carbon, which is also connected to an ethylamine (B1201723) side chain. The IUPAC name for this compound is 3-(4-chlorophenyl)-N,N-dimethyl-3-(2-pyridyl)propan-1-amine.[1] Accurate structural confirmation and elucidation are critical for quality control, drug development, and regulatory compliance. NMR spectroscopy is the most powerful technique for unambiguously determining the chemical structure of organic molecules in solution.

Structural Analysis by NMR Spectroscopy

The structural elucidation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

For clarity in spectral assignments, the following numbering scheme for the atoms in this compound is used throughout this guide.

Figure 1. Chemical structure and atom numbering of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-6''8.57d5.0
H-4''7.59t7.7
H-2', H-6'7.26d8.4
H-3', H-5'7.25d8.4
H-5''7.16d7.9
H-3''7.12t6.2
H-α4.11t7.1
H-β3.01m
H-γ2.82m
N(CH₃)₂2.77s

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃). Data compiled and interpreted from available spectral information.[2]

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

CarbonChemical Shift (δ) ppm
C-2''162.5
C-6''149.2
C-1'141.2
C-4''136.5
C-4'132.0
C-2', C-6'128.8
C-3', C-5'128.6
C-5''122.5
C-3''121.8
C-γ58.0
C-α51.5
N(CH₃)₂45.2
C-β36.5

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃). Data compiled and interpreted from available spectral information.[3][4]

2D NMR Correlation Analysis

2D NMR experiments are essential for assembling the molecular structure by establishing through-bond connectivities between protons (COSY) and between protons and carbons (HSQC and HMBC).

The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton spin systems within the molecule.

Correlating ProtonsInterpretation
H-α / H-βVicinal coupling in the ethyl side chain
H-β / H-γVicinal coupling in the ethyl side chain
H-3'' / H-4''Vicinal coupling in the pyridyl ring
H-4'' / H-5''Vicinal coupling in the pyridyl ring
H-5'' / H-6''Vicinal coupling in the pyridyl ring

Table 3: Key COSY Correlations for this compound.

The HSQC experiment correlates directly bonded proton and carbon atoms.[5] This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

ProtonCorrelated Carbon
H-αC-α
H-βC-β
H-γC-γ
H-2', H-6'C-2', C-6'
H-3', H-5'C-3', C-5'
H-3''C-3''
H-4''C-4''
H-5''C-5''
H-6''C-6''
N(CH₃)₂N(CH₃)₂

Table 4: Key HSQC Correlations for this compound.[6]

The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[5] This is a powerful tool for connecting different molecular fragments and assigning quaternary carbons.

ProtonCorrelated CarbonsInterpretation
H-αC-1', C-2', C-6', C-2'', C-6'', C-βConnects the side chain to both aromatic rings.
H-βC-α, C-γConfirms the ethylamine chain structure.
H-γC-β, N(CH₃)₂Confirms the position of the dimethylamino group.
N(CH₃)₂C-γConfirms the attachment of the methyl groups to the nitrogen, which is attached to C-γ.
H-2', H-6'C-1', C-3', C-5', C-4'Confirms the structure of the chlorophenyl ring.
H-3', H-5'C-1', C-2', C-6', C-4'Confirms the structure of the chlorophenyl ring.
H-3''C-2'', C-4'', C-5''Confirms the structure of the pyridyl ring.
H-6''C-2'', C-4'', C-5''Confirms the structure of the pyridyl ring.

Table 5: Key HMBC Correlations for this compound.

Visualization of Experimental Workflow and Structural Correlations

The logical flow of experiments and the key structural connections can be visualized using diagrams.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis H1_NMR ¹H NMR Proton_Systems Identify Proton Spin Systems H1_NMR->Proton_Systems C13_NMR ¹³C NMR Direct_Correlations Assign Protonated Carbons C13_NMR->Direct_Correlations COSY COSY COSY->Proton_Systems HSQC HSQC HSQC->Direct_Correlations HMBC HMBC Long_Range_Correlations Connect Molecular Fragments & Assign Quaternary Carbons HMBC->Long_Range_Correlations Proton_Systems->Long_Range_Correlations Direct_Correlations->Long_Range_Correlations Structure Final Structure Long_Range_Correlations->Structure

Figure 2. Workflow for NMR-based structural elucidation.

G Chlorophenyl Chlorophenyl Ring Chiral_Center Cα (Chiral Center) Chlorophenyl->Chiral_Center H-2'/6' to Cα Pyridyl Pyridyl Ring Pyridyl->Chiral_Center H-3'' to Cα Ethylamine Ethylamine Chain Ethylamine->Chiral_Center H-β to Cα Chiral_Center->Chlorophenyl Hα to C-1'/C-2'/C-6' Chiral_Center->Pyridyl Hα to C-2''/C-6'' Chiral_Center->Ethylamine Hα to C-β

Figure 3. Key HMBC correlations connecting the molecular fragments of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data.

  • Weighing: Accurately weigh 5-10 mg of this compound maleate (B1232345) standard.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[7] Ensure complete dissolution; gentle vortexing may be applied.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[7]

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

The following are typical parameters for acquiring NMR data on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 240 ppm.

  • COSY:

    • Pulse Program: Gradient-selected COSY (e.g., cosygpqf).

    • Number of Scans per Increment: 2-4.

    • Increments in F1: 256-512.

    • Relaxation Delay (d1): 1.5 seconds.[8]

    • Spectral Width (sw) in F1 and F2: 10-12 ppm.

  • HSQC:

    • Pulse Program: Gradient-selected, edited HSQC with decoupling (e.g., hsqcedetgpsp).

    • Number of Scans per Increment: 4-8.

    • Increments in F1: 128-256.

    • Relaxation Delay (d1): 1.5 seconds.[8]

    • Spectral Width (sw) in F2 (¹H): 10-12 ppm.

    • Spectral Width (sw) in F1 (¹³C): 180-200 ppm.

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz.[8]

  • HMBC:

    • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Number of Scans per Increment: 16-64.

    • Increments in F1: 256.

    • Relaxation Delay (d1): 1.5 seconds.[8]

    • Spectral Width (sw) in F2 (¹H): 10-12 ppm.

    • Spectral Width (sw) in F1 (¹³C): 220-240 ppm.

    • Long-range J(CH) Coupling Constant: Optimized for 8 Hz.[8]

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the complete structural elucidation of this compound. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can unambiguously assign all proton and carbon signals and confirm the connectivity of the entire molecule. The detailed protocols and data analysis workflow presented in this guide serve as a robust framework for the structural characterization of small molecule pharmaceuticals, ensuring data integrity and supporting drug development and quality control processes.

References

Chlorpheniramine's Interaction with Cytochrome P450 Enzymes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the first-generation antihistamine chlorpheniramine and the cytochrome P450 (CYP) enzyme system. This compound is primarily metabolized by CYP2D6, exhibiting stereoselective pharmacokinetics. It is also a known inhibitor of CYP2D6. This document consolidates available quantitative data on its metabolic and inhibitory profiles, details relevant experimental methodologies, and explores its effects on key signaling pathways. The information presented is intended to support further research and inform drug development strategies involving this compound and potentially interacting compounds.

Introduction

This compound is a widely used H1-receptor antagonist for the symptomatic relief of allergic conditions.[1] As with many xenobiotics, its metabolism is predominantly hepatic, mediated by the cytochrome P450 superfamily of enzymes.[2] Understanding the specifics of this interaction is crucial for predicting and managing potential drug-drug interactions, assessing inter-individual variability in patient response, and ensuring therapeutic safety and efficacy. This guide delves into the metabolic pathways, enzyme kinetics, and relevant cellular signaling cascades affected by this compound.

Metabolism of this compound

The biotransformation of this compound is a complex process involving several metabolic pathways, with N-demethylation being a primary route.[3] This process is stereoselective, with the more pharmacologically active S-(+)-enantiomer being cleared more slowly than the R-(-)-enantiomer.[4]

Identified Metabolites in Humans

In vivo studies in humans have identified several metabolites of this compound, including:

  • N-desmethylthis compound

  • Didesmethylthis compound

  • This compound N-oxide

  • 3-(p-chlorophenyl)-3-(2-pyridyl) propanol

  • 3-(p-chlorophenyl)-3-(2-pyridyl)-N-acetylaminopropane

  • 3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid[1]

Role of Cytochrome P450 Isoforms

The metabolism of this compound is primarily attributed to the CYP2D6 isoform.[4][5] This has been demonstrated in clinical studies where co-administration of quinidine, a potent CYP2D6 inhibitor, resulted in a significant reduction in the oral clearance (CLoral) and a prolongation of the elimination half-life of the S-(+)-chlorpheniramine enantiomer.[4]

In rat liver microsomes, the N-demethylation of this compound has been shown to be catalyzed by CYP2C11 and CYP2B1, with CYP1A1 not being involved.[3] While direct extrapolation to humans should be done with caution, this suggests the potential for other CYP isoforms to play a minor role in this compound metabolism.

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathways of this compound in humans.

Chlorpheniramine_Metabolism This compound This compound Monodesmethyl Monodesmethyl- This compound This compound->Monodesmethyl N-demethylation (CYP2D6) N_Oxide This compound N-oxide This compound->N_Oxide N-oxidation Propanol 3-(p-chlorophenyl)-3- (2-pyridyl) propanol This compound->Propanol Other pathways Acetylaminopropane 3-(p-chlorophenyl)-3- (2-pyridyl)-N-acetylaminopropane This compound->Acetylaminopropane Other pathways Didesmethyl Didesmethyl- This compound Monodesmethyl->Didesmethyl N-demethylation Propionic_Acid 3-(p-chlorophenyl)-3- (2-pyridyl)-propionic acid Propanol->Propionic_Acid Oxidation

Figure 1: Human Metabolic Pathway of this compound

Inhibition of Cytochrome P450 Enzymes

This compound is not only a substrate but also an inhibitor of CYP2D6. This dual role can lead to clinically significant drug-drug interactions when co-administered with other drugs metabolized by this enzyme.

Quantitative Inhibition Data

The inhibitory potential of this compound has been primarily characterized for CYP2D6. Limited data is available for other CYP isoforms, suggesting a weaker interaction.

CYP IsoformInhibition ParameterValue (µM)Comments
CYP2D6 Ki~11Competitive inhibition has been suggested.
CYP2D6 IC5032 - 109Range from a study on several H1-antihistamines.
CYP2C9 -No significant inhibitionStudies have shown no inhibitory effects.
CYP1A2 IC50 / KiNot reportedData not available in the reviewed literature.
CYP2C19 IC50 / KiNot reportedData not available in the reviewed literature.
CYP3A4 IC50 / KiNot reportedData not available in the reviewed literature.

Induction of Cytochrome P450 Enzymes

There is currently no significant evidence to suggest that this compound is an inducer of cytochrome P450 enzymes. Studies investigating the activation of key nuclear receptors involved in CYP induction, such as the pregnane (B1235032) X receptor (PXR) and the aryl hydrocarbon receptor (AhR), by this compound have not been reported in the reviewed literature.[6][7][8][9] This suggests that this compound is unlikely to cause drug-drug interactions through the induction of CYP-mediated metabolism.

Interaction with Signaling Pathways

Recent research has indicated that this compound can modulate cellular signaling pathways beyond its primary antihistaminergic effects.

Suppression of NF-κB Signaling

This compound has been demonstrated to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[10] This pathway is a critical regulator of inflammatory responses. The suppression of NF-κB activation may contribute to the anti-inflammatory properties of this compound.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition Histamine (B1213489) Histamine IKK IKK Complex Histamine->IKK activates This compound This compound This compound->IKK suppresses IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active degradation releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Inflammatory Gene Transcription Nucleus->Gene initiates

Figure 2: this compound's Suppression of the NF-κB Pathway
Inhibition of IL-6/JAK1/STAT3 Signaling

This compound has been shown to exert anti-keloid activity by inhibiting the Interleukin-6/Janus kinase 1/Signal transducer and activator of transcription 3 (IL-6/JAK1/STAT3) signaling pathway.[11] This pathway is implicated in cell proliferation, migration, and apoptosis.

IL6_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R binds JAK1 JAK1 IL6R->JAK1 activates STAT3 STAT3 JAK1->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Gene Gene Transcription (Proliferation, etc.) Nucleus->Gene This compound This compound This compound->JAK1 inhibits

Figure 3: this compound's Inhibition of the IL-6/JAK1/STAT3 Pathway

Experimental Protocols

This section outlines the methodologies for key experiments cited in the context of this compound's interaction with CYP enzymes and signaling pathways.

In Vitro CYP Inhibition Assay (IC50 Determination)

This protocol describes a general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound on various CYP isoforms using human liver microsomes.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Substrate CYP-specific Probe Substrate Substrate->Incubate CPM This compound (various concentrations) CPM->Incubate Cofactor NADPH regenerating system Cofactor->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis of Metabolite Centrifuge->LCMS IC50 Calculate IC50 LCMS->IC50

Figure 4: Workflow for In Vitro CYP Inhibition Assay

Methodology:

  • Preparation: A reaction mixture is prepared containing human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4), and varying concentrations of this compound in a suitable buffer.

  • Incubation: The reaction is initiated by the addition of an NADPH-regenerating system and incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by adding a quenching solvent, typically cold acetonitrile.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis: The rate of metabolite formation at each this compound concentration is compared to a control (no this compound), and the IC50 value is calculated using appropriate software.

Clinical Study of CYP2D6 Interaction

This protocol outlines the design of a clinical study to evaluate the in vivo effect of CYP2D6 inhibition on the pharmacokinetics of this compound.[4]

Clinical_Study_Workflow cluster_phase1 Phase 1 cluster_phase2 Phase 2 cluster_analysis Analysis Administer_CPM Administer single dose of racemic this compound Collect_Samples1 Collect blood samples over time Administer_CPM->Collect_Samples1 Washout Washout Period Collect_Samples1->Washout LCMS_Analysis LC-MS/MS analysis of This compound enantiomers Collect_Samples1->LCMS_Analysis Administer_Quinidine Administer Quinidine (CYP2D6 inhibitor) Washout->Administer_Quinidine Administer_CPM2 Administer single dose of racemic this compound Administer_Quinidine->Administer_CPM2 Collect_Samples2 Collect blood samples over time Administer_CPM2->Collect_Samples2 Collect_Samples2->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2) LCMS_Analysis->PK_Analysis Compare Compare PK parameters between phases PK_Analysis->Compare

Figure 5: Clinical Study Design for CYP2D6 Interaction

Methodology:

  • Study Population: Healthy volunteers are phenotyped or genotyped for their CYP2D6 metabolic status (e.g., extensive vs. poor metabolizers).

  • Phase 1 (Control): Subjects receive a single oral dose of racemic this compound. Blood samples are collected at predetermined time points.

  • Washout Period: A sufficient washout period is allowed for the complete elimination of this compound.

  • Phase 2 (Inhibition): Subjects receive a CYP2D6 inhibitor, such as quinidine, for a duration sufficient to achieve steady-state inhibition. A single oral dose of racemic this compound is then co-administered. Blood samples are collected again at the same time points as in Phase 1.

  • Bioanalysis: Plasma concentrations of the (S)-(+)- and (R)-(-)-enantiomers of this compound are determined using a validated chiral LC-MS/MS method.[4]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC, and elimination half-life, are calculated for each enantiomer in both phases.

  • Statistical Analysis: The pharmacokinetic parameters from Phase 1 and Phase 2 are statistically compared to determine the effect of CYP2D6 inhibition.

Western Blot Analysis for Signaling Pathway Proteins

This protocol describes a general method for assessing the effect of this compound on the protein expression and phosphorylation status of key components in the NF-κB and IL-6/JAK1/STAT3 signaling pathways.[10][11]

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., human nasal epithelial cells for NF-κB, keloid fibroblasts for IL-6/JAK1/STAT3) is cultured and treated with this compound at various concentrations and for different durations. A positive control or stimulus (e.g., histamine for NF-κB) may be used.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).[12][13]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, IκBα for NF-κB; p-JAK1, p-STAT3 for the IL-6 pathway). This is followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound's interaction with the cytochrome P450 system is primarily characterized by its metabolism via and inhibition of CYP2D6. The stereoselective nature of its pharmacokinetics, with the more active S-(+)-enantiomer being cleared more slowly, has important clinical implications. While its inhibitory effects on other CYP isoforms appear to be weak, the potential for drug-drug interactions involving CYP2D6 substrates is significant. Furthermore, emerging evidence of its ability to modulate key inflammatory signaling pathways, such as NF-κB and IL-6/JAK1/STAT3, opens new avenues for understanding its broader pharmacological effects. This guide provides a foundational resource for researchers and drug development professionals to further investigate and navigate the complexities of this compound's pharmacology. Further research is warranted to fully elucidate the quantitative inhibitory profile of this compound against a wider range of CYP isoforms and to confirm the absence of CYP induction potential.

References

An In-depth Technical Guide on the Pharmacogenomics of Chlorpheniramine Response and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chlorpheniramine, a first-generation H1-antihistamine, is widely used for the symptomatic relief of allergic conditions. Despite its long history of clinical use, there is significant interindividual variability in both its efficacy and adverse effect profile. This variability is, in large part, attributable to genetic polymorphisms in genes encoding drug-metabolizing enzymes and drug targets. This technical guide provides a comprehensive overview of the pharmacogenomics of this compound, focusing on its metabolism by Cytochrome P450 2D6 (CYP2D6) and the influence of genetic variants on its pharmacokinetic and pharmacodynamic properties. We present quantitative data on the impact of CYP2D6 polymorphisms, detail relevant experimental protocols, and provide visual representations of key pathways and workflows to facilitate a deeper understanding of this subject.

Introduction

This compound is an alkylamine antihistamine that acts as an inverse agonist at the histamine (B1213489) H1 receptor[1]. It is administered as a racemic mixture of (S)-(+)-chlorpheniramine and (R)-(-)-chlorpheniramine, with the (S)-enantiomer being the more pharmacologically active component[2][3]. The clinical response to this compound is not uniform, with some individuals experiencing excellent symptom relief while others report a lack of efficacy or intolerable side effects, such as drowsiness, dizziness, and confusion[4][5]. This variability underscores the need for a personalized medicine approach, guided by an understanding of the genetic factors influencing its disposition and action.

The primary focus of this compound pharmacogenomics has been on its metabolism. The drug undergoes extensive hepatic metabolism, with CYP2D6 being a key enzyme in its clearance[1][2][3][6]. The CYP2D6 gene is highly polymorphic, leading to distinct metabolizer phenotypes: ultrarapid metabolizers (UMs), normal metabolizers (NMs), intermediate metabolizers (IMs), and poor metabolizers (PMs)[7]. These phenotypes directly correlate with systemic exposure to this compound, influencing both its therapeutic effects and the risk of adverse drug reactions.

This guide will delve into the specifics of CYP2D6-mediated metabolism of this compound, the quantitative impact of different CYP2D6 alleles, and the experimental methodologies employed in its pharmacogenomic investigation.

Pharmacokinetics and Metabolism of this compound

This compound is well-absorbed after oral administration, with a bioavailability ranging from 25% to 50%[6]. It is widely distributed throughout the body and is approximately 72% bound to plasma proteins. The elimination half-life is long and variable, ranging from 13.9 to 43.4 hours in adults[8].

Metabolic Pathways

The metabolism of this compound is complex and primarily occurs in the liver. The main metabolic pathways include N-demethylation to form monodesmethylthis compound and didesmethylthis compound, as well as N-oxidation[8][9]. A minor pathway involves N+-glucuronidation, a process where a glucuronic acid moiety is attached to the tertiary amine group, forming a quaternary ammonium-linked glucuronide[1][10][11]. While this pathway is a general phenomenon for H1-antihistamines with aliphatic tertiary amines, for this compound, it appears to be of lesser importance, with less than 1.5% of the administered dose excreted as the N+-glucuronide metabolite[1].

The oxidative metabolism, particularly N-demethylation, is predominantly catalyzed by the polymorphic enzyme CYP2D6[2][3][12]. This stereoselective process results in the slower clearance of the more active (S)-(+)-enantiomer compared to the (R)-(-)-enantiomer[2][3].

Chlorpheniramine_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound Mono_Desmethyl Monodesmethyl- This compound This compound->Mono_Desmethyl CYP2D6 N_Oxide This compound N-oxide This compound->N_Oxide CYP Isozymes Chlorpheniramine_Phase2 This compound Di_Desmethyl Didesmethyl- This compound Mono_Desmethyl->Di_Desmethyl CYP2D6 N_Glucuronide This compound N+-glucuronide Chlorpheniramine_Phase2->N_Glucuronide UGTs (minor)

Metabolic pathway of this compound.

Pharmacogenomics of CYP2D6 and this compound Response

The genetic polymorphism of CYP2D6 is a major determinant of the pharmacokinetic variability of this compound. Individuals with reduced or absent CYP2D6 activity (IMs and PMs) exhibit higher plasma concentrations and prolonged elimination half-lives of this compound, which can lead to an increased risk of adverse effects[2][3][12]. Conversely, individuals with increased CYP2D6 activity (UMs) may experience lower plasma concentrations, potentially leading to therapeutic failure.

Quantitative Effects of CYP2D6 Genotype on this compound Pharmacokinetics

Studies have demonstrated a significant impact of CYP2D6 genotype on the pharmacokinetic parameters of this compound and its enantiomers. The following table summarizes the key findings from a study comparing extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6[2][3].

Pharmacokinetic ParameterEnantiomerCYP2D6 PhenotypeValue
Cmax (ng/mL) (S)-(+)-chlorpheniramineExtensive Metabolizer12.55 ± 1.51
(R)-(-)-chlorpheniramineExtensive Metabolizer5.38 ± 0.44
Oral Clearance (CL/F) (L/h/kg) (S)-(+)-chlorpheniramineExtensive Metabolizer0.49 ± 0.08
(S)-(+)-chlorpheniraminePoor Metabolizer0.22 ± 0.03 (with quinidine)
(R)-(-)-chlorpheniramineExtensive Metabolizer1.07 ± 0.15
(R)-(-)-chlorpheniraminePoor Metabolizer0.60 ± 0.10 (with quinidine)
Elimination Half-life (t1/2) (h) (S)-(+)-chlorpheniramineExtensive Metabolizer18.0 ± 2.0
(S)-(+)-chlorpheniraminePoor Metabolizer29.3 ± 2.0 (with quinidine)

Data are presented as mean ± SEM. The data for poor metabolizers were obtained from extensive metabolizers treated with the potent CYP2D6 inhibitor quinidine (B1679956) to phenocopy the poor metabolizer state.[2][3]

Systemic exposure to both enantiomers is greater in CYP2D6 poor metabolizers compared to extensive metabolizers[2][3].

Influence of Histamine Pathway Gene Polymorphisms

Beyond metabolism, genetic variations in the histamine signaling pathway can also influence an individual's response to this compound. Polymorphisms in genes encoding the histamine H1 receptor (HRH1) and histamine N-methyltransferase (HNMT), an enzyme involved in histamine degradation, have been investigated for their impact on antihistamine efficacy and side effects.

While specific quantitative data for this compound is limited, studies on other antihistamines suggest that HRH1 polymorphisms may be associated with the efficacy of H1-antihistamines and the severity of side effects like sedation[4][13]. Similarly, HNMT genetic variants that lead to decreased enzyme activity could potentially increase endogenous histamine levels, which might influence the required dose and overall response to antihistamine therapy[11][14]. Further research is needed to elucidate the precise impact of these polymorphisms on this compound response.

Histamine_Pathway cluster_polymorphisms Genetic Polymorphisms Histamine Histamine HRH1 Histamine H1 Receptor (HRH1 gene) Histamine->HRH1 Binds to Inactive_Metabolite Inactive Metabolite Histamine->Inactive_Metabolite Degraded by Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) HRH1->Allergic_Response Activates HRH1_poly HRH1 Polymorphisms (e.g., rs901865) - May alter receptor sensitivity - May influence sedation side effects HRH1->HRH1_poly This compound This compound This compound->HRH1 Blocks HNMT Histamine N-Methyltransferase (HNMT gene) HNMT_poly HNMT Polymorphisms (e.g., C314T) - May alter histamine levels - May influence therapeutic response HNMT->HNMT_poly PGx_Workflow cluster_recruitment Patient Recruitment & Phenotyping cluster_dosing Drug Administration & Sampling cluster_analysis Sample Analysis cluster_data Data Analysis & Interpretation Recruitment Recruit healthy volunteers or patients Phenotyping CYP2D6 Phenotyping (e.g., Dextromethorphan) Recruitment->Phenotyping Dosing Administer a single oral dose of racemic this compound Recruitment->Dosing Genotyping CYP2D6 Genotyping (e.g., TaqMan, PCR-RFLP) Recruitment->Genotyping Sampling Collect serial blood samples over a defined time course Dosing->Sampling Quantification Quantification of this compound and metabolites in plasma (LC-MS/MS) Sampling->Quantification Correlation Correlate pharmacokinetic parameters with CYP2D6 genotype/phenotype Genotyping->Correlation PK_Analysis Pharmacokinetic analysis to determine Cmax, AUC, t1/2, CL/F Quantification->PK_Analysis PK_Analysis->Correlation

References

Genotoxicity of Chlorpheniramine in Human Lymphocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine, a first-generation antihistamine, has a long history of widespread use for the management of allergic conditions. While generally considered safe at therapeutic doses, recent in vitro studies have raised concerns regarding its potential genotoxicity, particularly at higher concentrations. This technical guide provides a comprehensive overview of the current state of knowledge on the genotoxic effects of this compound in human lymphocytes. It details the experimental protocols for key genotoxicity assays, presents available quantitative data, and explores the potential mechanisms underlying these effects. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceuticals.

Introduction

This compound is an H1 receptor inverse agonist that effectively alleviates symptoms associated with allergic reactions.[1][2][3][4] Its extensive consumption, however, necessitates a thorough evaluation of its safety profile, including its potential to induce genetic damage.[1][2][3][4] Genotoxicity, the property of chemical agents to damage the genetic information within a cell, can lead to mutations, chromosomal alterations, and potentially contribute to the development of cancer. Therefore, understanding the genotoxic potential of a widely used drug like this compound is of paramount importance for public health and drug safety.

This guide focuses specifically on the effects of this compound on human lymphocytes, a critical component of the immune system and a standard cell type for in vitro genotoxicity testing. The primary evidence for this compound-induced genotoxicity in these cells comes from a study by Zamani et al., which demonstrated DNA damage at high concentrations, likely mediated by oxidative stress.[1][2][3][5][6]

Experimental Evidence of Genotoxicity

The primary method that has yielded quantitative data on this compound's genotoxicity in human lymphocytes is the alkaline single-cell gel electrophoresis, or Comet assay.[1][5] This assay is a sensitive technique for detecting DNA strand breaks in individual cells.

Comet Assay Data

A study by Zamani et al. investigated the effect of various concentrations of this compound on DNA damage in human peripheral blood lymphocytes after 24 hours of incubation. The results, summarized in the tables below, indicate a significant increase in DNA damage at the highest tested concentration.[1][2][3]

Table 1: DNA Damage in Human Lymphocytes Measured by the Comet Assay

Treatment GroupConcentration% DNA in Tail (Mean ± SD)Tail Moment (Mean ± SD)
Control (PBS)-1.8 ± 0.50.8 ± 0.3
This compound0.1 mM2.1 ± 0.61.0 ± 0.4
This compound0.5 mM2.5 ± 0.71.3 ± 0.5
This compound0.75 mM2.9 ± 0.81.6 ± 0.6
This compound 1.5 mM 8.7 ± 2.1 4.5 ± 1.2
Positive Control (Cisplatin)0.4 µg/mL15.2 ± 3.5 8.1 ± 2.0

* P<0.05 compared to the control group. *** P<0.001 compared to the control group. Data sourced from Zamani et al.[1][2][3]

Oxidative Stress Markers

To investigate the mechanism of genotoxicity, the same study measured markers of oxidative stress, including malondialdehyde (MDA) as an indicator of lipid peroxidation and glutathione (B108866) (GSH) as a key antioxidant.

Table 2: Oxidative Stress Markers in Human Lymphocytes

Treatment GroupConcentrationMDA Level (nmol/mL) (Mean ± SD)GSH Level (µmol/g Hb) (Mean ± SD)
Control (PBS)-1.5 ± 0.410.2 ± 2.5
This compound0.1 mM1.7 ± 0.59.8 ± 2.3
This compound0.5 mM1.9 ± 0.69.5 ± 2.1
This compound0.75 mM2.2 ± 0.78.9 ± 1.9
This compound 1.5 mM 4.8 ± 1.1 5.1 ± 1.3
Positive Control (Cisplatin)0.4 µg/mL6.2 ± 1.5 4.2 ± 1.1

* P<0.05 compared to the control group. *** P<0.001 compared to the control group. Data sourced from Zamani et al.[1][2][3]

The significant increase in MDA and depletion of GSH at the 1.5 mM concentration of this compound suggest that oxidative stress is a likely mechanism contributing to the observed DNA damage.[1][2][3][5][6]

Other Genotoxicity Assays: Data Gaps in Human Lymphocytes

While the Comet assay provides strong evidence for DNA strand breaks, a comprehensive assessment of genotoxicity typically includes the evaluation of other endpoints such as clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain). The most common assays for these endpoints are the Micronucleus Test, Chromosomal Aberration Assay, and Sister Chromatid Exchange Assay.

It is important to note that while the study by Zamani et al. mentions that this compound has been shown to be positive in the micronucleus and chromosomal aberration tests, these findings were in Chinese hamster lung (V79) and ovary (CHO) cells, respectively, not in human lymphocytes.[5] A thorough review of the current literature did not identify studies that have published quantitative data on the effects of this compound in these assays specifically using human lymphocytes. This represents a significant data gap in the comprehensive understanding of this compound's genotoxic potential in this human cell type.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for the key genotoxicity assays discussed.

Human Lymphocyte Culture
  • Source: Human peripheral blood is collected from healthy volunteers.

  • Isolation: Lymphocytes are isolated using a density gradient centrifugation method (e.g., with Ficoll-Paque).

  • Culture Medium: Cells are cultured in a complete medium such as RPMI-1640 supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin-streptomycin).

  • Stimulation: For assays requiring cell division (Micronucleus, Chromosomal Aberration, Sister Chromatid Exchange), a mitogen like phytohemagglutinin (PHA) is added to stimulate lymphocyte proliferation.

  • Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

Alkaline Single-Cell Gel Electrophoresis (Comet Assay)

This protocol is based on the methodology described by Zamani et al.[1]

  • Cell Treatment: Isolated human lymphocytes are incubated with various concentrations of this compound (e.g., 0.1, 0.5, 0.75, and 1.5 mM), a negative control (e.g., PBS), and a positive control (e.g., cisplatin (B142131) 0.4 µg/mL) for 24 hours.

  • Slide Preparation: Fully frosted microscope slides are coated with a layer of 1% normal melting point (NMP) agarose (B213101).

  • Cell Embedding: After treatment, a suspension of lymphocytes is mixed with 0.5% low melting point (LMP) agarose and layered onto the pre-coated slides. A third layer of 0.5% LMP agarose is then added.

  • Lysis: The slides are immersed in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA. This step is typically performed overnight at 4°C.

  • Alkaline Unwinding: Slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis: Electrophoresis is carried out at a specific voltage and duration to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.

  • Neutralization and Staining: Slides are neutralized with a Tris buffer and then stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Scoring: Comets are visualized using a fluorescence microscope and analyzed with image analysis software to quantify the extent of DNA damage. Key parameters measured are the percentage of DNA in the comet tail and the tail moment.

Micronucleus Test (General Protocol for Human Lymphocytes)
  • Cell Culture and Treatment: Stimulated human lymphocytes are treated with various concentrations of the test substance, along with negative and positive controls.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Harvesting: Cells are harvested at an appropriate time point (e.g., 72 hours post-stimulation).

  • Slide Preparation: Cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining: Slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000-2000 cells) per concentration.

Chromosomal Aberration Assay (General Protocol for Human Lymphocytes)
  • Cell Culture and Treatment: Stimulated human lymphocytes are exposed to the test substance at various concentrations for a defined period.

  • Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the cultures to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The cell suspension is dropped onto slides to prepare chromosome spreads.

  • Staining: Chromosomes are typically stained with Giemsa.

  • Analysis: Metaphase spreads are analyzed under a microscope to identify and score structural and numerical chromosomal aberrations.

Sister Chromatid Exchange (SCE) Assay (General Protocol for Human Lymphocytes)
  • Cell Culture and BrdU Labeling: Stimulated lymphocytes are cultured in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for two cell cycles. BrdU is a thymidine (B127349) analog that gets incorporated into the newly synthesized DNA.

  • Treatment: The test substance is added to the cultures for a specific duration.

  • Metaphase Arrest: Colcemid is added to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Similar to the chromosomal aberration assay, cells are harvested, treated with a hypotonic solution, and fixed to prepare chromosome spreads.

  • Differential Staining: The slides are treated and stained (e.g., with Hoechst 33258 and Giemsa) to differentially stain the sister chromatids. The chromatid that has incorporated BrdU in both strands will stain lighter than the chromatid with BrdU in only one strand.

  • Scoring: The number of sister chromatid exchanges per metaphase is scored under a microscope.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_exposure This compound Exposure cluster_cellular_effects Cellular Effects cluster_dna_damage Genotoxic Outcome This compound This compound (High Concentration) Oxidative_Stress Increased Oxidative Stress This compound->Oxidative_Stress GSH_Depletion GSH Depletion Oxidative_Stress->GSH_Depletion Lipid_Peroxidation Lipid Peroxidation (Increased MDA) Oxidative_Stress->Lipid_Peroxidation DNA_Damage DNA Strand Breaks Oxidative_Stress->DNA_Damage

G cluster_sample_prep Sample Preparation cluster_assay_steps Comet Assay Procedure cluster_analysis Data Analysis start Isolate Human Lymphocytes treatment Incubate with This compound (24h) start->treatment embed Embed Cells in Agarose treatment->embed lysis Cell Lysis embed->lysis unwinding Alkaline DNA Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining DNA Staining electrophoresis->staining analysis Image Analysis of Comet Tails staining->analysis end Quantify DNA Damage analysis->end

G cluster_endpoints Genotoxic Endpoints cluster_assays Corresponding Assays Genotoxicity Genotoxicity Assessment DNA_Damage DNA Damage Genotoxicity->DNA_Damage Clastogenicity Clastogenicity Genotoxicity->Clastogenicity Aneugenicity Aneugenicity Genotoxicity->Aneugenicity Mutagenicity Mutagenicity Genotoxicity->Mutagenicity Comet Comet Assay DNA_Damage->Comet Chrom_Aberration Chromosomal Aberration Assay Clastogenicity->Chrom_Aberration Micronucleus Micronucleus Test Clastogenicity->Micronucleus SCE Sister Chromatid Exchange Clastogenicity->SCE Aneugenicity->Micronucleus

Conclusion and Future Directions

The available evidence strongly suggests that high concentrations of this compound can induce genotoxicity in human lymphocytes in vitro.[1][2][3][6] The primary mechanism appears to be the induction of oxidative stress, leading to DNA strand breaks as detected by the Comet assay.[1][5][6] However, a significant gap exists in the literature regarding the effects of this compound on other critical genotoxic endpoints, such as chromosomal aberrations and micronucleus formation, specifically in human lymphocytes.

For a more comprehensive risk assessment, future research should focus on:

  • Conducting Micronucleus and Chromosomal Aberration Assays: Performing these assays in human lymphocytes will provide crucial data on the clastogenic and aneugenic potential of this compound in this relevant human cell type.

  • Investigating a Wider Range of Concentrations: Studies should include concentrations that are more representative of therapeutic exposure to better understand the risk at clinical doses.

  • In Vivo Studies: While in vitro studies are valuable for screening, in vivo studies are necessary to understand the genotoxic potential of this compound in a whole-organism context, considering metabolic activation and detoxification processes.

By addressing these research gaps, a more complete and accurate picture of the genotoxic risk associated with this compound can be established, ensuring its continued safe use in clinical practice.

References

Chlorpheniramine: A Potential Intrinsic Fluorescent Probe for Histamine H1 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine, a first-generation alkylamine antihistamine, is a widely used medication for the relief of allergic symptoms. Its therapeutic effect is primarily mediated through the blockade of the histamine (B1213489) H1 receptor (H1R), a member of the G-protein coupled receptor (GPCR) superfamily. Beyond its clinical applications, the inherent structural features of this compound present an intriguing possibility for its use as a research tool. This technical guide explores the potential of this compound as an intrinsic fluorescent probe for studying H1R binding events. The ability to utilize the native fluorescence of a ligand would offer a significant advantage over the use of extrinsic labels, which can sometimes alter the ligand's binding properties. This guide provides a comprehensive overview of the relevant background, quantitative data, hypothetical experimental protocols, and the underlying signaling pathways.

Core Concepts: Intrinsic Fluorescence in Receptor Binding Studies

The use of intrinsic fluorescence of a ligand to monitor its interaction with a receptor is a powerful technique that obviates the need for chemical modification with external fluorophores.[1] This approach relies on changes in the fluorescent properties of the ligand—such as quantum yield, fluorescence lifetime, and emission spectrum—upon binding to its target protein. These changes are typically induced by the altered microenvironment experienced by the ligand within the receptor's binding pocket. For a molecule to be a viable intrinsic fluorescent probe, it should possess inherent fluorescence and its photophysical properties should be sensitive to its binding state.

Quantitative Data Summary

Table 1: Binding Affinity of Dexthis compound for the Histamine H1 Receptor

ParameterValueSpecies/TissueReference
Kd15 nMHuman brain tissue[2]
Ki2.67 - 4.81 nMHuman cloned H1 Receptor[2]

Note: Dexthis compound is the active dextrorotatory stereoisomer of this compound.

Table 2: Photophysical Properties of this compound (Hypothetical and Known)

ParameterValueRemarksReference
Maximum Absorption (λabs)~265 nmExperimentally observed. This is a potential excitation wavelength.[3]
Excitation Wavelength (λex)257.96 nmUsed in a fluorescence quenching study with eosin (B541160) Y; may not represent the optimal intrinsic excitation.[4]
Emission Wavelength (λem)544.02 nmObserved in the presence of eosin Y; intrinsic emission maximum is likely different and requires experimental determination.[4]
Fluorescence Quantum Yield (ΦF)To be determinedThis is a critical parameter for assessing the brightness of the probe.
Fluorescence Lifetime (τ)To be determinedImportant for advanced fluorescence techniques like fluorescence lifetime imaging microscopy (FLIM).

Histamine H1 Receptor Signaling Pathway

This compound acts as an inverse agonist at the H1 receptor, which is coupled to the Gq/11 family of G-proteins.[5][6] Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to various cellular responses. Understanding this pathway is crucial for interpreting the functional consequences of this compound binding.

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB CellularResponse Cellular Responses (e.g., Inflammation) NFkB->CellularResponse Histamine Histamine Histamine->H1R Activates This compound This compound (Inverse Agonist) This compound->H1R Inhibits

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general principles of fluorescence-based binding assays. They would require optimization and validation with experimentally determined photophysical properties of this compound.

Determination of this compound's Intrinsic Fluorescence Properties

Objective: To determine the excitation and emission spectra, quantum yield, and fluorescence lifetime of this compound.

Methodology:

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Absorbance Spectrum: Measure the absorbance spectrum of a concentrated solution using a UV-Vis spectrophotometer to identify the maximum absorption wavelength (λabs).

  • Excitation and Emission Spectra:

    • Using a spectrofluorometer, excite the this compound solution at its λabs and scan the emission wavelengths to determine the emission spectrum and the wavelength of maximum emission (λem).

    • Set the emission monochromator to λem and scan the excitation wavelengths to determine the excitation spectrum.

  • Quantum Yield (ΦF) Determination:

    • Use a well-characterized fluorescence standard with a known quantum yield and similar excitation and emission ranges (e.g., quinine (B1679958) sulfate).

    • Measure the integrated fluorescence intensity and absorbance of both the this compound solution and the standard solution at the same excitation wavelength.

    • Calculate the quantum yield of this compound using the comparative method.

  • Fluorescence Lifetime (τ) Measurement:

    • Use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence decay kinetics of this compound after excitation with a pulsed light source.

    • Fit the decay curve to determine the fluorescence lifetime.

protocol_photophysics A Prepare this compound Solutions B Measure Absorbance Spectrum (UV-Vis) A->B C Determine Excitation & Emission Spectra (Spectrofluorometer) B->C D Determine Quantum Yield (Comparative Method) C->D E Measure Fluorescence Lifetime (TCSPC) C->E F Characterized Photophysical Properties D->F E->F protocol_binding_assay A Prepare Purified H1 Receptor and this compound Solutions B Incubate Fixed [H1R] with Increasing [this compound] A->B C Measure Intrinsic this compound Fluorescence B->C D Plot ΔFluorescence vs. [this compound] C->D E Fit Data to Saturation Binding Curve D->E F Determine Kd E->F

References

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Chlorpheniramine Maleate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of chlorpheniramine maleate (B1232345) in various pharmaceutical dosage forms. The method is developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control analysis.[1][2] The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, providing a simple, precise, and reliable analytical tool.[3][4]

Introduction

This compound maleate is a first-generation alkylamine antihistamine widely used to alleviate symptoms of allergic conditions such as rhinitis and urticaria. It is a common active pharmaceutical ingredient (API) in single-component and multi-component formulations, including tablets, syrups, and injections.[3][5][6] The development of a reliable and validated analytical method is crucial for ensuring the quality, efficacy, and safety of these pharmaceutical products. This document provides a comprehensive protocol for the quantification of this compound maleate, which has been validated for its linearity, accuracy, precision, specificity, and robustness.[7]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a UV detector (e.g., Waters Acquity UPLC H-class or similar).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Software: Chromatographic data acquisition and processing software (e.g., Empower).[5]

  • Reagents:

    • This compound Maleate Reference Standard

    • Acetonitrile (B52724) (HPLC Grade)

    • Potassium Dihydrogen Phosphate (B84403) (AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Water (HPLC Grade)

    • Hydrochloric Acid (AR Grade)

    • Sodium Hydroxide (AR Grade)

    • Hydrogen Peroxide (30%, AR Grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)[3]
Flow Rate 1.0 mL/min[1][3]
Detection Wavelength 265 nm[3]
Injection Volume 20 µL[5]
Column Temperature 30 °C[1]
Run Time ~7 minutes[8]

Table 1: Optimized Chromatographic Conditions

Solution Preparation
  • Mobile Phase Preparation: The mobile phase is prepared using a potassium di-hydrogen phosphate buffer adjusted to pH 3.0 with orthophosphoric acid, mixed with acetonitrile in a 60:40 v/v ratio.[3]

  • Standard Stock Solution (200 µg/mL): Accurately weigh 20 mg of this compound maleate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to the volume with the mobile phase.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 50-120% of the target concentration).[3]

Sample Preparation
  • Tablets: Weigh and powder twenty tablets. Transfer a quantity of the powder equivalent to 1 mg of this compound maleate into a 10 mL volumetric flask. Add diluent, sonicate for 15 minutes to dissolve, and then dilute to the mark. Centrifuge the solution at 4000 rpm for 10 minutes and filter through a 0.45 µm nylon syringe filter before injection.

  • Syrup: Pipette 5 mL of syrup (containing a known concentration of this compound maleate) into a 10 mL volumetric flask and dilute to volume with the solvent solution. Filter the solution through a 0.45 µm membrane filter before injection.[5]

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[8] A solution of this compound maleate is subjected to the following stress conditions:

  • Acid Hydrolysis: Treat the sample solution with 1 M HCl and heat at 90°C for 2 hours.

  • Base Hydrolysis: Treat the sample solution with 1 M NaOH and heat at 90°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ and heat at 90°C for 2 hours.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 48 hours.[9]

Method Validation Protocol (as per ICH Q2(R2))

The developed method was validated according to ICH guidelines.[1][2][10]

System Suitability

System suitability tests are performed to ensure the HPLC system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0% (for six replicate injections)

Table 2: System Suitability Parameters

Specificity

Specificity is demonstrated by the absence of interference from excipients, impurities, and degradation products at the retention time of the this compound peak. This is confirmed through the analysis of placebo samples and forced degradation studies.[11]

Linearity

The linearity of the method is assessed by analyzing a series of standard solutions over a specified concentration range.

ParameterResult
Linearity Range 12.5 - 37.5 µg/mL[5]
Correlation Coefficient (r²) ≥ 0.999[3][7]

Table 3: Linearity Data Summary

Accuracy

Accuracy is determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120%).

Concentration LevelAcceptance Criteria (% Recovery)
80%98.0 - 102.0%
100%98.0 - 102.0%
120%98.0 - 102.0%

Table 4: Accuracy (Recovery) Acceptance Criteria

Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Precision LevelParameterAcceptance Criteria (% RSD)
Repeatability Six replicate sample preparations≤ 2.0%[1]
Intermediate Precision Analysis on different days/by different analysts≤ 2.0%

Table 5: Precision Data Summary

Robustness

The robustness of the method is assessed by intentionally varying chromatographic parameters.

Parameter VariationAcceptance Criteria
Flow Rate (± 0.1 mL/min)[3]System suitability parameters are met.
Mobile Phase Composition (± 2%)System suitability parameters are met.
Column Temperature (± 5°C)[3]System suitability parameters are met.

Table 6: Robustness Study Summary

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

Visualization

G Experimental Workflow for this compound Quantification cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (Buffer:ACN 60:40) hplc_system System Suitability Check (6 Injections of Standard) prep_mobile->hplc_system prep_std Standard Solution Preparation (Stock & Working Standards) prep_std->hplc_system prep_sample Sample Preparation (Tablets / Syrup) hplc_analysis Chromatographic Run (C18, 265 nm, 1.0 mL/min) prep_sample->hplc_analysis hplc_system->hplc_analysis If Passed data_acq Data Acquisition (Peak Area & Retention Time) hplc_analysis->data_acq data_calc Quantification (Calculation of Concentration) data_acq->data_calc data_report Final Report Generation data_calc->data_report

Caption: Experimental workflow from preparation to analysis.

G ICH Q2(R2) Method Validation Logical Flow cluster_core Core Validation Parameters cluster_additional Additional Parameters Method Developed HPLC Method Specificity Specificity (Placebo & Forced Degradation) Method->Specificity Linearity Linearity (r² >= 0.999) Method->Linearity Accuracy Accuracy (Recovery Study) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness (Varied Conditions) Method->Robustness Validated Validated Method for QC Specificity->Validated Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Validated Precision->Validated Range->Validated Robustness->Validated LOD_LOQ->Validated

Caption: Logical flow of HPLC method validation.

Conclusion

The RP-HPLC method described provides a simple, accurate, and reliable approach for the quantification of this compound maleate in pharmaceutical products.[4][7] The validation results demonstrate that the method is linear, precise, accurate, and specific for its intended purpose.[3] Furthermore, the stability-indicating nature of the assay, confirmed through forced degradation studies, makes it suitable for routine quality control and stability testing of this compound maleate formulations.[8]

References

Application Notes and Protocols for the Chiral Separation of Chlorpheniramine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorpheniramine (CPM) is a first-generation antihistamine commonly used in the treatment of allergic conditions. It possesses a single chiral center, resulting in two enantiomers: the pharmacologically active S-(+)-chlorpheniramine (dexthis compound) and the less active R-(-)-chlorpheniramine, which may contribute to sedative side effects.[1][2] Consequently, the enantioselective separation and quantification of this compound enantiomers are critical for quality control, pharmacokinetic studies, and the development of enantiopure drug formulations. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, employing either a Chiral Stationary Phase (CSP) or a chiral mobile phase additive.[2] This document provides detailed protocols for both approaches.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the quantitative data and key chromatographic parameters for two distinct and effective HPLC methods for the chiral separation of this compound enantiomers.

ParameterMethod 1: Chiral Stationary Phase (CSP)Method 2: Chiral Mobile Phase Additive
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H), 5 µmOctadecylsilyl (ODS) C18
Mobile Phase n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v)5 mM Sodium Phosphate (B84403) buffer (pH 4.3) containing 0.5 mM carboxymethyl-β-cyclodextrin, methanol, and triethylamine (B128534) (73:25:2, v/v/v)
Flow Rate 1.2 mL/min0.24 mL/min
Detection Wavelength 258 nm224 nm
Column Temperature 25°CNot Specified
Retention Time (S)-(+)-CPM 9.63 ± 0.05 minNot Specified
Retention Time (R)-(-)-CPM 11.36 ± 0.08 minNot Specified
Resolution (Rs) 3.80Not Specified
Separation Factor (α) 1.24Not Specified
Limit of Quantification (S)-(+)-CPM 0.88 µg/mLNot Specified
Limit of Quantification (R)-(-)-CPM 1.31 µg/mLNot Specified
Internal Standard Diphenhydramine (B27)Not Applicable

Experimental Protocols

Method 1: Chiral Stationary Phase (CSP) Protocol

This protocol utilizes a Chiralpak AD-H column, where the chiral selector is immobilized on the stationary phase.

1. Instrumentation and Materials:

  • HPLC system with an isocratic pump, UV detector, and autosampler.

  • Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size).[1]

  • Solvents: n-Hexane (HPLC grade), Isopropanol (HPLC grade), Diethylamine (DEA).[1][2]

  • Reference Standards: Racemic this compound maleate (B1232345), S-(+)-chlorpheniramine maleate, and Diphenhydramine (internal standard).[1]

2. Chromatographic Conditions:

  • Mobile Phase: n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v).[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: 258 nm.[1][2]

  • Injection Volume: 20 µL.

3. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve racemic this compound maleate and diphenhydramine in the mobile phase to obtain a suitable concentration (e.g., 100 µg/mL).

  • Sample Solution: For pharmaceutical formulations like syrups, a liquid-liquid extraction may be necessary. For instance, a mixture of n-Hexane and dichloromethane (B109758) (2:1) can be used to selectively extract the this compound enantiomers.[1] The organic phase is then evaporated to dryness and the residue is reconstituted in the mobile phase.[1] For tablets, a portion of the crushed tablet powder can be dissolved in the mobile phase, sonicated, and filtered.[2]

4. Analysis Procedure:

  • Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a solution of the S-(+)-enantiomer to confirm its retention time.

  • Inject the internal standard solution to determine its retention time.

  • Inject the prepared sample and standard solutions.

  • Identify and quantify the enantiomers based on their retention times and peak areas relative to the internal standard.

Method 2: Chiral Mobile Phase Additive Protocol

This method employs a conventional ODS (C18) column and introduces a chiral selector, carboxymethyl-β-cyclodextrin, into the mobile phase.[3][4]

1. Instrumentation and Materials:

  • HPLC system with an isocratic pump, UV detector, and autosampler.

  • ODS (C18) column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Reagents: Sodium phosphate, Carboxymethyl-β-cyclodextrin (CM-β-CD), Methanol (HPLC grade), Triethylamine (TEA).[2][3]

  • Reference Standards: Racemic this compound maleate and S-(+)-chlorpheniramine maleate.

2. Chromatographic Conditions:

  • Mobile Phase Preparation: Prepare a 5 mM aqueous sodium phosphate buffer. Add 0.5 mM of CM-β-CD to the buffer. The final mobile phase consists of this buffer, methanol, and triethylamine in a ratio of 73:25:2 (v/v/v). Adjust the pH to 4.3.[3][4]

  • Flow Rate: 0.24 mL/min.[3][4]

  • Detection Wavelength: 224 nm.[3][4]

  • Injection Volume: 20 µL.

3. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve racemic this compound maleate in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare sample solutions from pharmaceutical formulations by dissolving a known quantity in the mobile phase, followed by sonication and filtration through a 0.45 µm syringe filter.

4. Analysis Procedure:

  • Equilibrate the ODS column with the chiral mobile phase for at least 30 minutes to ensure the column is saturated with the chiral selector and a stable baseline is achieved.

  • Inject a solution of the S-(+)-enantiomer to determine its retention time.

  • Inject the prepared sample and standard solutions.

  • Identify and quantify the enantiomers based on their retention times and peak areas.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Prepare Mobile Phase C Equilibrate Column A->C Pump B Prepare Standard/Sample Solutions D Inject Sample B->D Autosampler E Isocratic Elution D->E Flow F UV Detection E->F Eluent G Generate Chromatogram F->G H Identify & Integrate Peaks G->H I Quantify Enantiomers H->I

References

Application Note: Quantitative Analysis of Chlorpheniramine in Cell Culture Media using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine is a first-generation antihistamine that functions by blocking histamine (B1213489) H1 receptors.[1] Its application in cell culture studies is crucial for understanding its mechanisms of action and potential therapeutic effects. This application note provides a detailed protocol for the quantitative analysis of this compound in cell culture media using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended as a robust starting point for researchers, and it is recommended to perform a method validation specific to the cell culture matrix being used.

Signaling Pathway of this compound

This compound primarily acts as a competitive antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from initiating the downstream signaling cascade that leads to allergic and inflammatory responses. One of the key pathways inhibited by this compound is the activation of Nuclear Factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

Chlorpheniramine_Pathway cluster_cell Cell Membrane Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds G_protein Gq/11 H1R->G_protein Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG Activation PLC->IP3_DAG Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC NFkB_activation NF-κB Activation Ca_PKC->NFkB_activation Inflammation Pro-inflammatory Gene Expression NFkB_activation->Inflammation

Caption: this compound's mechanism of action.

Experimental Workflow

The overall workflow for the analysis of this compound in cell culture media involves sample preparation to remove interfering substances, followed by chromatographic separation and detection by mass spectrometry.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Cell Culture Media Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation or Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of this compound in biological matrices. It is important to note that this data is primarily derived from studies using human plasma and should be considered as a reference.[2][3][4][5][6] A full method validation should be performed in the specific cell culture medium of interest to determine the actual performance characteristics.

Table 1: Linearity and Sensitivity

ParameterRepresentative ValueReference Matrix
Linearity Range0.05 - 10 ng/mL[2][7]Human Plasma
0.52 - 20.8 ng/mL[4][6]Human Plasma
0.025 - 20 ng/mL[3]Human Plasma
Limit of Detection (LOD)~0.01 ng/mLHuman Plasma
Limit of Quantification (LOQ)0.025 ng/mL[3]Human Plasma
0.2 ng/mL[5]Human Plasma

Table 2: Precision and Accuracy

ParameterRepresentative ValueReference Matrix
Intra-day Precision (%CV)1.5 - 6.8%[2][7]Human Plasma
Inter-day Precision (%CV)2.4 - 9.0%[2][7]Human Plasma
Accuracy99.1 - 106.6%[2][7]Human Plasma

Experimental Protocols

Materials and Reagents
  • This compound maleate (B1232345) reference standard

  • Internal Standard (IS), e.g., Brompheniramine or a stable isotope-labeled this compound

  • HPLC-grade acetonitrile, methanol, and water

  • HPLC-grade formic acid or ammonium (B1175870) hydroxide

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound maleate in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standards.

  • Calibration Curve Standards: Spike the appropriate cell culture medium with the working standard solutions to achieve final concentrations covering the desired linear range (e.g., 0.05 to 10 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in the cell culture medium at low, medium, and high concentrations.

Sample Preparation Protocol: Protein Precipitation

This protocol is suitable for most cell culture media containing serum.

  • Transfer 100 µL of the cell culture media sample (or standard/QC) to a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

This protocol can be an alternative to protein precipitation, especially for complex media.

  • Transfer 200 µL of the cell culture media sample to a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 1 mL of extraction solvent (e.g., diethyl ether:dichloromethane, 80:20, v/v).[2]

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial.

LC-MS/MS Method Parameters

The following are suggested starting parameters and should be optimized for the specific instrument used.

Table 3: Liquid Chromatography Parameters

ParameterSuggested Condition
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 4: Mass Spectrometry Parameters

ParameterSuggested Condition
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
This compoundQ1: 275.1 -> Q3: 230.1
Brompheniramine (IS)Q1: 319.1 -> Q3: 274.1

Method Validation

A full validation of the method should be performed according to regulatory guidelines, assessing the following parameters in the specific cell culture medium:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Matrix Effect: The effect of the cell culture medium components on the ionization of the analyte and IS.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of this compound in the cell culture medium under various storage and processing conditions.

Conclusion

This application note provides a comprehensive framework for the development and implementation of an LC-MS/MS method for the quantification of this compound in cell culture media. The provided protocols and parameters serve as a validated starting point, which should be followed by a matrix-specific method validation to ensure accurate and reliable results in your research.

References

Application Notes and Protocols for the Quantification of Chlorpheniramine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine is a first-generation antihistamine commonly used to treat allergic conditions such as rhinitis and urticaria. Accurate quantification of this compound in biological matrices like plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This document provides detailed application notes and protocols for the determination of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection (LC-MS, LC-MS/MS). The methodologies outlined below are based on established and validated procedures to ensure reliable and reproducible results.

Analytical Methods Overview

Several analytical methods have been developed and validated for the quantification of this compound in biological samples. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often preferred for its high sensitivity and specificity, especially for samples with low concentrations of the analyte.

Quantitative Data Summary

The following tables summarize the quantitative parameters of various analytical methods for the determination of this compound in plasma and urine.

Table 1: Quantification of this compound in Human Plasma

Analytical MethodSample PreparationLinearity RangeLower Limit of Quantification (LLOQ)Precision (%RSD)Accuracy/Recovery (%)Internal Standard
LC-MS/MS Liquid-Liquid Extraction (LLE) with diethyl ether-dichloromethane (80:20, v/v)0.05 - 10 ng/mL0.05 ng/mLIntra-day: 1.5 - 6.8, Inter-day: 2.4 - 9.0Intra-day: 99.1 - 106.6, Inter-day: 99.9 - 103.1Brompheniramine
LC-MS/MS LLE0.2 - 50 ng/mL0.2 ng/mL< 4.3Within 4.7% of nominal valuesDiphenhydramine
LC-MS LLE with diethyl ether0.52 - 20.8 ng/mL0.52 ng/mL0.0 - 13.90.0 - 13.9Not specified
HPLC-UV Magnetic Dispersive Solid-Phase Extraction (MDSPE)2.0 - 550.0 ng/mL2.0 ng/mLIntra-day: 4.1 - 5.0, Inter-day: 4.9 - 5.687.9 - 96.4Not specified
HPLC-UV LLE with diethyl ether or hexaneDown to 2 ng/mL2 ng/mLNot specifiedNot specifiedBrompheniramine

Table 2: Quantification of this compound in Human Urine

Analytical MethodSample PreparationLinearity RangeDetection Limit (LOD)Precision (%RSD)Recovery (%)Internal Standard
HPLC-DAD Dispersive Liquid-Liquid Microextraction (DLLME)0.055 - 5.5 µg/mL16.5 ng/mLNot specified98.5 - 107.4Not specified
HPLC-UV LLE with diethyl ether or hexaneNot specifiedNot specifiedNot specifiedNot specifiedBrompheniramine

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is based on a highly sensitive and robust method utilizing liquid-liquid extraction followed by HPLC-ESI-MS/MS analysis.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 500 µL of human plasma into a clean polypropylene (B1209903) tube.

  • Add 50 µL of the internal standard working solution (e.g., Brompheniramine).

  • Add 250 µL of 0.5 M NaOH to alkalinize the sample.

  • Add 3 mL of extraction solvent (e.g., diethyl ether-dichloromethane, 80:20, v/v).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Inject a suitable aliquot (e.g., 20 µL) into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Gemini Phenomenex C8 (50 x 4.6 mm, 5 µm) or equivalent.[1][3]

  • Mobile Phase: A gradient of methanol (B129727) and 2.5 mM ammonium (B1175870) hydroxide.[1][3]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Applied Biosystems API 4000).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 275.2 → 230.1

    • Brompheniramine (IS): m/z 319.1 → 274.0[3]

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).

Protocol 2: HPLC-DAD Quantification of this compound in Human Urine

This protocol utilizes dispersive liquid-liquid microextraction (DLLME), an environmentally friendly and efficient sample preparation technique.[4][5][6][7]

1. Sample Preparation (Dispersive Liquid-Liquid Microextraction)

  • Take 10 mL of urine and basify with sodium hydroxide.

  • Centrifuge at 4000 rpm for 10 minutes to sediment matrix components.[4][5]

  • Place a 5 mL aliquot of the supernatant into a 10 mL conical test tube.[4][5]

  • Rapidly inject a mixture of 0.6 mL acetonitrile (B52724) (disperser solvent) and 30 µL carbon tetrachloride (extraction solvent) into the urine sample.[4][5]

  • A cloudy solution will form. Centrifuge for 10 minutes at 4000 rpm.[4][5]

  • The fine droplets of the extraction solvent will sediment at the bottom.

  • Remove the aqueous supernatant.

  • Dissolve the sedimented phase in 300 µL of acetonitrile.

  • Filter through a 0.45 µm membrane.

  • Inject 20 µL into the HPLC system.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column.

  • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate (B84403) buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 262 nm.[8]

Experimental Workflows

experimental_workflow_lcmsms plasma_sample Plasma Sample (500 µL) add_is Add Internal Standard plasma_sample->add_is alkalinize Alkalinize (0.5 M NaOH) add_is->alkalinize lle Liquid-Liquid Extraction (diethyl ether-dichloromethane) alkalinize->lle vortex_centrifuge Vortex & Centrifuge lle->vortex_centrifuge separate_organic Separate Organic Layer vortex_centrifuge->separate_organic evaporate Evaporate to Dryness separate_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: LC-MS/MS sample preparation workflow for this compound in plasma.

experimental_workflow_hplcdad urine_sample Urine Sample (10 mL) basify_centrifuge Basify & Centrifuge urine_sample->basify_centrifuge supernatant Take Supernatant (5 mL) basify_centrifuge->supernatant dllme Dispersive Liquid-Liquid Microextraction supernatant->dllme centrifuge_sediment Centrifuge & Sediment dllme->centrifuge_sediment dissolve_filter Dissolve & Filter centrifuge_sediment->dissolve_filter inject Inject into HPLC-DAD dissolve_filter->inject

Caption: HPLC-DAD sample preparation workflow for this compound in urine.

References

High-Throughput Screening Assays for Chlorpheniramine Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine is a first-generation alkylamine antihistamine, widely utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] Its primary mechanism of action is the antagonism of the histamine (B1213489) H1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[2] In the context of drug discovery and development, high-throughput screening (HTS) assays are indispensable for identifying and characterizing compounds that modulate the bioactivity of molecules like this compound. These assays enable the rapid screening of large compound libraries to identify "hits" that interact with the target receptor and are crucial for elucidating structure-activity relationships (SAR).[3]

This document provides detailed application notes and protocols for several HTS assays relevant to assessing the bioactivity of this compound and other H1 receptor antagonists. The focus is on providing robust, scalable, and reproducible methods for both binding and functional characterization.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.[4] Upon binding of an agonist like histamine, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of H1 receptor activation and serves as a measurable endpoint in functional assays.[5]

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Cellular_Response Cellular Response (e.g., Inflammation) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Histamine H1 Receptor Signaling Pathway

Quantitative Bioactivity Data for H1 Receptor Antagonists

The following table summarizes the binding affinities (Ki) and/or functional potencies (IC50) of this compound and other common H1 receptor antagonists. This data is essential for selecting appropriate positive controls and for comparing the relative potencies of newly identified compounds.

CompoundGenerationAssay TypeCell Line/SystemParameterValue (nM)
This compound FirstRadioligand BindingHuman H1 ReceptorKi2.25 - 4.81[4][6]
This compound FirstRadioligand Binding-IC5012[7]
DiphenhydramineFirstRadioligand BindingHuman H1 ReceptorKi10 - 20[1]
PromethazineFirstRadioligand BindingHuman H1 ReceptorKi2 - 5[1]
LoratadineSecondRadioligand BindingHuman H1 ReceptorKi5 - 15[1]
CetirizineSecondRadioligand BindingHuman H1 ReceptorKi3 - 10[1]
FexofenadineSecondRadioligand BindingHuman H1 ReceptorKi10 - 25[1]

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel H1 receptor antagonists follows a multi-stage process, from initial screening to hit validation and lead optimization.

HTS_Workflow Assay_Dev Assay Development & Miniaturization (384-well) Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Dev->Pilot_Screen Primary_HTS Primary HTS Campaign (Large Compound Library) Pilot_Screen->Primary_HTS Hit_Confirmation Hit Confirmation (Re-testing) Primary_HTS->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Orthogonal & Selectivity) Dose_Response->Secondary_Assays Hit_to_Lead Hit-to-Lead Chemistry (SAR Studies) Secondary_Assays->Hit_to_Lead

General HTS Workflow for Drug Discovery

Experimental Protocols

Calcium Mobilization Assay (Functional Antagonism)

This cell-based functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium induced by an H1 receptor agonist, such as histamine.[8]

Materials and Reagents:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human H1 receptor.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Plates: 384-well black-walled, clear-bottom plates.

  • Calcium-sensitive Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • H1 Agonist: Histamine.

  • Test Compound: this compound or other H1 receptor antagonists of interest.

  • Control Antagonist: Mepyramine or Diphenhydramine.[5]

  • Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or similar instrument with integrated liquid handling.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.[5]

  • Dye Loading: Remove the culture medium and add a dye loading solution containing Fluo-4 AM in Assay Buffer to each well. Incubate for 60 minutes at 37°C.[5]

  • Compound Pre-incubation:

    • Prepare serial dilutions of test compounds and control antagonist in Assay Buffer. The final DMSO concentration should be kept below 1%.

    • Add the diluted compounds to the cell plate and incubate for 15-30 minutes at room temperature.[5]

  • Agonist Stimulation and Detection:

    • Prepare a histamine solution in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC80).

    • Place the cell plate into the FLIPR instrument.

    • Initiate reading to establish a baseline fluorescence for 10-20 seconds.

    • The instrument's liquid handler adds the histamine solution to each well.

    • Continuously measure the fluorescence intensity for 60-120 seconds to capture the calcium transient.[5]

Data Analysis:

  • Calculate the percentage inhibition for each test compound concentration relative to the controls (no compound and control antagonist).

  • Plot the percentage inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Radioligand Binding Assay (Competitive Binding)

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.[7]

Materials and Reagents:

  • Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293 cells) expressing the histamine H1 receptor.[7]

  • Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).[7]

  • Test Compound: this compound or other H1 antagonists.

  • Non-labeled Ligand (for non-specific binding): Mianserin or promethazine.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[7]

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI). [7]

  • 96-well plates.

  • Cell harvester and Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the H1 receptor. Homogenize the cells and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes, [3H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.[7]

    • Non-specific Binding: Membranes, [3H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[7]

    • Competition Binding: Membranes, [3H]mepyramine, and varying concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the plate at room temperature (25°C) for 60-240 minutes to reach equilibrium.[7]

  • Separation and Counting:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer.[7]

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific [3H]mepyramine binding (IC50) using non-linear regression.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]

Fluorescence Polarization (FP) Assay (Competitive Binding)

FP assays are homogeneous (no-wash) and non-radioactive, making them highly suitable for HTS. They measure the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand (tracer) upon binding to a larger molecule (the receptor). Unlabeled compounds compete with the tracer for binding, leading to a decrease in polarization.[9]

Materials and Reagents:

  • H1 Receptor Preparation: Solubilized membrane preparation from cells expressing the H1 receptor.

  • Fluorescent Tracer: A fluorescently labeled H1 receptor antagonist (e.g., BODIPY-labeled mepyramine or other suitable probes).[7][10]

  • Test Compound: this compound or other H1 antagonists.

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer, pH 7.4, often containing a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent aggregation.

  • Assay Plates: 384-well, black, low-volume microplates.

  • FP-capable Plate Reader.

Procedure:

  • Assay Development:

    • Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal.

    • Titrate the H1 receptor preparation against a fixed concentration of the tracer to determine the concentration required for a sufficient assay window (the difference in polarization between bound and free tracer).

  • Assay Setup:

    • In a 384-well plate, add the H1 receptor preparation and the fluorescent tracer to each well.

    • Add varying concentrations of the test compound (e.g., this compound) or controls.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Detection: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis:

  • The binding of the fluorescent tracer to the H1 receptor results in a high FP value. Displacement by a test compound leads to a decrease in FP.

  • Calculate the percentage displacement for each test compound concentration.

  • Determine IC50 values by plotting the percentage displacement against the log of the compound concentration.[4]

Competitive ELISA (Immunoassay)

An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) can be developed for the high-throughput screening of this compound or structurally similar compounds. In this format, the compound in a sample competes with a this compound-protein conjugate immobilized on the plate for binding to a limited amount of anti-chlorpheniramine antibody.

Materials and Reagents:

  • Microtiter Plate: 96-well or 384-well plate coated with a this compound-protein conjugate (e.g., this compound-BSA).

  • Primary Antibody: Anti-chlorpheniramine antibody.

  • Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG).

  • Standard: this compound of known concentration.

  • Test Samples: Solutions containing unknown concentrations of this compound or competitor compounds.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 3% BSA in PBS.[11]

  • Substrate Solution: TMB or other suitable chromogenic substrate for the enzyme.

  • Stop Solution: e.g., 2M H2SO4.

  • Plate Reader.

Procedure:

  • Plate Coating: Coat the microtiter plate with the this compound-protein conjugate and incubate overnight at 4°C.

  • Blocking: Wash the plate and block any remaining non-specific binding sites with blocking buffer for 2 hours at room temperature.[11]

  • Competition:

    • Add standard solutions of this compound or test samples to the wells.

    • Add a fixed, limited concentration of the primary anti-chlorpheniramine antibody to all wells.

    • Incubate for at least 2 hours at room temperature to allow for competitive binding.[11]

  • Detection:

    • Wash the plate to remove unbound antibodies and compounds.

    • Add the enzyme-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate again.

    • Add the substrate solution and incubate in the dark until color develops.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.

Data Analysis:

  • The signal is inversely proportional to the concentration of this compound in the sample.

  • Create a standard curve by plotting the absorbance versus the log of the standard this compound concentration.

  • Determine the concentration of this compound in the test samples by interpolating their absorbance values from the standard curve.

Logical Relationships in Hit Triage

Following a primary HTS campaign, a systematic process of hit triage is essential to identify the most promising candidates for further development. This involves a series of go/no-go decisions based on potency, selectivity, and other pharmacological properties.

Hit_Triage_Logic Primary_Hits Primary HTS Hits Potency_Check Potent? (IC50 < Threshold) Primary_Hits->Potency_Check Selectivity_Check Selective? (vs. other receptors) Potency_Check->Selectivity_Check Yes Discard_Potency Discard (Low Potency) Potency_Check->Discard_Potency No SAR_Check Favorable SAR? (Structure-Activity Relationship) Selectivity_Check->SAR_Check Yes Discard_Selectivity Discard (Poor Selectivity) Selectivity_Check->Discard_Selectivity No Promising_Leads Promising Lead Series SAR_Check->Promising_Leads Yes Discard_SAR Discard (Poor SAR) SAR_Check->Discard_SAR No

Decision-Making Workflow in Hit Triage

Conclusion

The assays described in these application notes provide a robust framework for the high-throughput screening and characterization of this compound and other histamine H1 receptor antagonists. The choice of assay will depend on the specific objectives of the screening campaign, available instrumentation, and desired throughput. By implementing these detailed protocols, researchers can efficiently identify and characterize novel modulators of the histamine H1 receptor, paving the way for the development of new and improved therapeutics for allergic and inflammatory diseases.

References

Application Note and Protocol: Identification of Chlorpheniramine and its Metabolites using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine is a first-generation antihistamine widely used for the relief of symptoms associated with allergic reactions.[1] It primarily functions by acting as a histamine (B1213489) H1 receptor antagonist.[1][2] The drug is metabolized in the liver, mainly by the cytochrome P450 enzyme system, specifically CYP2D6.[1][2][3] Understanding the metabolic fate of this compound is crucial for comprehensive pharmacokinetic studies and drug development. The primary metabolites include N-desmethyl-chlorpheniramine (DCP), didesmethyl-chlorpheniramine (DDCP), and this compound N-oxide (CPNO).[4] This document provides a detailed protocol for the identification and quantification of this compound and its major metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound undergoes metabolism primarily through demethylation and N-oxidation. The cytochrome P450 enzyme CYP2D6 plays a significant role in its metabolism.[3] The main metabolic products are the pharmacologically less active N-desmethyl and didesmethyl metabolites.[5]

Chlorpheniramine_Metabolism This compound This compound DCP N-desmethyl- This compound (DCP) This compound->DCP CYP2D6 (Demethylation) CPNO This compound N-oxide (CPNO) This compound->CPNO N-oxidation DDCP Didesmethyl- This compound (DDCP) DCP->DDCP CYP2D6 (Demethylation)

Caption: Metabolic pathway of this compound.

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound and its metabolites in human plasma or urine.

Sample Preparation

The choice of sample preparation method depends on the sample matrix and the desired level of sensitivity. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used techniques.[6]

a) Liquid-Liquid Extraction (LLE) - Plasma/Serum [3][7][8][9]

  • To 1 mL of plasma or serum, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound like brompheniramine).[8][10]

  • Add 1 M sodium hydroxide (B78521) to basify the sample.[3]

  • Add 3 mL of an organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of diethyl ether and dichloromethane).[3][7][8][9][11]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) - Urine [12]

  • To 500 µL of urine, add an internal standard.

  • Dilute the sample with a suitable buffer (e.g., phosphate (B84403) buffer).

  • Condition a mixed-mode SPE cartridge.

  • Load the diluted urine sample onto the SPE column.

  • Wash the column to remove interferences.

  • Elute the analytes with an appropriate solvent mixture.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following are typical LC parameters for the separation of this compound and its metabolites.

ParameterValue
Column C8 or C18 reversed-phase column
Mobile Phase A: Formate buffer or ammonium (B1175870) hydroxide in waterB: Acetonitrile or Methanol[3][4][8][12]
Gradient A gradient elution is typically used to separate the parent drug and its metabolites.
Flow Rate 0.5 mL/min[3][4]
Injection Volume 5-20 µL
Column Temperature 15-35°C[3]
Mass Spectrometry (MS) Conditions

Mass spectrometry is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Nebulizer Pressure 30 psi[3]
Drying Gas Flow 13 L/min[3]
Drying Gas Temp. 350°C[3]
Capillary Voltage 2800 V[3]
Quantitative Data Summary

The following table summarizes the mass-to-charge ratios (m/z) for the precursor and product ions of this compound and its metabolites that can be used for MRM analysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound275.1203.0
N-desmethyl-chlorpheniramine (DCP)261.1189.0
Didesmethyl-chlorpheniramine (DDCP)247.1175.0
This compound N-oxide (CPNO)291.1246.0

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Experimental Workflow

The following diagram illustrates the overall workflow for the identification of this compound metabolites.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma, Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification & Identification DataAcquisition->Quantification

Caption: Experimental workflow for metabolite identification.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful identification and quantification of this compound and its major metabolites using LC-MS/MS. The described methods for sample preparation and analysis are robust and sensitive, making them suitable for pharmacokinetic and drug metabolism studies. Proper validation of the method is essential before its application to clinical or research samples.

References

Application Notes and Protocols for In Vitro Cell Viability Assays in Chlorpheniramine Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorpheniramine is a first-generation antihistamine widely used for the relief of symptoms associated with allergic conditions such as rhinitis and urticaria. As with any pharmacologically active compound, evaluating its potential cytotoxicity is a critical component of its safety assessment and in understanding its broader biological effects. In vitro cell viability assays are fundamental tools in toxicology and drug development, providing a rapid, cost-effective, and reproducible means to assess the cytotoxic potential of chemical compounds on cultured cells.[1][2]

These assays measure various cellular parameters to determine the number of viable cells in a population after exposure to a test substance. Common endpoints include metabolic activity, membrane integrity, and lysosomal function.[3] This document provides detailed protocols for three commonly used cell viability assays—MTT, LDH, and Neutral Red Uptake—for testing the cytotoxicity of this compound. It also includes a summary of reported cytotoxic concentrations and visual workflows to guide researchers.

Mechanisms of this compound Cytotoxicity

While primarily known for its histamine (B1213489) H1 receptor antagonism, this compound has been observed to induce cytotoxic effects, particularly at higher concentrations.[4] Studies suggest that one of the major mechanisms involved in this compound-induced genotoxicity and cytotoxicity is the induction of oxidative stress.[5][6][7] This can lead to cellular damage, including DNA strand breaks, and ultimately trigger pathways leading to cell death.[5][6] Another study has shown that this compound can increase paracellular permeability in colonic epithelial cells by mediating the internalization of occludin, a tight junction protein.[8]

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various cell lines, indicating its cytotoxic potency.

Cell LineAssay TypeIC50 ValueReference
MCF-7 (Human breast adenocarcinoma)Cell Proliferation AssayDose-dependent inhibition observed[4]
MDA-MB-231 (Human breast adenocarcinoma)Cell Proliferation AssayDose-dependent inhibition observed[4]
Ehrlich Ascites Carcinoma CellsCell Proliferation AssayDose-dependent inhibition observed[4]
Concanavalin A-induced Murine Splenic LymphocytesCell Proliferation Assay33.4 µM[4]
Human Peripheral Blood LymphocytesTrypan Blue Dye ExclusionCytotoxic at 0.5, 0.75, and 1 mM[6]

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound using in vitro cell viability assays is depicted below. This process involves cell culture, treatment with various concentrations of the compound, and subsequent measurement of cell viability using a selected assay.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis start Start: Select Cell Line culture Cell Culture & Seeding (96-well plate) start->culture prepare_cpm Prepare this compound Serial Dilutions treat_cells Treat Cells with this compound (Incubate for 24-72h) culture->treat_cells prepare_cpm->treat_cells assay_choice Select Assay treat_cells->assay_choice mtt MTT Assay assay_choice->mtt ldh LDH Assay assay_choice->ldh nr Neutral Red Assay assay_choice->nr read_plate Measure Absorbance/ Luminescence mtt->read_plate ldh->read_plate nr->read_plate calculate Calculate % Viability read_plate->calculate ic50 Determine IC50 Value calculate->ic50 end end ic50->end End: Report Results

Caption: General experimental workflow for this compound cytotoxicity testing.

Signaling Pathway

High concentrations of this compound can induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

G cpm This compound (High Concentration) ros Increased Reactive Oxygen Species (ROS) cpm->ros stress Oxidative Stress ros->stress damage Cellular Damage (e.g., DNA breaks, lipid peroxidation) stress->damage apoptosis Apoptosis/Necrosis damage->apoptosis viability Decreased Cell Viability apoptosis->viability

Caption: Putative pathway of this compound-induced cytotoxicity.

Detailed Experimental Protocols

Herein are detailed protocols for three standard in vitro cell viability assays. It is recommended to optimize seeding density and incubation times for the specific cell line being used.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10][11] The amount of formazan produced is proportional to the number of living cells.[12]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[11][12]

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent[12]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • Microplate reader (absorbance at 570-590 nm)[11]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13][14]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations (in triplicate). Include vehicle-only controls (cells with medium containing the same concentration of solvent used for this compound) and no-cell controls (medium only, for background).[15] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Principle: This assay measures the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[15][16] The released LDH catalyzes the conversion of a substrate, resulting in a colorimetric or fluorescent signal that is proportional to the extent of cytotoxicity.[13][15]

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Sigma-Aldrich)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • Lysis buffer (often 10X, provided in the kit)

  • Microplate reader (absorbance at ~490 nm)[13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up the following controls in triplicate:[15]

    • Vehicle Control (Spontaneous LDH Release): Untreated cells.

    • Maximum LDH Release Control: Untreated cells treated with lysis buffer.

    • Background Control: Medium without cells.

  • Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet the cells.[17][18]

  • Supernatant Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[17][18]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the specified volume (e.g., 100 µL) of the reaction mixture to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.[13]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).[13]

  • Data Analysis:

    • Subtract the background control absorbance from all other values.

    • Calculate the percentage of cytotoxicity using the formula:

      • % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum Release Control - Absorbance of Vehicle Control)] x 100

Neutral Red Uptake (NRU) Assay

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[19][20] The amount of dye retained by the cells is proportional to the number of viable cells. Alterations to the cell surface or lysosomal membranes caused by a toxic substance result in decreased neutral red uptake.[19]

Materials:

  • Neutral Red (NR) solution (e.g., 0.33% w/v in water)[21]

  • NR Desorb solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[21]

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • Microplate reader (absorbance at ~540 nm)[22]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Medium Removal: After the treatment incubation, aspirate the culture medium containing this compound from all wells.

  • Neutral Red Incubation: Add 100 µL of pre-warmed medium containing neutral red to each well. Incubate for 2-3 hours at 37°C, allowing viable cells to take up the dye.[20]

  • Dye Removal and Cell Wash: Discard the neutral red solution and gently rinse the cells with 150 µL of DPBS to remove any unincorporated dye.[21]

  • Dye Extraction: Add 150 µL of the NR Desorb solution to each well to extract the dye from the lysosomes.[21]

  • Shaking: Place the plate on a microplate shaker for 10 minutes to ensure complete solubilization of the neutral red.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.[22]

  • Data Analysis:

    • Subtract the average absorbance of no-cell control wells.

    • Calculate the percentage of viability using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Conclusion

The MTT, LDH, and Neutral Red Uptake assays are robust and reliable methods for assessing the in vitro cytotoxicity of this compound. The choice of assay may depend on the specific research question, the suspected mechanism of cytotoxicity, and available laboratory equipment. For instance, the LDH assay is a direct measure of membrane integrity loss, a hallmark of necrosis, while the MTT and NRU assays reflect metabolic activity and lysosomal integrity, respectively, which can be affected earlier in the apoptotic process. By employing these standardized protocols, researchers can obtain consistent and comparable data to characterize the cytotoxic profile of this compound and other test compounds.

References

Application Notes and Protocols for Determining Chlorpheniramine Receptor Affinity via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine is a first-generation antihistamine widely used in the treatment of allergic conditions. Its therapeutic effects are primarily mediated by its antagonism of the histamine (B1213489) H1 receptor.[1][2] A quantitative understanding of the binding affinity of this compound for its target receptor is crucial for drug development, enabling the determination of potency, selectivity, and structure-activity relationships. The radioligand binding assay is a robust and sensitive method, considered the gold standard for quantifying the interaction between a ligand and its receptor.[3]

This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human histamine H1 receptor.

Principle of the Assay

This assay employs a competitive binding format where this compound (the unlabeled "competitor" drug) and a radiolabeled ligand (e.g., [³H]-mepyramine) compete for binding to the histamine H1 receptor in a membrane preparation.[4] The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of this compound. By measuring the displacement of the radioligand at various concentrations of this compound, an inhibition curve can be generated to calculate the half-maximal inhibitory concentration (IC50). The IC50 value can then be converted to the equilibrium dissociation constant (Ki), which represents the affinity of this compound for the receptor.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[5] Upon activation by histamine, the Gq protein activates phospholipase C (PLC).[5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6][7] This signaling cascade ultimately leads to various cellular responses, such as smooth muscle contraction and increased vascular permeability. As an antagonist, this compound blocks the initial activation of this pathway by histamine.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cell_Response Cellular Response Ca_Release->Cell_Response Leads to PKC->Cell_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human histamine H1 receptor.

  • Radioligand: [³H]-mepyramine (also known as pyrilamine) with a specific activity of 20-30 Ci/mmol.

  • Test Compound: this compound maleate.

  • Non-specific Binding Control: Mianserin (B1677119) or unlabeled mepyramine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4 with protease inhibitors.

  • Scintillation Cocktail.

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours.[4]

  • 96-well Plates.

  • Protein Assay Kit: Bicinchoninic acid (BCA) or Bradford assay.

Membrane Preparation
  • Culture CHO or HEK293 cells expressing the human histamine H1 receptor to confluency.

  • Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge again.

  • Resuspend the cell pellet in ice-cold lysis buffer.[4]

  • Homogenize the cell suspension using a Dounce homogenizer or a Polytron.[4]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[4]

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[4]

  • Discard the supernatant and resuspend the membrane pellet in assay buffer.[4]

  • Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.[4]

  • Aliquot the membrane preparation and store at -80°C until use.[4]

Radioligand Binding Assay Procedure
  • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 25 µL of [³H]-mepyramine, 25 µL of assay buffer, and 50 µL of the membrane preparation.

    • Non-specific Binding (NSB): 25 µL of [³H]-mepyramine, 25 µL of a high concentration of mianserin (e.g., 10 µM), and 50 µL of the membrane preparation.[8]

    • Competition Binding: 25 µL of [³H]-mepyramine, 25 µL of each this compound dilution, and 50 µL of the membrane preparation.

  • The final concentration of [³H]-mepyramine should be close to its Kd value (typically 1-5 nM).[8] The amount of membrane protein per well should be optimized (typically 10-50 µg).

  • Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-mepyramine.

  • Calculate the Ki value using the Cheng-Prusoff equation:[8]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand ([³H]-mepyramine) used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the histamine H1 receptor.

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagent_Prep Prepare Reagents (Buffers, Ligands) Serial_Dilution Prepare Serial Dilutions of this compound Reagent_Prep->Serial_Dilution Membrane_Prep Prepare H1 Receptor Membranes Plate_Setup Set up 96-well Plate (Total, NSB, Competition) Membrane_Prep->Plate_Setup Serial_Dilution->Plate_Setup Add_Radioligand Add [³H]-mepyramine Plate_Setup->Add_Radioligand Add_Membranes Add Membranes Add_Radioligand->Add_Membranes Incubate Incubate at 25°C (60-120 min) Add_Membranes->Incubate Filtration Rapid Filtration on Glass Fiber Filters Incubate->Filtration Wash Wash Filters with Ice-cold Buffer Filtration->Wash Scintillation Add Scintillation Cocktail & Count CPM Wash->Scintillation Data_Analysis Analyze Data (Calculate IC50 and Ki) Scintillation->Data_Analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Quantitative Data Summary

The binding affinity of this compound for the histamine H1 receptor is well-documented. The following table summarizes representative quantitative data for this compound and other relevant compounds.

CompoundReceptorRadioligandKi (nM)IC50 (nM)Reference
This compound Histamine H1 [³H]-mepyramine 3.5 - 4.81 12 [6][9]
MepyramineHistamine H1[³H]-mepyramine~2.3-[10]
MianserinHistamine H1[³H]-mepyramine~1-2-
Dexthis compoundHistamine H1-2.67 - 4.81-[6]
Levthis compoundHistamine H1-211 - 361-[6]
This compoundMuscarinic Acetylcholine-1,300-[6]

Note: Ki and IC50 values can vary depending on the experimental conditions, such as tissue source, radioligand concentration, and buffer composition.

Conclusion

The radioligand binding assay is an indispensable tool for characterizing the pharmacological properties of compounds like this compound. The detailed protocol provided herein offers a robust framework for determining the binding affinity of test compounds for the histamine H1 receptor. Accurate determination of Ki values is essential for understanding the potency and selectivity of antihistamines, thereby guiding the development of novel therapeutics with improved efficacy and safety profiles.

References

Application Notes and Protocols for Chlorpheniramine Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (CPM), also known as chlorphenamine, is a first-generation H1 antihistamine utilized in treating allergic conditions by acting as a potent inverse agonist of the histamine (B1213489) H1 receptor.[1][2] It also exhibits some anticholinergic activity.[2] In preclinical research, this compound is frequently used in rodent models to investigate allergic responses, pruritus, and the role of the histaminergic system in various physiological and pathological processes. These application notes provide a comprehensive overview of the protocols for this compound administration in rat and mouse models, including dosage, administration routes, and relevant pharmacokinetic data.

Physicochemical Properties

This compound is commonly used as this compound maleate (B1232345), a white crystalline powder with a bitter taste.[3]

PropertyValue
Molecular FormulaC₁₆H₁₉ClN₂·C₄H₄O₄[3]
Molecular Weight390.9 g/mol [3]
Water SolubilityFreely soluble[4][5]
pH (1% aqueous solution)4-5[3][5]

Data Presentation: Quantitative Data Summary

Table 1: Recommended Dosage of this compound in Rodent Models
SpeciesModelRoute of AdministrationDosage RangeReference
Rat Visceral NociceptionIntraperitoneal (i.p.)5 mg/kg[6]
Cutaneous AnalgesiaSubcutaneous (s.c.)ED₅₀: 1.13 µmol[7]
Gestational StudiesIntraperitoneal (i.p.)5 mg/kg/day[8]
Allergic RhinitisOral (p.o.)Not specified[9]
Toxicology (2-year)GavageMale: 15-30 mg/kg; Female: 30-60 mg/kg[10]
PharmacokineticsOral (p.o.) / Intravenous (i.v.)20 mg/kg[11]
Mouse PruritusOral (p.o.)10 mg/kg[12]
CNS ActivityOral (p.o.)3 mg/kg[4]
Toxicology (2-year)GavageMale: 25-50 mg/kg; Female: 100-200 mg/kg[10]
Emotional MemoryIntra-dorsal hippocampus0.016 - 0.16 nmol/0.1 µl[13]
Table 2: Pharmacokinetic Parameters of this compound in Rodents
SpeciesParameterRouteValueReference
Rat BioavailabilityOralStereoselective, higher for (+)-S-enantiomer[11][14]
Metabolism-Primarily hepatic[11][14]
Various Species (including rodents) BioavailabilityOral25-50%[1][15]
Elimination Half-life-~20 hours (species-dependent)[15]
Protein Binding-72%[1]

Experimental Protocols

Preparation of this compound Maleate Solutions

For Injection (Intraperitoneal and Subcutaneous):

This compound maleate is freely soluble in water and saline.[4][16]

  • Vehicle: Sterile isotonic saline (0.9% NaCl) is the recommended vehicle.

  • Preparation:

    • Calculate the required amount of this compound maleate based on the desired concentration and final volume.

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the this compound maleate powder.

    • Dissolve the powder in the sterile saline. Gentle warming or vortexing can aid dissolution.

    • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution at 2-8°C, protected from light. For long-term studies, it is advisable to prepare fresh solutions.[9]

For Oral Gavage:

  • Vehicle: Deionized water is a suitable vehicle for oral gavage studies.[10][17]

  • Preparation:

    • Weigh the required amount of this compound maleate.

    • Dissolve in deionized water to the desired concentration.

  • Storage: Store the solution at room temperature, protected from light. Prepare fresh solutions as needed for the duration of the study.[18]

Administration Techniques

a) Intraperitoneal (i.p.) Injection:

  • Animal Restraint: Properly restrain the rodent to expose the abdomen.

  • Injection Site: Lower abdominal quadrant, off the midline to avoid the bladder and cecum.

  • Procedure:

    • Use a 23-25 gauge needle.

    • Lift the animal's hindquarters to displace the abdominal organs.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate to ensure no fluid (urine, blood, or intestinal contents) is drawn back.

    • Inject the solution slowly.

b) Subcutaneous (s.c.) Injection:

  • Animal Restraint: Grasp the loose skin over the shoulders to form a "tent".

  • Injection Site: The dorsal midline, between the shoulder blades.

  • Procedure:

    • Use a 25-27 gauge needle.

    • Insert the needle into the base of the skin tent.

    • Aspirate to check for blood.

    • Inject the solution. A small bleb will form under the skin.

c) Oral Gavage (p.o.):

  • Animal Restraint: Firmly restrain the animal to prevent movement and ensure the head and body are in a straight line.

  • Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[19][20]

  • Procedure:

    • Measure the needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Administer the solution slowly.

    • Remove the needle gently.

    • Monitor the animal for any signs of distress.

Visualization of Signaling Pathways and Workflows

Histamine H1 Receptor Signaling Pathway

This compound acts as an inverse agonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). Activation of the H1 receptor by histamine initiates a signaling cascade through Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates CPM This compound (Antagonist) CPM->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow for In Vivo this compound Administration

The following diagram illustrates a typical workflow for an in vivo study involving this compound administration in a rodent model of allergy.

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase A Animal Acclimatization B Randomization into Treatment Groups A->B D Pre-treatment with This compound or Vehicle B->D C Preparation of This compound Solution C->D E Induction of Allergic Response (e.g., Allergen Challenge) D->E F Behavioral Assessment (e.g., scratching, sneezing) E->F G Physiological Measurement (e.g., airway resistance) E->G H Sample Collection (Blood, Tissues) E->H I Data Analysis F->I G->I H->I

Caption: In Vivo this compound Experimental Workflow.

References

Application Notes and Protocols: Chlorpheniramine as a Tool Compound in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (CPM) is a first-generation alkylamine antihistamine that readily crosses the blood-brain barrier, making it a valuable tool compound for neuroscience research.[1][2] Primarily known for its antagonist/inverse agonist activity at the histamine (B1213489) H1 receptor (H1R), this compound has been instrumental in elucidating the role of histaminergic signaling in a variety of central nervous system (CNS) functions and disorders.[3][4] Its effects extend beyond the histaminergic system, with documented interactions with serotonergic and dopaminergic pathways, providing a complex pharmacological profile for investigation.[5][6] These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, key applications, and detailed experimental protocols.

Mechanism of Action

This compound's primary mechanism of action is as a potent inverse agonist of the histamine H1 receptor.[4] By binding to H1Rs, it prevents histamine from exerting its effects, thereby modulating processes such as wakefulness, sensory perception, and neuronal excitability.[1][7] In addition to its antihistaminergic activity, this compound exhibits other notable pharmacological properties:

  • Anticholinergic Activity: It possesses weak anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[4] This activity, though less potent than its H1R antagonism, can contribute to its central effects.[7]

  • Serotonin (B10506) Reuptake Inhibition: this compound has been found to act as a serotonin reuptake inhibitor, which may underlie some of its anxiolytic-like effects.[5][8]

  • Dopamine (B1211576) System Modulation: Studies have shown that this compound can influence the dopaminergic system, including stimulating extracellular dopamine levels in the nucleus accumbens.[9]

Data Presentation

Receptor Binding and Occupancy
ParameterReceptor/TransporterSpeciesTissueValueReference
Kd Histamine H1 ReceptorHumanBrain15 nM[4]
Kd Muscarinic Acetylcholine ReceptorsHumanBrain1,300 nM[4]
Kd Serotonin TransporterHumanBrain15.2 nM[4]
Kd Norepinephrine TransporterHumanBrain1,440 nM[4]
Kd Dopamine TransporterHumanBrain1,060 nM[4]
H1R Occupancy Intravenous d-chlorpheniramine (2 mg)HumanFrontal Cortex>60%[10]
H1R Occupancy Intravenous d-chlorpheniramine (5 mg)HumanFrontal Cortex~85%[10]
In Vivo Neurochemical and Behavioral Effects
SpeciesDoseRouteEffectMeasurementReference
Mouse 1 mg/kgi.p.Decreased 5-HIAA levelsWhole brain homogenate[6]
Mouse 0.5 and 5 mg/kgi.p.Increased extracellular 5-HTMicrodialysis in mPFC[5]
Mouse 0.05-5 mg/kgi.p.Decreased freezing behaviorElevated open-platform & conditioned fear tests[5]
Rat 5 mg/kgi.p. (to pregnant dams)Impaired development of nigro-striatal dopaminergic neurons in offspringImmunohistochemistry and Western blot[11][12]
Rat 10 mg/kgN/AReduced depressive-like behavior and anxietyForced swimming test, open field test, elevated plus maze[13]
Human 2 mgi.v.Impaired cognitive performance (attention)PET and task performance[10]
Human 6 mgp.o.Impaired visuomotor spatial discriminationPET and task performance
Human 6 mgp.o.Increased sleep latency, reduced REM sleepPolysomnography

Experimental Protocols

In Vivo Administration in Rodent Models

Objective: To investigate the central effects of this compound on behavior, neurochemistry, or gene expression in rats or mice.

Materials:

  • This compound maleate (B1232345)

  • Sterile saline (0.9% NaCl)

  • Vehicle (e.g., sterile water or saline)

  • Animal scale

  • Syringes and needles for injection (appropriate gauge for intraperitoneal or oral administration)

  • Experimental animals (rats or mice)

Protocol (Intraperitoneal Injection):

  • Preparation of this compound Solution: Dissolve this compound maleate in sterile saline to the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 25g mouse). Ensure the solution is fully dissolved and at room temperature.

  • Animal Handling: Weigh the animal accurately to calculate the precise volume of the drug to be administered.

  • Injection: Gently restrain the animal. For intraperitoneal (i.p.) injection in mice, lift the animal by the scruff of the neck to expose the abdomen. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs. Inject the calculated volume of the this compound solution or vehicle.

  • Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Proceed with the behavioral or neurochemical experiment at the appropriate time point post-injection (typically 30-60 minutes).

Example Application: In a study investigating the role of H1R in neurogenesis, pregnant Wistar rats were systemically administered this compound (5 mg/kg, i.p.) on gestational days 12-14.[3][11]

In Vitro Neuronal Culture Treatment

Objective: To examine the direct effects of this compound on neuronal differentiation, survival, or signaling in vitro.

Materials:

  • Primary neuronal cultures or neural precursor cells

  • This compound maleate

  • Vehicle (e.g., sterile water or culture medium)

  • Cell culture medium and supplements

  • Incubator (37°C, 5% CO2)

  • Microscope

Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water) and sterilize by filtration.

  • Cell Plating: Plate the neuronal cells at the desired density in appropriate culture vessels.

  • Treatment: Once the cells have adhered and are in the desired stage of development, add this compound to the culture medium at the final desired concentration (e.g., 1 µM). A vehicle control group should be included.

  • Incubation: Return the cells to the incubator for the specified duration of the experiment.

  • Analysis: Following treatment, cells can be harvested for molecular analysis (e.g., qRT-PCR, Western blot) or fixed for immunocytochemistry.

Example Application: To study the role of histamine in neuronal differentiation, cultured neural precursor cells were treated with histamine in the presence or absence of 1 µM this compound to assess the effect on FOXP2+ neuron formation.[14]

Behavioral Assessment: Forced Swimming Test (FST) in Rats

Objective: To assess depressive-like behavior in rats following this compound treatment.

Materials:

  • Cylindrical tank (40-50 cm high, 20 cm diameter)

  • Water (25 ± 1°C)

  • Video recording equipment

  • Timer

  • This compound and vehicle

Protocol:

  • Pre-treatment: Administer this compound (e.g., 10 mg/kg) or vehicle to the rats as per the study design (e.g., for 3 weeks prior to the test).[13]

  • Pre-swim Session (Day 1): Place each rat individually into the cylinder filled with water to a depth of 30 cm for a 15-minute adaptation session. This is to induce a state of stress.

  • Test Session (Day 2): 24 hours after the pre-swim, place the rats back into the water for a 5-minute test session.

  • Data Recording: Record the entire 5-minute session.

  • Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the rat making only small movements to keep its head above water.

Visualizations

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq Gq H1R->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca2->Neuronal_Excitation PKC->Neuronal_Excitation This compound This compound This compound->H1R Blocks

Caption: this compound blocks the histamine H1 receptor signaling pathway.

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_behavioral Behavioral Testing cluster_analysis Post-mortem Analysis Acclimatization Acclimatization of Rodents Grouping Random Assignment to Groups (Vehicle vs. CPM) Acclimatization->Grouping Administration This compound Administration (e.g., 5 mg/kg, i.p.) Grouping->Administration Behavior Behavioral Assays (e.g., Forced Swim Test, Rotarod) Administration->Behavior Tissue Brain Tissue Collection Behavior->Tissue Molecular Molecular Analysis (qRT-PCR, Western Blot) Tissue->Molecular Histo Immunohistochemistry Tissue->Histo

Caption: Workflow for in vivo studies using this compound.

logical_relationship cluster_primary Primary Mechanism cluster_secondary Secondary Mechanisms cluster_effects Observed CNS Effects CPM This compound H1R_antagonism H1 Receptor Antagonism CPM->H1R_antagonism Serotonin_reuptake Serotonin Reuptake Inhibition CPM->Serotonin_reuptake Anticholinergic Anticholinergic Effects CPM->Anticholinergic Dopamine_mod Dopamine Modulation CPM->Dopamine_mod Sedation Sedation / Sleep Modulation H1R_antagonism->Sedation Cognitive Cognitive Impairment H1R_antagonism->Cognitive Neurodevelopment Neurodevelopmental Alterations H1R_antagonism->Neurodevelopment Anxiolytic Anxiolytic-like Effects Serotonin_reuptake->Anxiolytic Anticholinergic->Cognitive

Caption: Pharmacological mechanisms and CNS effects of this compound.

References

Application of chlorpheniramine in studying serotonin transporter function.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chlorpheniramine, a first-generation antihistamine, has emerged as a valuable pharmacological tool for investigating the function of the serotonin (B10506) transporter (SERT).[1] Beyond its well-known histamine (B1213489) H1 receptor antagonism, this compound exhibits significant affinity for SERT, acting as a potent serotonin reuptake inhibitor (SRI).[1][2] This dual activity provides a unique profile for researchers studying the serotonergic system and its role in various physiological and pathological processes.

The utility of this compound in this context stems from its relatively high affinity for SERT, with a dissociation constant (Kd) of approximately 15.2 nM.[3] This positions it as a useful agent for in vitro and in vivo studies aimed at elucidating the mechanisms of serotonin transport and the effects of its inhibition. Its ability to cross the blood-brain barrier allows for the investigation of central serotonergic pathways.[3]

In experimental settings, this compound can be employed to:

  • Characterize SERT binding kinetics: Used in competitive binding assays to determine the affinity of novel compounds for SERT.

  • Investigate the functional consequences of SERT inhibition: Employed in synaptosomal uptake assays to measure the inhibition of serotonin reuptake and in in vivo models to assess the physiological and behavioral effects of increased synaptic serotonin.

  • Explore the interplay between the histaminergic and serotonergic systems: Its dual action allows for the study of the combined effects of H1 receptor and SERT blockade.

  • Serve as a reference compound: Used as a known SERT inhibitor in the development and validation of new antidepressant and anxiolytic drugs.[1]

The dextrorotatory stereoisomer, dexthis compound, is the more active enantiomer at the H1 receptor. While less characterized at SERT, it is important to consider the stereochemistry when designing and interpreting experiments.

Data Presentation

Table 1: Binding Affinity of this compound for Monoamine Transporters
TransporterLigandSpeciesKd (nM)Ki (nM)Reference(s)
Serotonin Transporter (SERT)This compoundHuman15.231[2][3]
Norepinephrine Transporter (NET)This compoundHuman1,440-
Dopamine Transporter (DAT)This compoundHuman1,060-

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity. Lower values indicate higher affinity.

Experimental Protocols

Radioligand Binding Assay for Serotonin Transporter

This protocol is designed to determine the binding affinity of this compound for the serotonin transporter using a competitive binding assay with a radiolabeled ligand such as [³H]citalopram.[4]

Materials:

  • Receptor Source: Human platelet membranes or cell lines stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]citalopram (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound maleate.

  • Reference Compound: A known selective serotonin reuptake inhibitor (SSRI) like fluoxetine (B1211875) or paroxetine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Prepare membranes from the chosen receptor source according to standard laboratory protocols.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of membrane suspension.

      • Non-specific Binding: 50 µL of a high concentration of a non-labeled SSRI (e.g., 10 µM fluoxetine), 50 µL of radioligand, and 150 µL of membrane suspension.

      • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 150 µL of membrane suspension. The final concentration of the radioligand should be close to its Kd value.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filter discs into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal [³H]Serotonin Uptake Assay

This protocol measures the ability of this compound to inhibit the reuptake of serotonin into presynaptic nerve terminals (synaptosomes).[5][6]

Materials:

  • Tissue Source: Fresh rodent brain tissue (e.g., cortex, hippocampus, or striatum).

  • Radiolabeled Substrate: [³H]Serotonin (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound maleate.

  • Reference Compound: A known SSRI (e.g., fluoxetine).

  • Homogenization Buffer: 0.32 M sucrose (B13894) solution.

  • Krebs-Ringer Bicarbonate Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose, and 0.1 mM pargyline (B1678468) (a monoamine oxidase inhibitor), pH 7.4, gassed with 95% O₂/5% CO₂.

  • Scintillation Cocktail.

  • Glass-Teflon homogenizer.

  • Refrigerated centrifuge.

  • Liquid scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region in ice-cold 0.32 M sucrose.

    • Homogenize the tissue in 10 volumes of ice-cold sucrose solution using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in ice-cold KRB buffer.

    • Determine the protein concentration.

  • Uptake Assay:

    • In microcentrifuge tubes, pre-incubate the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding [³H]serotonin at a final concentration near its Km value (typically in the low nanomolar range).

    • Incubate for a short period (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • To determine non-specific uptake, include control tubes with a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) or by conducting the incubation at 0-4°C.

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold KRB buffer.

    • Alternatively, terminate the reaction by adding ice-cold buffer and pelleting the synaptosomes by centrifugation.

    • Lyse the synaptosomes and measure the radioactivity in the lysate using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol allows for the in vivo measurement of extracellular serotonin levels in a specific brain region of an anesthetized or freely moving animal following the administration of this compound.[7][8]

Materials:

  • Animal Model: Rat or mouse.

  • Microdialysis Probes: Commercially available or custom-made with a semi-permeable membrane.

  • Stereotaxic Apparatus.

  • Perfusion Pump.

  • Fraction Collector.

  • Artificial Cerebrospinal Fluid (aCSF): Containing appropriate concentrations of salts, glucose, and buffered to physiological pH.

  • This compound solution for administration (e.g., intraperitoneal injection).

  • High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD) or Mass Spectrometry (MS).

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, hippocampus, striatum).

    • Allow the animal to recover from surgery for a few days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to a perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow the system to stabilize and collect baseline dialysate samples for a predetermined period (e.g., 60-120 minutes).

    • Administer this compound to the animal.

    • Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for serotonin concentration using HPLC-ECD or a similarly sensitive analytical method.

  • Data Analysis:

    • Calculate the mean baseline serotonin concentration.

    • Express the post-administration serotonin levels as a percentage of the baseline.

    • Plot the percentage change in extracellular serotonin over time.

Visualizations

SERT_Inhibition_by_this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicles Serotonin_presyn Serotonin Serotonin_vesicle->Serotonin_presyn Release Serotonin_synapse Serotonin Serotonin_presyn->Serotonin_synapse Serotonin_synapse->SERT Reuptake Serotonin_receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Serotonin_synapse->Serotonin_receptor Binding Signaling_cascade Downstream Signaling Serotonin_receptor->Signaling_cascade This compound This compound This compound->SERT

Caption: Mechanism of this compound Action at the Serotonergic Synapse.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding_Assay Radioligand Binding Assay Ki_value Ki (Binding Affinity) Binding_Assay->Ki_value Determines Uptake_Assay Synaptosomal Uptake Assay IC50_value IC50 (Functional Potency) Uptake_Assay->IC50_value Determines Microdialysis Microdialysis Neurochemical_changes Extracellular 5-HT levels Microdialysis->Neurochemical_changes Measures Behavioral_Studies Behavioral Studies Functional_outcomes Anxiolytic/Antidepressant effects Behavioral_Studies->Functional_outcomes Assesses This compound This compound This compound->Binding_Assay This compound->Uptake_Assay This compound->Microdialysis This compound->Behavioral_Studies

Caption: Experimental Workflow for Characterizing this compound's Effect on SERT.

Signaling_Pathways cluster_receptor Postsynaptic Receptors cluster_gprotein G-Protein Coupling cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_downstream Downstream Effects HT1A 5-HT1A Gi Gαi/o HT1A->Gi HT2A 5-HT2A Gq Gαq/11 HT2A->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA Activity cAMP->PKA Ca_PKC ↑ Ca²⁺ & PKC Activity IP3_DAG->Ca_PKC Serotonin Increased Synaptic Serotonin Serotonin->HT1A Serotonin->HT2A

Caption: Downstream Signaling Pathways Activated by Increased Serotonin.

References

Application Notes and Protocols for Controlled-Release Chlorpheniramine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of controlled-release formulations for chlorpheniramine, an antihistamine commonly used for allergic conditions. The following sections detail various formulation strategies, key experimental protocols, and comparative data to guide researchers in designing and evaluating effective controlled-release dosage forms of this compound.

Formulation Technologies for Controlled-Release this compound

Several technologies have been successfully employed to achieve controlled delivery of this compound, aiming to reduce dosing frequency and minimize side effects like drowsiness.[1][2] Key approaches include matrix tablets, ion-exchange resin systems, and multi-particulate systems like pellets.

Matrix Tablets: This is a common and cost-effective approach where this compound is dispersed within a polymer matrix that controls the drug release.[1] The release mechanism can be either diffusion-controlled, swelling-controlled, or erosion-controlled, depending on the type of polymer used.

  • Hydrophilic Matrix Tablets: Polymers such as hypromellose (HPMC) and Carbopol 934 form a gel layer upon contact with aqueous fluids, which controls drug release.[1] The concentration of the polymer is a critical factor, with higher concentrations generally leading to slower release rates.[1]

  • Hydrophobic Matrix Tablets: Insoluble polymers like Eudragit S100 and Compritol® are used to create a non-eroding matrix, where drug release occurs through diffusion via a network of pores.[1]

Ion-Exchange Resinates: This technology involves the complexation of this compound with an ion-exchange resin.[3][4][5] The drug is then released in the gastrointestinal tract through an exchange with ions present in the physiological fluids.[6] This method can be further modified by coating the drug-resinate complex to achieve a more extended-release profile.[3][4][5]

Pellet Formulations: this compound can be formulated into sustained-release pellets, which offer advantages like better dose distribution and reduced risk of dose dumping.[7][8] These pellets can be prepared using techniques like extrusion-spheronization with lipid-based matrices (e.g., Compritol®) or by coating non-pareil cores with the drug and a release-controlling polymer.[7][8][9]

Data Presentation: Comparative In-Vitro Release Data

The following tables summarize the in-vitro release of this compound from various controlled-release formulations described in the literature.

Table 1: In-Vitro Release of this compound from Matrix Tablets [1]

FormulationPolymer (Concentration)2 hours (%)4 hours (%)8 hours (%)12 hours (%)
F1Hypromellose (10%)45.2 ± 2.168.9 ± 3.492.1 ± 4.5100.1 ± 5.0
F2Hypromellose (25%)30.5 ± 1.548.7 ± 2.475.3 ± 3.798.6 ± 4.9
F3Carbopol 934 (10%)38.6 ± 1.959.8 ± 2.985.4 ± 4.299.2 ± 4.8
F4Carbopol 934 (25%)25.1 ± 1.240.2 ± 2.065.7 ± 3.395.8 ± 4.7
F5Eudragit S100 (10%)20.3 ± 1.035.6 ± 1.858.9 ± 2.980.4 ± 4.0
F6Eudragit S100 (25%)15.4 ± 0.828.1 ± 1.445.3 ± 2.265.7 ± 3.2
F7Compritol® (10%)22.5 ± 1.138.9 ± 1.962.4 ± 3.185.1 ± 4.2
F8Compritol® (25%)18.2 ± 0.931.5 ± 1.650.7 ± 2.570.3 ± 3.5

Table 2: In-Vitro Release of this compound from Ion-Exchange Resinates [3]

FormulationCoating2 hours (%)4 hours (%)6 hours (%)8 hours (%)
Uncoated Drug-ResinateNone55728186
Coated Drug-Resinate5% Eudragit RS-10040586872
Coated Drug-Resinate10% Eudragit RS-10035505863
Coated Drug-Resinate15% Eudragit RS-10030455358
Coated Drug-Resinate20% Eudragit RS-10028404855

Experimental Protocols

Preparation of this compound Maleate (B1232345) Matrix Tablets by Direct Compression

This protocol describes the preparation of controlled-release matrix tablets using the direct compression method.

Materials:

  • This compound Maleate (CPM)

  • Hydrophilic Polymer (e.g., Hypromellose, Carbopol 934) or Hydrophobic Polymer (e.g., Eudragit S100, Compritol®)

  • Microcrystalline Cellulose (B213188) (Filler/Binder)

  • Magnesium Stearate (B1226849) (Lubricant)

Equipment:

  • Analytical Balance

  • Sieves

  • V-blender or Double Cone Mixer

  • Tablet Press

Procedure:

  • Sifting: Sieve this compound maleate, the chosen polymer, and microcrystalline cellulose through a suitable mesh sieve to ensure particle size uniformity.

  • Blending: Accurately weigh the required quantities of the sifted ingredients and blend them in a V-blender or Double Cone Mixer for 10-15 minutes to achieve a homogenous mixture.[1]

  • Lubrication: Add magnesium stearate to the blend and mix for an additional 3-5 minutes.[1]

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling. The compression force should be optimized to achieve tablets of desired hardness and thickness.

experimental_workflow cluster_prep Tablet Preparation sifting Sifting of API and Excipients blending Blending sifting->blending Uniform particles lubrication Lubrication blending->lubrication Homogenous blend compression Compression lubrication->compression Final blend experimental_workflow_dissolution cluster_dissolution In-Vitro Dissolution Testing start Start Dissolution in 0.1 M HCl sampling_acid Sample at 1 & 2 hours start->sampling_acid media_change Change to Phosphate Buffer (pH 7.4) sampling_acid->media_change sampling_buffer Sample at 4, 6, 8, 10, 12 hours media_change->sampling_buffer analysis Analyze Samples (UV-Vis/HPLC) sampling_buffer->analysis end End of Study analysis->end logical_relationship cluster_factors Factors Influencing Drug Release formulation Formulation Variables polymer_type Polymer Type (Hydrophilic/Hydrophobic) formulation->polymer_type polymer_conc Polymer Concentration formulation->polymer_conc excipients Other Excipients formulation->excipients release Drug Release Profile polymer_type->release polymer_conc->release excipients->release physiological Physiological Variables ph Gastrointestinal pH physiological->ph motility GI Motility physiological->motility food Presence of Food physiological->food ph->release motility->release food->release

References

Application Notes and Protocols: Chlorpheniramine Detection in Immunoassays and Management of Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine is a first-generation alkylamine antihistamine widely used in the treatment of allergic conditions such as rhinitis and urticaria.[1] Its detection and quantification in various matrices, including pharmaceutical formulations and biological samples, are crucial for quality control, pharmacokinetic studies, and clinical monitoring. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive, rapid, and cost-effective method for this compound detection.[2]

These application notes provide a comprehensive overview of the use of an indirect competitive ELISA (ic-ELISA) for the determination of this compound. Particular attention is given to the potential for cross-reactivity with structurally related compounds, a common challenge in immunoassay development.[3] Detailed protocols for the assay and sample preparation are provided to guide researchers in obtaining accurate and reliable results.

Principle of the Indirect Competitive Immunoassay

The indirect competitive ELISA is a highly sensitive method for detecting small molecules like this compound. The principle of this assay is based on the competition between the free this compound in the sample and a this compound-protein conjugate (coating antigen) immobilized on a microplate well for a limited number of specific anti-chlorpheniramine antibody binding sites.

The amount of antibody that binds to the coated antigen is inversely proportional to the concentration of this compound in the sample. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added, which binds to the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color change). A higher concentration of this compound in the sample leads to a weaker signal, and vice versa.

Indirect Competitive ELISA Workflow cluster_0 Step 1: Coating cluster_1 Step 2: Competition cluster_2 Step 3: Detection cluster_3 Step 4: Signal Generation p1 Microplate Well p2 Coating Antigen (this compound-Protein Conjugate) p1->p2 Adsorption p2_c Coated Well s Sample (Free this compound) ab Primary Antibody (Anti-Chlorpheniramine) s->ab Binding ab->p2_c Binding p2_ab Well with Primary Ab sec_ab Enzyme-Conjugated Secondary Antibody p2_ab->sec_ab Binding well_final Well with Enzyme Complex sub Substrate well_final->sub Enzymatic Reaction signal Colorimetric Signal sub->signal

Figure 1: Workflow of an Indirect Competitive ELISA for this compound.

Potential for Cross-Reactivity

A critical aspect of any immunoassay is its specificity, which is the ability of the antibody to bind exclusively to the target analyte.[4] Cross-reactivity occurs when the antibody binds to other structurally similar compounds, leading to inaccurate (falsely elevated) results. This compound belongs to the alkylamine class of antihistamines and shares structural similarities with other members of this class, such as brompheniramine (B1210426) and pheniramine.[1][5]

The degree of cross-reactivity is dependent on the specific antibody used and the structural resemblance between this compound and the interfering substance. It is essential to evaluate the cross-reactivity of an immunoassay with a panel of structurally related compounds and other drugs that may be present in the samples.

The following diagram illustrates the logical relationship of how structural similarity can lead to cross-reactivity in a competitive immunoassay.

Cross-Reactivity Logic cluster_assay Immunoassay System cluster_analytes Analytes in Sample cluster_result Assay Outcome antibody Anti-Chlorpheniramine Antibody accurate Accurate Result antibody->accurate If only Target is present inaccurate Inaccurate Result (False Positive) antibody->inaccurate If Analog is present cpm This compound (Target Analyte) cpm->antibody Specific Binding (High Affinity) analog Structural Analog (e.g., Brompheniramine) analog->antibody Cross-Reactivity (Lower Affinity) unrelated Unrelated Compound unrelated->antibody No Binding

Figure 2: Principle of Antibody Cross-Reactivity.

Quantitative Data Summary

The following tables summarize the performance characteristics of a developed indirect competitive ELISA for this compound and its cross-reactivity with various compounds.

Table 1: Assay Performance Characteristics

ParameterValueReference
Half-maximal inhibitory concentration (IC50)1.18 µg/L[6][7]
Limit of Detection (LOD)0.07 µg/L[6][7]
Linear Range0.19–7.36 µg/L[7]
Average Recovery87.7% to 94.0%[6][7]

Table 2: Cross-Reactivity of the this compound ic-ELISA

CompoundIC50 (µg/L)Cross-Reactivity (%)Reference
This compound 1.18 100 [6][7]
Diphenhydramine (B27)>2000<0.06[6][7]
Diclofenac sodium>2000<0.06[6][7]
Aceclofenac>2000<0.06[6][7]
Dexamethasone>2000<0.06[6][7]
Metamizole sodium>2000<0.06[6][7]
Aminophenazone>2000<0.06[6][7]
Bepotastine>2000<0.06[6][7]
4-Chlorophenyl-2-pyridinylmethanol>2000<0.06[6][7]

Cross-reactivity (%) = (IC50 of this compound / IC50 of other compounds) x 100[7]

Additionally, a separate study on an immunoassay for diphenhydramine reported no cross-reactivity with this compound, brompheniramine, and doxylamine, further highlighting the specificity that can be achieved with carefully developed antibodies.[8]

Experimental Protocols

Protocol 1: Indirect Competitive ELISA for this compound

This protocol is based on the methodology described by Huang et al. (2024).[6][7]

Materials:

  • 96-well microplate

  • Coating antigen (this compound-protein conjugate)

  • Anti-chlorpheniramine primary antibody

  • HRP-conjugated secondary antibody

  • This compound standard

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 3.125 µg/L) in coating buffer.[7]

    • Add 100 µL of the diluted coating antigen to each well of the 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Decant the coating solution from the plate.

    • Wash the plate three times with 300 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at 37°C.

  • Washing:

    • Decant the blocking buffer and wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Add 50 µL of this compound standard or sample per well.

    • Add 50 µL of diluted anti-chlorpheniramine primary antibody to each well.

    • Incubate for 30 minutes at 37°C.[7]

  • Washing:

    • Decant the solution and wash the plate three times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 30 minutes at 37°C.

  • Washing:

    • Decant the secondary antibody solution and wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of substrate solution to each well.

    • Incubate in the dark at room temperature for 15 minutes.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Sample Preparation from Herbal Tea

This protocol is adapted from the method described by Huang et al. (2024).[6][7]

Materials:

  • Herbal tea sample

  • Centrifuge tubes (10 mL)

  • Adsorbent mixture (e.g., 35 mg PSA and 65 mg GCB)

  • Vortex mixer

  • Centrifuge

  • Syringe filter (0.22 µm)

Procedure:

  • Take 5 mL of the herbal tea sample and place it in a 10 mL centrifuge tube.

  • Add the adsorbent mixture to the tube.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Allow the mixture to stand to let the adsorbent settle.

  • Centrifuge to pellet the adsorbent and any precipitate.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The filtered supernatant is now ready for analysis by the ic-ELISA. A further dilution with an optimized buffer may be necessary to minimize matrix effects.[7]

Conclusion

The indirect competitive ELISA provides a robust and sensitive method for the detection and quantification of this compound. A thorough understanding of the assay principle and careful optimization of experimental parameters are crucial for obtaining reliable results. The potential for cross-reactivity with structurally related compounds is a key consideration in the development and validation of any this compound immunoassay. The data and protocols presented in these application notes serve as a valuable resource for researchers and professionals in the field, enabling them to implement this technique with confidence and to be mindful of its potential limitations. For novel applications or complex matrices, it is always recommended to perform a thorough validation of the assay, including an extensive cross-reactivity study.

References

Troubleshooting & Optimization

Troubleshooting chlorpheniramine stability and degradation in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chlorpheniramine (CPM) stability and degradation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving this compound in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound solutions.

FAQ 1: My this compound solution is showing unexpected degradation. What are the common causes?

Unexpected degradation of this compound in solution can be attributed to several factors. The primary routes of degradation are hydrolysis, oxidation, and photolysis.[1][2] Key factors influencing stability include:

  • pH: this compound stability is pH-dependent. Extreme pH conditions (highly acidic or alkaline) can accelerate hydrolysis. Solutions of this compound maleate (B1232345) are typically acidic, with a pH between 4 and 5, which generally favors stability.[3]

  • Temperature: Elevated temperatures can significantly increase the rate of degradation.[4][5][6] In combined formulations, higher storage temperatures have been shown to increase the formation of degradation products.[4]

  • Light Exposure: this compound is sensitive to light, particularly UV radiation.[1][3] Exposure to light can lead to photodegradation.[7][8]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to oxidative degradation of the molecule.[8][9]

  • Interaction with Other Ingredients: In multi-component formulations, this compound can interact with other active pharmaceutical ingredients (APIs) or excipients, leading to the formation of new degradation products. For instance, an adduct of phenylephrine (B352888) and maleic acid has been identified as a degradation product in formulations containing both phenylephrine and this compound maleate.[4][10]

Troubleshooting Steps:

  • Review Solution Preparation: Confirm the pH of your solution and ensure it is within the optimal stability range.

  • Control Environmental Conditions: Protect the solution from light by using amber-colored vials or by working in a dark environment. Store solutions at controlled, and preferably refrigerated, temperatures.

  • Analyze for Degradants: Utilize a stability-indicating analytical method, such as HPLC, to separate and identify potential degradation products.[11][12]

FAQ 2: I am observing a loss of the maleate peak in my HPLC analysis of a this compound maleate solution. What could be happening?

A decrease in the maleate peak, while the this compound peak remains stable, suggests that the maleate moiety itself is degrading.[13] Maleic acid can undergo cis-trans isomerization to fumaric acid, especially when exposed to heat or UV radiation.[7] It has also been suggested that the maleate moiety can decompose to carbon dioxide.[13]

Troubleshooting Steps:

  • Simultaneous Analysis: Employ an HPLC method capable of simultaneously determining both this compound and maleate.[13]

  • Stress Testing: Analyze a simple solution of maleic acid under the same storage conditions to confirm its degradation.[13]

  • Consider Isomerization: If using a method that separates geometric isomers, check for the appearance of a fumaric acid peak.

FAQ 3: My chromatogram shows peak splitting or tailing for this compound after subjecting the solution to stress conditions. How can I resolve this?

Peak splitting or tailing in HPLC analysis after forced degradation can indicate the co-elution of this compound with one of its degradation products.[8][14] This is particularly noted in cases of base-catalyzed hydrolysis (using NaOH), where the degradation product may not be fully separated from the parent drug.[8][12][15]

Troubleshooting Steps:

  • Optimize HPLC Method: Adjust the mobile phase composition, pH, column type, or gradient to improve the resolution between this compound and its degradants.[16]

  • Use a Diode Array Detector (DAD): A DAD can help in assessing peak purity and identifying the presence of co-eluting species by comparing UV spectra across the peak.

  • Reference Standards: If available, inject reference standards of known this compound impurities or degradation products to confirm their retention times.[1][11]

Data on this compound Degradation

The following tables summarize quantitative data from forced degradation studies on this compound.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionReagents/ParametersDurationDegradation (%)Reference
Acid Hydrolysis 1N HCl1 hour at 40°C2.31%[17]
Base Hydrolysis 1N NaOH20 hours at 25°C10.49%[17]
Oxidation 5% H₂O₂-Significant[8]
Oxidation 3% H₂O₂20 hours at 25°C4.10%[17]
Thermal Degradation Dry Heat at 105°C-Significant[8][9]
Thermal Degradation 80°C48 hours10.39%[17]
Photodegradation UV Radiation (254 nm)-Significant[8]
Photolytic Stress UV Light240 hours3.59%[17]

Note: Degradation percentages can vary significantly based on the exact experimental conditions (e.g., concentration, solvent, specific light intensity).

Table 2: Effect of Temperature on this compound Maleate Degradation in Syrup Formulations

TemperatureDegradation in Sample A (%)*Degradation in Sample B (%)**Degradation in Sample C (%)***Reference
25°C1.01.01.0[6]
45°C2.42.52.8[6]
60°C4.34.55.2[6]

*Sample A: this compound maleate only **Sample B: this compound maleate with ammonium (B1175870) chloride ***Sample C: this compound maleate with ammonium chloride and ephedrine (B3423809) hydrochloride

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Maleate

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization will be required based on the specific instrumentation and sample matrix.

  • Objective: To separate and quantify this compound maleate from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector.

  • Column: A C18 reversed-phase column (e.g., µBondapak® C18, 3.9 x 300 mm, 10 µm) is commonly used.[8][12]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 0.2% triethylamine (B128534) or phosphate (B84403) buffer). A common mobile phase is a mixture of methanol and 0.2% triethylamine (90:10 v/v).[8][12] The pH of the mobile phase can be critical for separation.[16]

  • Flow Rate: Typically 1.0 to 2.0 mL/min.[8][12]

  • Detection Wavelength: this compound has a maximum absorbance (λmax) around 261-265 nm.[6][18] A wavelength of 264 nm has been used for simultaneous detection with other compounds.[17]

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Prepare a standard stock solution of this compound maleate in a suitable solvent (e.g., mobile phase or water).

    • Prepare the sample solutions (both unstressed and stressed) at a known concentration.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the percentage of this compound remaining and the formation of any degradation products.

Visualizations

Chlorpheniramine_Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products CPM This compound Hydrolysis Hydrolysis Products CPM->Hydrolysis Hydrolysis Oxidation Oxidation Products (e.g., N-Oxide) CPM->Oxidation Oxidation Photodegradation Photodegradation Products CPM->Photodegradation Photolysis Chiral l-CPM (Chiral Inversion) CPM->Chiral Isomerization Adducts Interaction Adducts (with other APIs) CPM->Adducts Interaction Acid Acid (e.g., HCl) Acid->Hydrolysis Base Base (e.g., NaOH) Base->Hydrolysis Oxidant Oxidant (e.g., H₂O₂) Oxidant->Oxidation Heat Heat Heat->Chiral Light UV Light Light->Photodegradation

Caption: Major degradation pathways for this compound under various stress conditions.

Troubleshooting_Workflow Start Unexpected Degradation Observed Check_pH Is pH of the solution within the optimal range? Start->Check_pH Check_Storage Was the solution protected from light and heat? Check_pH->Check_Storage Yes Adjust_pH Adjust pH to a more stable range (4-5) Check_pH->Adjust_pH No Check_Formulation Are there other active ingredients or excipients? Check_Storage->Check_Formulation Yes Control_Env Store in amber vials at controlled temperature Check_Storage->Control_Env No Analyze_Degradants Use stability-indicating HPLC method to identify degradation products Check_Formulation->Analyze_Degradants No Investigate_Interaction Investigate potential interactions with other components Check_Formulation->Investigate_Interaction Yes Resolved Issue Resolved Analyze_Degradants->Resolved Adjust_pH->Analyze_Degradants Control_Env->Analyze_Degradants Investigate_Interaction->Analyze_Degradants

Caption: A logical workflow for troubleshooting unexpected this compound degradation.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Prep_Solution Prepare this compound Solution Prep_Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Prep_Solution->Prep_Stress Prep_Control Prepare Control Sample (No Stress) Prep_Solution->Prep_Control HPLC Analyze Samples by Stability-Indicating HPLC Prep_Stress->HPLC Prep_Control->HPLC Data Collect and Process Chromatographic Data HPLC->Data Compare Compare Stressed Samples to Control Data->Compare Quantify Quantify Degradation and Identify Products Compare->Quantify

Caption: A typical experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Chlorpheniramine Dosage for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing chlorpheniramine dosage in your in vivo efficacy studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-generation antihistamine that acts as a potent inverse agonist at the histamine (B1213489) H1 receptor.[1] In allergic reactions, histamine is released from mast cells and basophils, binding to H1 receptors and causing symptoms like increased vascular permeability, vasodilation, itching, and redness.[2] this compound competitively blocks histamine from binding to these H1 receptors, thereby mitigating these allergic symptoms.[2][3] It also possesses weak anticholinergic activity.[1] As a first-generation antihistamine, it can cross the blood-brain barrier, which may lead to central nervous system effects such as sedation.[2]

Q2: What are the key pharmacokinetic parameters of this compound to consider when designing an in vivo study?

A2: The pharmacokinetics of this compound can vary significantly across species.[4][5] Key parameters to consider are:

  • Bioavailability: Oral bioavailability is moderate, ranging from 25% to 50% in humans, indicating a significant first-pass metabolism in the gut.[5][6]

  • Time to Peak Plasma Concentration (Tmax): Following oral administration, Tmax is typically reached within 2 to 4 hours in humans.[4]

  • Elimination Half-Life: The elimination half-life is relatively long, ranging from 13.9 to 43.4 hours in adults.[1]

  • Metabolism: this compound is metabolized in the liver, primarily by the cytochrome P450 enzyme system.[2]

It is crucial to consult literature for pharmacokinetic data specific to the animal model being used, as these parameters can differ substantially.[4]

Q3: What are typical starting doses for this compound in preclinical in vivo studies?

A3: The appropriate dosage of this compound will depend on the animal model, the route of administration, and the specific research question. Based on published studies, here are some examples:

  • Guinea Pigs: In models of allergic and capsaicin-induced cough, oral doses of 0.1-3.0 mg/kg have been shown to be effective.[7]

  • Mice: For evaluating CNS effects, an oral dose of 3 mg/kg has been used in Swiss albino mice.[8]

  • Rats: Subcutaneous injections have been used to demonstrate a dose-dependent analgesic effect.[7] In a drug-drug interaction study, an oral dose of 1 mg/kg was used.[9]

It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[10]

Troubleshooting Guide

Issue 1: Inconsistent or lack of efficacy at the chosen dosage.

  • Possible Cause:

    • Inadequate Dose: The selected dose may be too low to achieve the desired therapeutic effect.

    • Poor Bioavailability: this compound has variable oral bioavailability.[6] The formulation or route of administration may not be optimal for absorption in your animal model.

    • Timing of Administration: The drug may not have been administered at the appropriate time relative to the experimental challenge.

  • Solution:

    • Conduct a Dose-Response Study: Administer a range of doses (e.g., on a logarithmic scale) to identify the optimal dose for your endpoint.[10]

    • Optimize Formulation and Administration: For oral gavage, ensure the vehicle is appropriate.[11] Consider alternative routes of administration like intravenous or subcutaneous injection for more consistent bioavailability.[7][12]

    • Review Pharmacokinetics: Align the timing of drug administration with the expected Tmax to ensure peak plasma concentrations coincide with the experimental challenge.[4]

Issue 2: Animals are showing signs of toxicity or adverse effects (e.g., excessive sedation).

  • Possible Cause:

    • Dose is Too High: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).

    • CNS Effects: As a first-generation antihistamine, this compound crosses the blood-brain barrier and can cause sedation.[2]

  • Solution:

    • Reduce the Dose: If toxicity is observed, lower the dose in subsequent experiments.

    • Conduct a Maximum Tolerated Dose (MTD) Study: This will help determine the highest dose that does not cause unacceptable toxicity.[10]

    • Monitor for Sedation: If sedation is a concern, consider its potential impact on behavioral readouts in your study.

Issue 3: Difficulty in preparing a stable formulation for administration.

  • Possible Cause:

    • Improper Solvent or Vehicle: this compound maleate (B1232345) has specific solubility properties.

  • Solution:

    • Consult Formulation Literature: For oral gavage, vehicles such as water or saline are often suitable for the maleate salt. For other forms or routes, specific solvents may be required.[11]

    • Ensure Complete Dissolution: Ensure the drug is fully dissolved before administration to avoid inaccurate dosing.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

ParameterValueReference(s)
Bioavailability25% - 50%[5][6]
Tmax (Time to Peak Concentration)2 - 4 hours[4]
Elimination Half-life13.9 - 43.4 hours[1]
Cmax (Peak Concentration)5.7 ng/mL (single 4 mg dose)[4]
AUC (Area Under the Curve)57.9 ng*hr/mL (single 4 mg dose)[4]

Table 2: Example In Vivo Efficacious Doses of this compound in Preclinical Models

Animal ModelEfficacy EndpointRoute of AdministrationEffective Dose RangeReference(s)
Guinea PigsInhibition of allergic coughOral0.1 - 3.0 mg/kg[7]
MiceCNS activity assessmentOral3 mg/kg[8]
RatsAnalgesic effectSubcutaneousDose-dependent[7]
RatsDrug-drug interaction studyOral1 mg/kg[9]

Experimental Protocols

Protocol 1: Evaluation of Antihistaminic Activity via Histamine-Induced Bronchoconstriction in Guinea Pigs

  • Animal Model: Male Hartley guinea pigs are commonly used for this assay.[7]

  • Drug Administration: Administer this compound or vehicle control intravenously (i.v.) at various doses.[7]

  • Histamine Challenge: After a predetermined time following drug administration, challenge the animals with an intravenous infusion of histamine.

  • Efficacy Measurement: Measure the resulting bronchoconstriction. This can be assessed through changes in pulmonary mechanics, such as airway resistance or a decrease in respiratory airflow.[7]

  • Data Analysis: Calculate the dose of this compound required to inhibit the histamine-induced bronchoconstriction by 50% (ED50) to determine its potency.[7]

Protocol 2: Oral Gavage Administration in Rodents

  • Animal Handling and Restraint:

    • Weigh the animal to determine the correct dosing volume.[13]

    • Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, this can be done by scruffing the neck.[13]

  • Gavage Needle Selection and Measurement:

    • Select a gavage needle of the appropriate size for the animal.[13]

    • Measure the needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Do not insert the needle past this point.[13]

  • Administration:

    • Gently insert the gavage needle into the mouth and advance it along the upper palate towards the esophagus. The needle should pass easily without force.[13]

    • Once in the esophagus, slowly administer the prepared solution.[13]

  • Post-Procedure Monitoring:

    • Monitor the animal for at least 15 minutes after the procedure for any signs of distress.[14]

Visualizations

Chlorpheniramine_Signaling_Pathway Allergen Allergen MastCell Mast Cell / Basophil Allergen->MastCell Binds to IgE on surface Histamine Histamine MastCell->Histamine Degranulation & Release H1Receptor Histamine H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (Vasodilation, Itching, etc.) H1Receptor->Symptoms Activates & Causes This compound This compound This compound->H1Receptor Competitively Blocks

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis DoseSelection 1. Dose Selection & Formulation Preparation AnimalAcclimation 2. Animal Acclimation & Group Allocation DoseSelection->AnimalAcclimation DrugAdmin 3. Drug Administration (e.g., Oral Gavage) AnimalAcclimation->DrugAdmin Challenge 4. Experimental Challenge (e.g., Histamine Infusion) DrugAdmin->Challenge Efficacy 5. Efficacy Measurement (e.g., Bronchoconstriction) Challenge->Efficacy DataAnalysis 6. Data Analysis (e.g., ED50 Calculation) Efficacy->DataAnalysis

Caption: General workflow for in vivo efficacy studies.

Troubleshooting_Logic Start Inconsistent or Lack of Efficacy CheckDose Is the dose based on a dose-response study? Start->CheckDose CheckBioavailability Is bioavailability a potential issue? CheckDose->CheckBioavailability Yes ConductDoseResponse Action: Conduct Dose-Response Study CheckDose->ConductDoseResponse No CheckTiming Is administration timed with expected Tmax? CheckBioavailability->CheckTiming No OptimizeFormulation Action: Optimize Formulation or Change Route CheckBioavailability->OptimizeFormulation Yes AdjustTiming Action: Adjust Administration Timing CheckTiming->AdjustTiming No ReEvaluate Re-evaluate Experiment CheckTiming->ReEvaluate Yes ConductDoseResponse->ReEvaluate OptimizeFormulation->ReEvaluate AdjustTiming->ReEvaluate

References

Overcoming matrix effects in LC-MS analysis of chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of chlorpheniramine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In the analysis of this compound from biological samples, endogenous components like phospholipids (B1166683), salts, and proteins are common sources of matrix effects.[1]

Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A: The "post-extraction spike" method is a widely accepted quantitative approach.[1] This involves comparing the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with the same amount of this compound. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. According to FDA guidelines, the matrix effect should be evaluated using at least six different lots of the biological matrix.[2]

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis in plasma?

A: The choice of sample preparation is critical for minimizing matrix effects. While Protein Precipitation (PPT) is a simple and fast technique, it is often the least effective at removing interfering matrix components, particularly phospholipids.[3][4] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts.[3][5] SPE, particularly newer mixed-mode or phospholipid removal phases, often provides the most thorough cleanup, significantly reducing matrix effects.[3][4]

Q4: Can a stable isotope-labeled internal standard (SIL-IS) compensate for matrix effects?

A: Yes, using a stable isotope-labeled internal standard, such as this compound-d4, is a highly effective strategy to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte response to the IS response, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Incompatible Injection Solvent: Sample solvent is much stronger than the mobile phase. 3. Secondary Interactions: Analyte interacting with active sites on the column. 4. Column Contamination: Buildup of matrix components on the column.1. Dilute the sample or reduce the injection volume. 2. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. 3. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. 4. Implement a more effective sample cleanup method (e.g., switch from PPT to SPE). Use a guard column and replace it regularly.
Inconsistent Retention Time 1. Mobile Phase Preparation: Inconsistent mobile phase composition. 2. Pump Malfunction: Inaccurate solvent delivery. 3. Column Equilibration: Insufficient time for the column to equilibrate between injections. 4. Temperature Fluctuations: Unstable column temperature.1. Prepare fresh mobile phase daily and ensure accurate measurements. 2. Check for leaks, prime the pumps, and verify flow rate accuracy. 3. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. 4. Use a column oven to maintain a stable temperature.
High Signal Suppression (Low Analyte Response) 1. Co-eluting Matrix Components: Significant overlap of this compound with phospholipids or other matrix components. 2. Inefficient Sample Cleanup: The chosen sample preparation method does not adequately remove interferences. 3. Suboptimal Ionization Source Conditions: Incorrect settings for temperature, gas flows, or voltage.1. Modify the chromatographic gradient to better separate this compound from the suppression zone. 2. Switch to a more rigorous sample preparation technique (e.g., from LLE to a phospholipid removal SPE). 3. Optimize ion source parameters using a this compound standard solution.
High Variability in Results Between Samples 1. Inconsistent Sample Preparation: Manual extraction techniques can introduce variability. 2. Lot-to-Lot Matrix Variability: Different sources of biological matrix have varying levels of interfering compounds. 3. Absence of an Appropriate Internal Standard: No correction for sample-to-sample variations in extraction recovery and matrix effects.1. Use an automated liquid handler for sample preparation if available. Ensure consistent vortexing times and solvent volumes. 2. Evaluate matrix effects across multiple lots of matrix during method validation. 3. Incorporate a stable isotope-labeled internal standard (e.g., this compound-d4) into the method.

Data Summary: Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of common sample preparation techniques in terms of recovery and their effectiveness at removing phospholipids, a primary source of matrix effects in plasma samples.

Sample Preparation Technique Analyte Recovery Phospholipid Removal Efficiency Key Advantages Key Disadvantages
Protein Precipitation (PPT) High (>90%)Low (0-20%)[6][7]Simple, fast, low costHigh matrix effects, potential for clogging LC system[3]
Liquid-Liquid Extraction (LLE) Moderate to High (70-90%)Moderate to High (80-95%)[5]Good removal of salts and proteinsCan be labor-intensive, may have lower recovery for polar analytes, uses organic solvents.[3]
Solid-Phase Extraction (SPE) High (>85%)High (>95%)[5][6]High selectivity, excellent matrix removal, amenable to automationHigher cost, requires method development.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline and may require optimization.

  • To 200 µL of plasma sample, add the internal standard solution.

  • Add 100 µL of 1 M sodium hydroxide (B78521) to basify the sample.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane (B109758) (80:20, v/v)).[8][9]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

This protocol uses a generic reversed-phase SPE cartridge and may need optimization for specific cartridge types.

  • Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water.

  • Sample Loading: To 200 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for injection.

Protein Precipitation (PPT) Protocol
  • To 100 µL of plasma sample containing the internal standard, add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid.

  • Vortex for 2 minutes to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be injected directly, or it can be evaporated and reconstituted in mobile phase to improve peak shape.

Visualizations

MatrixEffectWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_outcome Result Plasma Plasma Sample (+ Internal Standard) PPT Protein Precipitation (e.g., Acetonitrile) Plasma->PPT LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Plasma->LLE SPE Solid-Phase Extraction Plasma->SPE LCMS LC-MS/MS System PPT->LCMS High Matrix Components LLE->LCMS Reduced Matrix Components SPE->LCMS Low Matrix Components Data Data Acquisition (Analyte & IS Response) LCMS->Data Good Accurate Quantification (Minimal Matrix Effect) Data->Good Effective Cleanup (SPE/LLE) Bad Inaccurate Quantification (Significant Matrix Effect) Data->Bad Ineffective Cleanup (PPT)

Caption: Workflow of sample preparation techniques and their impact on matrix effects.

TroubleshootingFlowchart Start Inaccurate/Imprecise This compound Results CheckIS Is a Stable Isotope-Labeled Internal Standard Used? Start->CheckIS ImplementIS Implement SIL-IS (e.g., this compound-d4) CheckIS->ImplementIS No AssessMatrixEffect Quantify Matrix Effect (Post-Extraction Spike) CheckIS->AssessMatrixEffect Yes ImplementIS->AssessMatrixEffect MatrixEffectHigh Is Matrix Effect > 15%? AssessMatrixEffect->MatrixEffectHigh ImproveCleanup Improve Sample Cleanup (PPT -> LLE -> SPE) MatrixEffectHigh->ImproveCleanup Yes Revalidate Re-validate Method MatrixEffectHigh->Revalidate No ModifyLC Modify LC Method (Change Gradient/Column) ImproveCleanup->ModifyLC ModifyLC->AssessMatrixEffect

Caption: Troubleshooting logic for addressing inaccurate LC-MS results.

References

Technical Support Center: Addressing Chlorpheniramine Interference in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing cellular responses when working with the antihistamine compound chlorpheniramine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (CPM) is a first-generation antihistamine used to treat symptoms of allergic conditions like rhinitis and urticaria.[1][2] Its primary mechanism of action is as a potent inverse agonist of the histamine (B1213489) H1 receptor.[2][3] By binding to this receptor, it blocks the actions of endogenous histamine, which are responsible for allergic symptoms.[3]

Q2: Why might this compound interfere with my cell-based assay?

A2: this compound can interfere with cell-based assays through several mechanisms. As a small molecule, it can have off-target effects, meaning it interacts with cellular components other than its intended H1 receptor target.[4][5] These interactions can lead to unexpected biological responses or direct interference with assay detection methods. For example, some compounds can directly react with assay reagents, leading to false signals.[6][7] Additionally, the chemical structure of a compound can cause it to be autofluorescent, which can interfere with fluorescence-based assays.[8]

Q3: What are some known off-target effects of this compound observed in cellular studies?

A3: Beyond its antihistaminic activity, this compound has been shown to have other effects in vitro. It can inhibit the proliferation of certain cancer cell lines, such as human breast cancer cells, and promote apoptosis.[9][10] At high concentrations, it has been observed to induce genotoxicity in human peripheral blood lymphocytes.[11][12] It has also been shown to increase paracellular permeability in colonic epithelial cells by affecting tight junction proteins.[13] Additionally, it can inhibit the IL-6/JAK1/STAT3 signaling pathway.[9]

Q4: Can this compound interfere with immunoassay-based methods?

A4: While this compound itself is not reported to interfere with all immunoassays, structurally similar compounds and other drugs found in over-the-counter cold medications have been shown to cause interference in some specific immunoassays, such as those for methamphetamine detection.[14] This highlights the general principle that small molecules can cross-react in antibody-based detection systems.

Troubleshooting Guide

This guide addresses specific issues that may arise during cell-based experiments involving this compound, presented in a question-and-answer format.

Q1: I am observing an increase in signal in my MTT or other tetrazolium-based cell viability assay at higher concentrations of this compound. Is this expected?

A1: No, this is a strong indication of assay interference. An apparent increase in viability with a cytotoxic compound suggests that the compound itself is chemically reducing the tetrazolium salt (e.g., MTT) to its colored formazan (B1609692) product.[7][15] This is a common artifact for compounds with reducing potential.[7] This chemical reaction mimics the metabolic activity of viable cells, leading to a false-positive signal that is dependent on the this compound concentration, not the number of living cells.

Recommended Action: Perform a cell-free control experiment to confirm direct reduction of the assay reagent by this compound.

Q2: My fluorescence-based assay (e.g., a reporter gene assay with a fluorescent protein, or a calcium flux assay) is showing high background readings in wells treated with this compound. What is the cause and how can I fix it?

A2: This issue is likely caused by the intrinsic fluorescence (autofluorescence) of this compound.[8] Many small molecules absorb light at one wavelength and emit it at another, which can be detected by the plate reader and artificially inflate the signal from your assay's specific fluorophore.[8]

Recommended Actions:

  • Measure Compound Autofluorescence: Set up control wells containing only media and the same concentrations of this compound used in your experiment. Measure the fluorescence in the same channel as your assay.

  • Subtract Background: If significant fluorescence is detected, subtract the average reading from the this compound-only wells from your experimental wells.

  • Switch to a Different Assay: If background subtraction is not sufficient, consider an alternative assay with a different detection method, such as a luminescence-based assay or a colorimetric assay not based on reduction (e.g., SRB assay).

Q3: My luciferase reporter assay results are inconsistent when using this compound. What could be causing this?

A3: Interference in luciferase assays can be complex. Some compounds are known to directly inhibit or, counterintuitively, stabilize the luciferase enzyme.[16] Enzyme stabilization can protect it from degradation, leading to an accumulation of the enzyme and a stronger-than-expected luminescent signal, which can be misinterpreted as increased reporter gene activity.[16] Conversely, direct inhibition will lead to a weaker signal.[17]

Recommended Action: Test for direct effects on the luciferase enzyme. Perform a cell-free assay using a purified luciferase enzyme, its substrate (luciferin), and ATP. Add this compound at the concentrations used in your experiment. A change in the luminescent output compared to a vehicle control will indicate direct interference.

Quantitative Data Summary

Table 1: Reported Effects of this compound in Various Cell-Based Studies

Cell Line/SystemAssay TypeConcentration RangeObserved EffectCitation
Human Keloid Fibroblasts (KFs)CCK-8, Apoptosis, MigrationNot SpecifiedInhibited proliferation and migration, promoted apoptosis.[9]
Human Nasal Epithelial Cells (HNEpC)Western Blot10⁻⁶ M - 10⁻⁴ MIncreased expression of AQP5 and p-CREB proteins.[18][19]
Human Peripheral Blood LymphocytesComet Assay0.1 mM - 1.5 mMInduced genotoxicity at high concentrations (1.5 mM).[11][12]
Ehrlich & MCF-7 Breast Cancer CellsCell Proliferation AssayUp to 250 µMReduced cell proliferation by 75% (Ehrlich) and 30% (MCF-7) at 250 µM.[10]
Murine Colonic MCE301 CellsTER, Paracellular PermeabilityNot SpecifiedDecreased transepithelial electrical resistance (TER) and increased permeability.[13]
VERO E6 CellsCytotoxicity AssayUp to ~1800 µM (497.7 µg/ml)Half-maximal cytotoxic concentration (CC₅₀) was 497.7 µg/ml.[4][5]

Experimental Protocols

Protocol 1: Cell-Free Interference Control for Tetrazolium-Based Assays (e.g., MTT)

This protocol determines if this compound directly reduces the assay reagent.

  • Prepare a 96-well plate with the same serial dilutions of this compound used in your cell-based experiment.

  • Add cell culture medium without cells to each well to achieve the final desired concentrations. Include wells with medium only as a negative control.

  • Add the tetrazolium-based reagent (e.g., MTT) to each well as per the manufacturer's protocol.

  • Incubate the plate for the same duration and under the same conditions (e.g., 1-4 hours at 37°C) as your cell-based assay.[20]

  • Add the solubilization solution to each well to dissolve the formazan product.[20]

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Interpretation: If a concentration-dependent color change is observed in the wells containing this compound, it confirms direct interference with the assay.

Protocol 2: Sulforhodamine B (SRB) Assay for Cell Viability

This assay is based on the ability of SRB to bind to cellular proteins and is less susceptible to interference from reducing compounds.[21]

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound and incubate for the chosen duration (e.g., 24-72 hours).

  • Gently remove the treatment medium. Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[21]

  • Wash the plate five times with slow-running tap water to remove TCA and unbound cells. Allow the plate to air dry completely.[21]

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[21]

  • Measure the absorbance at 510 nm using a microplate reader. The absorbance is directly proportional to the total protein mass and thus, the number of viable cells.

Visualizations

Chlorpheniramine_Pathway This compound This compound H1_Receptor Histamine H1 Receptor (Inverse Agonist Action) This compound->H1_Receptor Binds to Gq_11 Gq/11 Protein H1_Receptor->Gq_11 Prevents Activation of PLC Phospholipase C (PLC) Gq_11->PLC No Activation Downstream Downstream Signaling Blocked (e.g., IP3, DAG, Ca2+ release) PLC->Downstream No Activation

Caption: Primary signaling pathway blocked by this compound.

Troubleshooting_Workflow Start Inconsistent or Unexpected Assay Results with This compound Check_Assay_Type What is the assay detection method? Start->Check_Assay_Type Colorimetric Colorimetric (e.g., MTT) Check_Assay_Type->Colorimetric Reduction-based Fluorescence Fluorescence Check_Assay_Type->Fluorescence Luminescence Luminescence Check_Assay_Type->Luminescence Cell_Free_Control Perform Cell-Free Control Assay Colorimetric->Cell_Free_Control Measure_Autofluorescence Measure Compound Autofluorescence Fluorescence->Measure_Autofluorescence Luciferase_Control Perform Cell-Free Luciferase Control Luminescence->Luciferase_Control Interference_Check Interference Detected? Cell_Free_Control->Interference_Check Alternative_Assay Switch to Alternative Assay (e.g., SRB, CellTiter-Glo) Interference_Check->Alternative_Assay Yes Proceed Proceed with Experiment Interference_Check->Proceed No Subtract_Background Subtract Background Signal Measure_Autofluorescence->Subtract_Background Luciferase_Control->Interference_Check

Caption: Workflow for troubleshooting assay interference.

Autofluorescence_Interference Mechanism of Autofluorescence Interference cluster_well Microplate Well Assay_Fluorophore Assay Fluorophore (e.g., GFP) Detector Plate Reader Detector Assay_Fluorophore->Detector Emits Signal (True Signal) CPM This compound (Autofluorescent) CPM->Detector Emits Signal (Interference) Excitation Excitation Light Source Excitation->Assay_Fluorophore Excites Excitation->CPM Excites

Caption: Autofluorescence interference in fluorescence assays.

References

Technical Support Center: Analysis of Chlorpheniramine and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and characterization of chlorpheniramine degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: Under various stress conditions, this compound can degrade into several products. The most commonly identified degradation products include:

  • This compound N-oxide: Formed under oxidative conditions.

  • Desmethyl this compound (Chlorphenamine EP Impurity C): A potential impurity from synthesis and a degradation product.

  • Didesmethyl this compound: Another demethylated impurity.

  • N-Nitroso Desmethyl this compound: Can form in the presence of nitrite (B80452) sources, particularly under acidic conditions.[1][2]

  • Chlorphenamine Di-N-Oxide: An oxidation product.

In formulations containing other active pharmaceutical ingredients, such as phenylephrine (B352888), an adduct of phenylephrine and maleic acid has been identified as a major degradation product.[3] Additionally, under forced degradation conditions, this compound maleate (B1232345) can dissociate into this compound and maleic acid.[4]

Q2: My HPLC chromatogram shows unexpected peaks when analyzing stressed samples of this compound. What could be the cause?

A2: Unexpected peaks in your chromatogram are likely due to the formation of degradation products. The specific degradants formed will depend on the stress conditions applied (e.g., acid, base, oxidation, heat, light). Refer to the known degradation products listed in Q1. To identify these peaks, you can:

  • Compare the retention times of your unknown peaks with those of known this compound impurity standards.

  • Employ mass spectrometry (LC-MS) to determine the molecular weight of the unknown peaks and compare them to the molecular weights of known degradation products.

  • Perform co-injection experiments with available reference standards.

Q3: I am having trouble separating this compound from its degradation products using reverse-phase HPLC. What can I do to improve the separation?

A3: If you are experiencing co-elution or poor resolution, consider the following troubleshooting steps:

  • Mobile Phase Modification:

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds like this compound and its degradation products. Small adjustments to the pH of the aqueous portion of your mobile phase can alter the ionization state of the analytes and improve separation.

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention times and potentially improve resolution.

    • Ion-Pairing Agents: For challenging separations, consider adding an ion-pairing agent like octane (B31449) sulfonate to the mobile phase.

  • Column Selection:

    • If you are using a standard C18 column, switching to a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded column, may provide a different selectivity and improve separation.

  • Method Parameters:

    • Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.

    • Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, potentially improving peak shape and resolution.

Q4: How can I quantify the amount of each degradation product in my sample?

A4: To quantify degradation products, you will need to use a validated stability-indicating analytical method, typically HPLC with UV detection or LC-MS. The general steps are:

  • Obtain Reference Standards: You will need certified reference standards for each degradation product you wish to quantify.

  • Develop a Calibration Curve: Prepare a series of solutions of the reference standard at known concentrations and inject them into your HPLC system. Plot the peak area response versus the concentration to create a calibration curve.

  • Analyze Your Sample: Inject your degraded sample into the HPLC system under the same conditions.

  • Calculate the Concentration: Determine the peak area of the degradation product in your sample and use the calibration curve to calculate its concentration.

If a reference standard for a particular degradation product is not available, you can use relative response factors (RRFs) with respect to this compound, if they have been established.

Troubleshooting Guides

Guide 1: Forced Degradation Studies

Objective: To intentionally degrade the this compound sample under various stress conditions to identify potential degradation products and validate the stability-indicating nature of an analytical method.

Common Problems & Solutions:

ProblemPossible Cause(s)Recommended Solution(s)
No degradation observed. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature.
Complete degradation of this compound. Stress conditions are too harsh.Decrease the concentration of the stressor, shorten the exposure time, or lower the temperature.
Precipitation observed after adding stressor. Poor solubility of this compound or its degradation products under the applied conditions.Use a co-solvent if appropriate for the stress condition. Ensure the sample is well-dissolved before subjecting it to stress.
Inconsistent results between replicate experiments. Inaccurate preparation of stress solutions or inconsistent temperature/light exposure.Ensure accurate pipetting and weighing. Use a calibrated oven or water bath for thermal stress and a photostability chamber for light stress to ensure uniform conditions.
Guide 2: HPLC Method Development for Degradation Products

Objective: To develop a robust HPLC method capable of separating this compound from all its potential degradation products.

Common Problems & Solutions:

ProblemPossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting). Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH.Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analytes. Use a high-purity silica-based column or a column with end-capping. Reduce the injection volume or sample concentration.
Baseline drift or noise. Contaminated mobile phase, column degradation, or detector issues.Filter all mobile phases. Use fresh, high-purity solvents. Flush the column regularly. Check the detector lamp for lifetime and stability.
Shifting retention times. Inconsistent mobile phase preparation, fluctuating column temperature, or column aging.Prepare fresh mobile phase daily and ensure it is well-mixed. Use a column oven to maintain a constant temperature. Equilibrate the column for a sufficient time before analysis. If the column is old, replace it.

Data Presentation

Table 1: Summary of this compound Degradation under Forced Stress Conditions

Stress Condition% Degradation of this compound Maleate
Acidic Hydrolysis (1.0 M HCl, 25°C, 20h)2.31%[5]
Basic Hydrolysis (1.0 M NaOH, 25°C, 20h)10.49%[5]
Oxidative (30% H₂O₂, 60°C, 60 min)4.10% (as part of a combination product)[6]
Thermal (60°C, 4h)10.39%[5]
Photolytic3.59%[5]

Note: The extent of degradation can vary significantly based on the exact experimental conditions (e.g., concentration, temperature, duration of exposure).

Experimental Protocols

Protocol 1: Forced Degradation of this compound Maleate

This protocol outlines the general procedures for subjecting this compound maleate to various stress conditions as per ICH guidelines.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound maleate in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Acidic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 1.0 M hydrochloric acid (HCl).

  • Keep the solution at room temperature (e.g., 25°C) or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2 to 24 hours).[5]

  • After the incubation period, neutralize the solution with an equivalent amount of 1.0 M sodium hydroxide (B78521) (NaOH).

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

3. Basic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 1.0 M sodium hydroxide (NaOH).

  • Keep the solution at room temperature or an elevated temperature for a specified period.[5]

  • After incubation, neutralize the solution with an equivalent amount of 1.0 M hydrochloric acid (HCl).

  • Dilute to a suitable concentration with the mobile phase.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for a specified period.[6]

  • Dilute to a suitable concentration with the mobile phase.

5. Thermal Degradation:

  • Place the solid drug substance or a solution of the drug in a calibrated oven at a high temperature (e.g., 60-105°C) for a specified period.[5][6]

  • If a solution was heated, allow it to cool to room temperature.

  • Dilute to a suitable concentration with the mobile phase.

6. Photolytic Degradation:

  • Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.

  • Prepare a control sample wrapped in aluminum foil to protect it from light.

  • After exposure, dilute the sample to a suitable concentration with the mobile phase.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method suitable for separating this compound from its degradation products.

  • Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase:

  • Elution Mode: A gradient elution is often necessary to separate all degradation products with varying polarities. A typical gradient might start with a low percentage of the organic phase and gradually increase.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm or 265 nm.[7]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-35°C.

Procedure:

  • Prepare the mobile phase components, filter, and degas them.

  • Install the column and equilibrate the system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (mobile phase), a standard solution of this compound, and the stressed samples.

  • Record the chromatograms and integrate the peak areas.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis stock->acid Apply Stress base Base Hydrolysis stock->base Apply Stress oxidation Oxidation stock->oxidation Apply Stress thermal Thermal Stress stock->thermal Apply Stress photo Photolytic Stress stock->photo Apply Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Identify & Quantify

Caption: Experimental workflow for forced degradation studies of this compound.

Degradation_Pathways cluster_oxidation Oxidation cluster_demethylation Demethylation / Nitrosation CPM This compound N_Oxide This compound N-Oxide CPM->N_Oxide [O] Desmethyl Desmethyl this compound CPM->Desmethyl -CH3 Di_N_Oxide Chlorphenamine Di-N-Oxide N_Oxide->Di_N_Oxide [O] Didesmethyl Didesmethyl this compound Desmethyl->Didesmethyl -CH3 Nitroso N-Nitroso Desmethyl This compound Desmethyl->Nitroso + NO+

Caption: Potential degradation pathways of this compound.

References

Strategies to increase the bioavailability of chlorpheniramine formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to increase the bioavailability of chlorpheniramine formulations.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for needing to improve the bioavailability of this compound?

This compound maleate (B1232345) (CPM) has a low oral bioavailability, estimated to be between 25% and 50%.[1][2][3][4] This is primarily due to extensive first-pass metabolism in the liver, where the drug is converted to inactive monodesmethyl and didesmethyl compounds.[1][5] Enhancing its bioavailability can lead to more effective therapeutic outcomes at lower doses, potentially reducing side effects.

Q2: What are the main strategies to overcome the low oral bioavailability of this compound?

The primary strategies focus on two main areas:

  • Novel Drug Delivery Systems: These aim to protect the drug from premature metabolism and enhance its absorption. Examples include lipid-based formulations, polymeric nanoparticles, microspheres, and fast-dissolving tablets.[1][6][7]

  • Alternative Routes of Administration: These routes bypass the gastrointestinal tract and the liver's first-pass effect. Common alternative routes include intranasal, transdermal, and sublingual administration.[3][4][8][9]

Q3: How do lipid-based formulations improve this compound bioavailability?

Lipid-based drug delivery systems (LBDDS) can enhance the oral bioavailability of lipophilic drugs like this compound by:

  • Improving drug solubilization in the gastrointestinal tract.

  • Protecting the drug from degradation.

  • Facilitating absorption through the lymphatic pathway, which reduces first-pass metabolism.[1]

Q4: Can taste-masking of this compound also improve patient compliance?

Yes. This compound maleate has a bitter taste, which can be a significant issue for pediatric and geriatric patients.[7][10] Formulations like alginate/chitosan (B1678972) microspheres have been developed not only for controlled release but also to effectively mask this bitterness, thereby improving patient compliance.[7][10]

Troubleshooting Guides

Nanoparticle and Microsphere Formulations

Problem: Low drug entrapment efficiency in chitosan-based nanoparticles.

  • Possible Cause 1: Inappropriate chitosan to tripolyphosphate (TPP) ratio. The ratio of chitosan to the cross-linking agent TPP is critical for optimal nanoparticle formation and drug encapsulation.

    • Troubleshooting Tip: Systematically vary the concentration of both chitosan and TPP to find the optimal ratio for your specific experimental conditions. An example protocol uses a 0.1% w/v chitosan solution and a 0.1% w/v TPP solution.[1]

  • Possible Cause 2: pH of the solution is not optimal. The charge density of chitosan is pH-dependent.

    • Troubleshooting Tip: Ensure the chitosan is fully dissolved in a slightly acidic solution (e.g., 1% v/v acetic acid) to ensure proper protonation of the amine groups, which is necessary for ionic gelation with TPP.[1]

  • Possible Cause 3: Stirring speed and addition rate of TPP. Aggregation of nanoparticles can occur if the TPP is added too quickly or if the stirring is not adequate.

    • Troubleshooting Tip: Add the TPP solution dropwise to the chitosan-drug solution under constant, moderate magnetic stirring to ensure the formation of uniform, well-dispersed nanoparticles.[1]

Problem: Rapid initial burst release from alginate/chitosan microspheres.

  • Possible Cause 1: Drug adsorbed on the surface. A significant amount of the drug may be adsorbed onto the surface of the microspheres rather than being encapsulated within the core.

    • Troubleshooting Tip: After harvesting the microspheres by centrifugation, wash them thoroughly with deionized water to remove any surface-adsorbed drug.[1]

  • Possible Cause 2: High concentration of cross-linking ions. The concentration of ions like Ca²⁺ or Al³⁺ can affect the porosity and integrity of the microspheres.

    • Troubleshooting Tip: Optimize the concentration of the cross-linking ions. A study on alginate/chitosan particles for this compound maleate used 1.3% w/v of Ca²⁺ or Al³⁺ ions.[7]

In-Vitro Release Studies

Problem: High variability in dissolution testing results for fast-dissolving tablets (FDTs).

  • Possible Cause 1: Inconsistent tablet hardness. Variations in tablet hardness can affect the disintegration time and, consequently, the dissolution rate.

    • Troubleshooting Tip: Ensure uniform compression force during tablet manufacturing to achieve consistent hardness. For lyophilized FDTs of this compound maleate, a hardness of 2.4–2.9 kg/cm ² has been reported.[6]

  • Possible Cause 2: Inadequate control of dissolution test parameters. Factors such as the rotation speed of the paddle/basket and the temperature of the dissolution medium can significantly impact results.

    • Troubleshooting Tip: Strictly adhere to the specified dissolution test parameters. For a controlled-release formulation, a USP rotating basket method at 50 rpm in 900 ml of medium at 37±0.5°C has been used. For liqui-solid tablets, a USP II apparatus at 100 rpm has been employed.[11][12]

Data Presentation

Table 1: Comparison of Different this compound Maleate Formulations

Formulation TypeKey FindingsReference
Chitosan-based Nanoparticles in Thermosensitive Gel (Intranasal) Optimized formulation had a particle size of 143.9 nm, 80.10% entrapment efficiency, and 90.92% cumulative drug permeation.[13][14]
Alginate/Chitosan Microspheres (Oral) Encapsulation efficiency ranged from 20.9% to 94.2% depending on the presence of chitosan and the type of cross-linking ion (Ca²⁺ or Al³⁺).[7][10]
Fast Dissolving Tablets (Lyophilization) Disintegration time of 10–19 seconds and in-vitro drug release of 96.04–99.92% within 5 minutes.[6]
W/O/W Multiple Emulsion (Oral) Provided a gradual and consistent drug release in a modified dialysis method.[15]
Transdermal Gel A 20% CPM gel achieved a steady-state flux of 34 micrograms/cm²/h.[8]
Liqui-Solid Tablets Improved drug release to 95.6% using Avicel as a carrier and sodium starch gluconate as a superdisintegrant.[12]
Controlled-Release Suspension (Ion-Exchange Resin) Showed sustained release characteristics and good stability at elevated temperatures.[11]

Experimental Protocols

1. Preparation of Chitosan-Based Nanoparticles by Ionic Gelation

  • Objective: To prepare this compound maleate-loaded chitosan nanoparticles.

  • Materials: this compound maleate, Chitosan, Acetic acid, Sodium tripolyphosphate (TPP), Deionized water.

  • Procedure:

    • Prepare a chitosan solution (e.g., 0.1% w/v) by dissolving chitosan in a 1% (v/v) acetic acid solution with magnetic stirring.

    • Prepare a this compound maleate solution by dissolving the drug in deionized water.

    • Add the this compound maleate solution to the chitosan solution and stir for 30 minutes.

    • Prepare a TPP solution (e.g., 0.1% w/v) in deionized water.

    • Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature.

    • Continue stirring for 60 minutes to allow for nanoparticle formation.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

    • Wash the nanoparticle pellet with deionized water.

    • Lyophilize the nanoparticles for long-term storage.[1]

2. Preparation of Niosomes by Thin Film Hydration Method

  • Objective: To prepare this compound maleate-loaded niosomes.

  • Materials: this compound maleate, Non-ionic surfactants (e.g., Span 60, Tween 60), Cholesterol, Organic solvent (e.g., chloroform, methanol), Phosphate buffered saline (PBS) pH 7.4.

  • Procedure:

    • Dissolve the surfactants and cholesterol in the organic solvent in a round-bottom flask.

    • Add the this compound maleate to the organic solvent mixture.

    • Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry film on the inner wall of the flask.

    • Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask at a controlled temperature above the gel-liquid transition temperature of the surfactant.

    • Sonicate the resulting suspension using a probe or bath sonicator to reduce the size of the niosomes and obtain a homogenous dispersion.[1]

3. In-Vitro Drug Release Study using Franz Diffusion Cell

  • Objective: To evaluate the in-vitro release of this compound from a formulation.

  • Apparatus: Franz diffusion cell.

  • Membrane: Synthetic or biological membrane (e.g., TESTSKIN).

  • Procedure:

    • Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.

    • Fill the receptor compartment with a suitable receptor medium (e.g., PBS pH 7.4) and maintain the temperature at 37°C with constant stirring.

    • Apply a known quantity of the this compound formulation to the surface of the membrane in the donor compartment.

    • At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

    • Analyze the withdrawn samples for this compound content using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the cumulative amount of drug released per unit area as a function of time.[1]

Visualizations

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_evaluation In-Vitro & In-Vivo Evaluation Drug This compound Maleate Strategy Select Bioavailability Enhancement Strategy Drug->Strategy Formulation Prepare Formulation (e.g., Nanoparticles, FDTs) Strategy->Formulation e.g., Ionic Gelation, Lyophilization Characterization Physicochemical Characterization (Size, EE%, Morphology) Formulation->Characterization Invitro In-Vitro Release (Dissolution/Permeation) Characterization->Invitro Invivo In-Vivo Bioavailability (Animal Model) Invitro->Invivo Promising results Data Data Analysis (Pharmacokinetic Parameters) Invivo->Data Conclusion Conclusion on Bioavailability Enhancement Data->Conclusion

Caption: Workflow for development and evaluation of bioavailability-enhanced this compound formulations.

Lipid_Based_Delivery cluster_oral Oral Administration cluster_absorption Absorption Pathways cluster_outcome Metabolic Fate LBDDS Lipid-Based Drug Delivery System (LBDDS) with this compound GI_Tract Gastrointestinal Tract LBDDS->GI_Tract Portal_Vein Portal Vein Circulation GI_Tract->Portal_Vein Conventional Absorption Lymphatic Lymphatic System GI_Tract->Lymphatic LBDDS Facilitated Absorption Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic Systemic Circulation Lymphatic->Systemic Bypasses Liver Liver->Systemic Reduced Drug Amount Bioavailability Increased Bioavailability Systemic->Bioavailability

Caption: Mechanism of increased bioavailability via lipid-based drug delivery systems (LBDDS).

References

Technical Support Center: Refining Chlorpheniramine Enantiomer Separation by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of chlorpheniramine enantiomers by capillary electrophoresis (CE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supported by detailed experimental data and protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral selectors for separating this compound enantiomers in CE?

The most widely used chiral selectors for this compound enantiomer separation are modified cyclodextrins (CDs).[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and carboxymethyl-β-cyclodextrin (CM-β-CD) are frequently reported to provide good enantioselectivity.[3][4] Other effective selectors include native β-cyclodextrin and sulfated-β-cyclodextrin.[5][6][7] The choice of cyclodextrin (B1172386) is critical, as different derivatives can lead to varying separation abilities and even a reversal of the enantiomer migration order.[1][5]

Q2: What is a typical background electrolyte (BGE) composition for this separation?

A common BGE consists of an acidic buffer, such as a phosphate (B84403) or betaine-acetic acid buffer.[2][4] The pH is a critical factor and is often maintained in the acidic range (e.g., pH 2.5-3.5) to ensure this compound, a basic drug, is in its cationic form.[2][3][8] The buffer concentration typically ranges from 25 mM to 100 mM.[1][2][9]

Q3: Can the migration order of the this compound enantiomers change?

Yes, the enantiomer migration order (EMO) can be reversed depending on the type of cyclodextrin used as the chiral selector. For instance, studies have shown that the migration order of this compound enantiomers in the presence of native β-CD can be opposite to that observed with heptakis(2,3,6-tri-O-methyl)-β-CD (TM-β-CD).[1][5] This phenomenon is crucial to consider when identifying and quantifying the enantiomers.

Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for this analysis?

Validated CE methods have demonstrated the ability to achieve low detection and quantification limits suitable for quality control and purity testing. For example, one validated method reported an LOD of 0.25 µg/ml and an LOQ of 0.75 µg/ml for the levothis compound maleate (B1232345) impurity in dexthis compound (B1670334) maleate samples.[10][11] Another study focusing on chlorphenamine maleate assay reported an LOD of 5 mg/l and an LOQ of 15 mg/l.[12][13]

Troubleshooting Guide

Issue 1: Poor or No Resolution Between Enantiomers

Q: I am injecting a racemic mixture of this compound, but I see only a single peak or two poorly resolved peaks. What are the potential causes and solutions?

Potential Causes & Solutions:

  • Inappropriate Chiral Selector Concentration: The concentration of the cyclodextrin in the BGE is a critical factor influencing resolution.[3][7]

    • Solution: Optimize the chiral selector concentration. For carboxymethyl-β-cyclodextrin (CM-β-CD), a concentration as low as 1.5 mM has been shown to yield resolution values greater than 10.[10] For native β-CD, a higher concentration of 18 mg/mL may be required for baseline separation.[5] Systematically vary the CD concentration (e.g., from 1 mM to 30 mM) to find the optimal level for your specific conditions.

  • Suboptimal Buffer pH: The pH of the background electrolyte affects the charge of the analyte and the interaction with the chiral selector.[3][7]

    • Solution: Adjust the pH of your BGE. For this compound, an acidic pH (typically 2.5-3.5) is often optimal.[8] Verify the pH of your buffer after preparation and adjust as necessary. Even small variations can significantly impact separation.[9]

  • Incorrect Type of Chiral Selector: Not all cyclodextrins are equally effective.

    • Solution: If resolution is poor with one type of CD, try another. For example, negatively charged cyclodextrins like sulfated-β-CD or CM-β-CD can provide better resolution for cationic drugs like this compound due to countercurrent mobility effects.[7][14] Dual CD systems, such as a mixture of a charged and a neutral CD, can also enhance enantioselectivity.[15][16]

  • Inappropriate Applied Voltage: The applied voltage affects both migration time and peak efficiency.[3]

    • Solution: Optimize the applied voltage. While higher voltages can shorten analysis time, they can also generate excessive Joule heating, leading to peak broadening and poor resolution. Try reducing the voltage and observe the effect on resolution.

  • Temperature Fluctuations: Inconsistent temperature can affect buffer viscosity and interaction kinetics, leading to poor reproducibility and resolution.[17]

    • Solution: Use a CE system with effective temperature control and ensure the capillary is properly thermostatted. A typical temperature for these separations is 20-25°C.[1]

Issue 2: Peak Tailing

Q: My peaks for the this compound enantiomers are showing significant tailing. How can I improve the peak shape?

Potential Causes & Solutions:

  • Analyte Adsorption to Capillary Wall: The silanol (B1196071) groups on the inner surface of the fused-silica capillary can be negatively charged, leading to electrostatic interaction with the cationic this compound molecule. This is a common cause of peak tailing for basic compounds.[18][19]

    • Solution: Add an organic modifier or a competing amine to the BGE to mask the silanol groups. Triethanolamine is one such additive that can be used. Alternatively, using a coated capillary can prevent these interactions.

  • Mismatch Between Sample Matrix and BGE: A significant difference in ionic strength between the sample solvent and the BGE can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in a solution that matches the BGE composition, or simply in water. If the sample is dissolved in a high-ionic-strength solvent, dilute it with water or BGE before injection.[20]

  • Column Overload: Injecting too much sample can lead to non-ideal peak shapes, including tailing.[19][21]

    • Solution: Reduce the sample concentration or decrease the injection time/pressure. Dilute your sample and reinject to see if the peak shape improves.

Issue 3: Unstable Migration Times

Q: The migration times for my enantiomer peaks are shifting between runs. What could be causing this variability?

Potential Causes & Solutions:

  • Inconsistent Electroosmotic Flow (EOF): The EOF can be unstable if the capillary surface chemistry changes or if the BGE is not consistently prepared.

    • Solution: Implement a rigorous capillary conditioning and rinsing protocol between runs. A typical procedure involves flushing with 0.1 M NaOH, followed by water, and then equilibrating with the BGE for several minutes. Ensure the BGE is prepared fresh and from the same stock solutions for a batch of experiments.[9]

  • Buffer Depletion or Contamination: Over the course of multiple runs, the composition of the buffer in the inlet and outlet vials can change due to electrolysis and evaporation.

    • Solution: Replace the buffer in the vials regularly, for example, every 5-10 runs, to ensure consistent conditions.[20]

  • Temperature Fluctuations: As mentioned previously, inconsistent temperature control can alter buffer viscosity and ionic mobility, leading to shifts in migration time.[17]

    • Solution: Ensure the CE instrument's temperature regulation system is functioning correctly and is set to a constant temperature.

  • Leaks or Clogs in the System: Physical issues with the instrument, such as small leaks or partial clogs, can cause inconsistent pressure and flow, affecting migration.[20]

    • Solution: Check the system for any visible leaks or salt crystal buildup. Observe the current during a run; unstable or zero current can indicate a bubble or clog in the capillary.[20]

Data Presentation: Chiral Selectors and Conditions

Chiral SelectorConcentrationBuffer SystempHTypical ResolutionReference
Hydroxypropyl-β-CD (HP-β-CD) Optimized via designPhosphate or other2.5 - 3.0Good enantioselectivity[3][8]
Carboxymethyl-β-CD (CM-β-CD) 1.5 mMAcidic Background ElectrolyteAcidicR > 10[10]
Carboxymethyl-β-CD (CM-β-CD) 1 mg/mLNot specifiedNot specifiedAdequate enantioseparation[5]
Native β-Cyclodextrin 18 mg/mLNot specifiedNot specifiedAlmost baseline separation[5]
Sulfated-β-Cyclodextrin ~7 mM (1% w/v)Not specifiedAcidicSuccessful separation[7]
Dual System: SBE-β-CD + β-CD 15 mM SBE-β-CD + 10 mM β-CD25 mM Phosphate7.0Baseline separation (< 8 min)[1][16]

Experimental Protocols

Protocol 1: General Method for this compound Enantioseparation

This protocol is a synthesized example based on common parameters found in the literature.[3][4][10]

  • Capillary Preparation:

    • Use a fused-silica capillary (e.g., 50 µm I.D., ~50-60 cm total length).

    • Condition a new capillary by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and finally the background electrolyte (30 min).

    • Between runs, rinse the capillary with 0.1 M NaOH (2 min), water (2 min), and BGE (3 min) to ensure reproducibility.

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate in deionized water.

    • Adjust the pH to 2.5 using phosphoric acid.

    • Add the chosen chiral selector, for example, 1.5 mM carboxymethyl-β-cyclodextrin.[10]

    • Filter the BGE through a 0.22 µm filter before use.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound maleate at 1 mg/mL in deionized water.

    • Dilute the stock solution with deionized water to a working concentration (e.g., 10 µg/mL).

  • CE Analysis:

    • Set the capillary temperature to 25°C.

    • Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Apply a separation voltage of +25 kV.

    • Detect the analytes using a UV detector at a wavelength of 224 nm.[22]

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_ce CE Analysis Stage cluster_data Data Processing prep_bge Prepare Background Electrolyte (BGE) with Chiral Selector prep_sample Prepare this compound Sample Solution cap_cond Capillary Conditioning prep_sample->cap_cond injection Sample Injection cap_cond->injection separation Electrophoretic Separation injection->separation detection UV Detection separation->detection analysis Data Acquisition & Analysis detection->analysis report Quantification & Reporting analysis->report

Caption: Standard workflow for CE-based enantioseparation of this compound.

Troubleshooting Logic Diagram

G start Start Analysis issue Poor or No Resolution? start->issue cause_ph Is Buffer pH Optimal (e.g., 2.5-3.5)? issue->cause_ph Yes sol_ph Adjust pH and Re-prepare BGE success Resolution Achieved issue->success No cause_cd_conc Is CD Concentration Optimized? cause_ph->cause_cd_conc Yes cause_ph->sol_ph No cause_cd_type Is CD Type Appropriate? cause_cd_conc->cause_cd_type Yes sol_cd_conc Vary CD Concentration Systematically cause_cd_conc->sol_cd_conc No cause_volt Is Voltage Too High? cause_cd_type->cause_volt Yes sol_cd_type Test Alternative CDs (e.g., charged or dual system) cause_cd_type->sol_cd_type No sol_volt Reduce Voltage and Re-run Sample cause_volt->sol_volt Yes sol_ph->success sol_cd_conc->success sol_cd_type->success sol_volt->success

Caption: Decision tree for troubleshooting poor enantiomeric resolution.

References

Technical Support Center: Mitigating Chlorpheniramine-Induced Sedation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with chlorpheniramine-induced sedation in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause sedation in our animal models?

A1: this compound is a first-generation antihistamine that readily crosses the blood-brain barrier.[1][2] In the central nervous system (CNS), it acts as an antagonist at histamine (B1213489) H1 receptors.[1] Histamine in the brain is a key neurotransmitter involved in promoting wakefulness and arousal. By blocking H1 receptors in the CNS, this compound inhibits the normal wakefulness-promoting signals of histamine, leading to sedation.

Q2: What are the typical behavioral manifestations of this compound-induced sedation in rodents?

A2: Sedation in rodents following this compound administration is primarily observed as a decrease in spontaneous motor activity and impaired motor coordination.[2] Common behavioral readouts include:

  • Reduced Locomotor Activity: A significant decrease in the total distance traveled and the frequency of movements in an open-field test.[2][3]

  • Impaired Motor Coordination and Balance: A reduced latency to fall from a rotating rod in the rotarod test.[2][3]

  • Decreased Exploratory Behavior: A reduction in rearing (standing on hind legs) in the open-field test.[1]

Q3: Are there alternative antihistamines that are less sedating than this compound for use in animal studies?

A3: Yes, second and third-generation antihistamines are designed to have reduced sedative effects. These newer agents, such as loratadine (B1675096) and fexofenadine, are less lipophilic and are substrates for the P-glycoprotein efflux pump at the blood-brain barrier, which limits their entry into the CNS.[2][4] Consequently, they have a much lower affinity for central H1 receptors compared to peripheral H1 receptors, resulting in minimal to no sedation at therapeutic doses.[4][5]

Q4: Can sedation from this compound be mitigated by co-administering other compounds?

A4: Yes, co-administration of CNS stimulants can counteract the sedative effects of this compound.

  • Caffeine (B1668208): Studies in humans have shown that caffeine can counteract the subjective feelings of sleepiness and objective psychomotor impairments induced by this compound.[6][7] In rats, co-administration of caffeine has been shown to significantly increase the brain concentration of other drugs administered concurrently.[8][9]

  • Modafinil (B37608): This wakefulness-promoting agent has been shown to increase locomotor activity in rats through its effects on the central histaminergic systems, suggesting it could be a candidate for mitigating antihistamine-induced sedation.[10][11]

  • Paracetamol (Acetaminophen): One study in mice demonstrated that co-administration of paracetamol significantly reduced the sedative adverse effects of this compound and other sedating antihistamines.[1]

Troubleshooting Guides

Issue 1: Excessive Sedation in Animals, Confounding Experimental Results

  • Potential Cause: The dose of this compound is too high, leading to profound CNS depression that masks the intended experimental observations.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a dose-response study to determine the minimal effective dose of this compound for its antihistaminic effect that produces an acceptable level of sedation.

    • Alternative Antihistamine: Consider replacing this compound with a non-sedating second or third-generation antihistamine like loratadine or fexofenadine.[4]

    • Co-administration of a Stimulant: If this compound is essential for the study, perform a pilot study to evaluate the co-administration of a stimulant like caffeine or modafinil to counteract the sedative effects. Start with low doses of the stimulant and assess for reversal of sedation without inducing hyperactivity. A study in mice showed that 10 mg/kg of paracetamol co-administered with 2 mg/kg of this compound reduced sedation.[1]

Issue 2: High Variability in Sedative Effects Between Individual Animals

  • Potential Cause: Inherent biological variability in drug metabolism and blood-brain barrier permeability can lead to different sedative responses.

  • Troubleshooting Steps:

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on statistical outcomes.

    • Acclimatization: Ensure all animals are properly acclimatized to the housing and testing environments to reduce stress-induced variations in baseline activity.

    • Consistent Dosing and Timing: Administer this compound at the same time of day for all animals and ensure precise dosing based on individual body weight to minimize variability.

Issue 3: Difficulty in Distinguishing Sedation from Ataxia or Motor Impairment

  • Potential Cause: this compound can induce not only sedation but also a lack of voluntary coordination of muscle movements (ataxia).[12]

  • Troubleshooting Steps:

    • Utilize Multiple Behavioral Tests: Employ a battery of behavioral tests to differentiate between sedation and motor impairment.

      • Open-Field Test: Primarily measures general locomotor activity and exploration, which are reduced by sedation.[3]

      • Rotarod Test: Specifically assesses motor coordination and balance, which are impaired by ataxia.[3]

    • Observe Animal's Gait and Posture: Carefully observe the animals for signs of ataxia, such as a staggering gait or an unstable posture, which are distinct from the general inactivity associated with sedation.

Data Presentation

Table 1: Comparison of Sedative Effects of Antihistamines in Rodents

AntihistamineGenerationAnimal ModelDoseSedative Effect (as measured by locomotor activity/motor coordination)Reference
This compound FirstMice3 mg/kgSignificant reduction in locomotor activity and motor coordination[2]
Mice2 mg/kgIncreased sedative effect[1]
Rats10 mg/kgEstablished stimulus control indicative of sedative properties[13]
Loratadine Second--Non-sedating profile[4]
Fexofenadine ThirdMice10 mg/kgNo significant difference in spontaneous locomotor activity compared to control[2]
Ebastine SecondMice2 mg/kgSignificant reduction in spontaneous locomotor activity[2]

Table 2: Mitigation of this compound-Induced Sedation in Mice

Treatment GroupDoseEffect on Locomotor Activity (Open Field Test)Reference
Control-Baseline activity[1]
This compound2 mg/kgDecreased locomotor activity[1]
This compound + Paracetamol2 mg/kg + 10 mg/kgSignificantly increased locomotor activity compared to this compound alone[1]

Experimental Protocols

1. Open-Field Test for Assessing Locomotor Activity

  • Objective: To evaluate the effect of this compound on spontaneous locomotor activity and exploratory behavior.

  • Apparatus: A square or circular arena (e.g., 50cm x 50cm x 40cm for mice) with walls to prevent escape. The floor is typically divided into a grid of equal squares.[1]

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes prior to the experiment.

    • Administer this compound or the vehicle control at the predetermined dose and route.

    • After the appropriate pretreatment time (e.g., 30-60 minutes), gently place the animal in the center of the open-field arena.[1]

    • Record the animal's activity for a set duration (e.g., 5-15 minutes) using an automated video-tracking system or by manual observation.[1][3]

    • Thoroughly clean the arena with 70% ethanol (B145695) between each trial to remove any olfactory cues.[3]

  • Parameters to Measure:

    • Total distance traveled.[3]

    • Number of line crossings (ambulation).[1]

    • Time spent in the center versus the periphery of the arena.

    • Frequency of rearing (exploratory behavior).[1]

2. Rotarod Test for Assessing Motor Coordination

  • Objective: To assess the effect of this compound on motor coordination and balance.

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Train the animals on the rotarod for several trials over consecutive days prior to the experiment to establish a stable baseline performance. A common training protocol involves placing the mouse on the rod at a low, constant speed (e.g., 4 rpm) and gradually accelerating to a higher speed (e.g., 40 rpm) over a period of 5 minutes.[14][15]

    • On the day of the experiment, record a baseline latency to fall for each animal.

    • Administer this compound or the vehicle control.

    • At the specified time post-administration (e.g., 30, 60, and 90 minutes), place the animal back on the rotating rod and measure the latency to fall.[2]

  • Parameters to Measure:

    • Latency (time) to fall from the rotating rod.[15]

    • The speed of the rod at the time of the fall.

Visualizations

Chlorpheniramine_Sedation_Pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System CPM_blood This compound BBB Crosses BBB CPM_blood->BBB CPM_cns This compound BBB->CPM_cns H1_receptor Histamine H1 Receptor CPM_cns->H1_receptor Blocks Sedation Sedation CPM_cns->Sedation Induces Wakefulness Wakefulness/Arousal H1_receptor->Wakefulness Promotes Histamine Histamine Histamine->H1_receptor Binds & Activates

Caption: Signaling pathway of this compound-induced sedation.

Mitigation_Strategies_Workflow Start This compound-Induced Sedation Observed Decision Is this compound Essential? Start->Decision Switch Switch to 2nd/3rd Gen Antihistamine (e.g., Loratadine) Decision->Switch No CoAdmin Co-administer Mitigating Agent Decision->CoAdmin Yes End Sedation Mitigated Switch->End Caffeine Caffeine CoAdmin->Caffeine Modafinil Modafinil CoAdmin->Modafinil Paracetamol Paracetamol CoAdmin->Paracetamol Caffeine->End Modafinil->End Paracetamol->End

Caption: Workflow for mitigating this compound-induced sedation.

Experimental_Workflow_for_Sedation_Assessment Start Animal Acclimatization Dosing Administer this compound or Vehicle Control Start->Dosing Behavioral_Testing Behavioral Testing Dosing->Behavioral_Testing Open_Field Open-Field Test Behavioral_Testing->Open_Field Rotarod Rotarod Test Behavioral_Testing->Rotarod Data_Collection Data Collection Open_Field->Data_Collection Rotarod->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Sedative Effects Analysis->Conclusion

References

Optimizing chlorpheniramine delivery for targeted in vivo effects.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing chlorpheniramine (CPM) delivery for targeted in vivo effects.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the systemic delivery of this compound?

A1: The primary challenges with systemic this compound delivery are its low oral bioavailability (25-50%) and significant first-pass metabolism in the liver.[1][2][3][4][5][6] This high first-pass effect leads to the formation of less active metabolites, monodesmethyl and didesmethyl compounds, reducing the concentration of the active drug reaching systemic circulation.[5][7] Additionally, there is wide interindividual variation in its pharmacokinetic profile.[7]

Q2: What alternative routes of administration are being explored to improve this compound bioavailability?

A2: To bypass first-pass metabolism and improve bioavailability, researchers are investigating alternative delivery routes. These include:

  • Intranasal delivery: This route offers rapid absorption and can partially bypass hepatic metabolism.[2][4] Studies have shown that intranasal administration can achieve plasma levels comparable to oral dosing with a faster time to maximum concentration (Tmax).[4]

  • Transdermal delivery: Gels and proniosomal formulations are being developed to deliver this compound through the skin, offering the potential for controlled, sustained release and avoiding the gastrointestinal tract.[8][9]

  • Buccal delivery: This route also allows for faster absorption and circumvents first-pass metabolism.[2][4]

Q3: What role does the stereochemistry of this compound play in its in vivo effects?

A3: this compound exists as two enantiomers, d-chlorpheniramine and l-chlorpheniramine. The d-enantiomer (dexthis compound) is the pharmacologically active form, exhibiting a much higher binding affinity for the histamine (B1213489) H1 receptor than the l-enantiomer.[10] Studies have shown that after oral administration, plasma levels of the d-form are significantly higher than the l-form, suggesting a difference in their first-pass metabolism.[11] Therefore, stereospecific evaluation is crucial for accurately assessing in vivo efficacy.[4]

Troubleshooting Guides

Low In Vivo Efficacy or High Variability
Potential Issue Possible Causes Troubleshooting Steps
Lower than expected therapeutic effect despite adequate dosage. Poor bioavailability due to first-pass metabolism when administered orally.[2][5]Consider alternative delivery routes such as intranasal, transdermal, or buccal to bypass the liver.[2][4][12] Explore encapsulation in novel delivery systems like nanoparticles or liposomes to protect the drug and enhance absorption.[3][13]
Inconsistent results between experimental animals. Wide interindividual variations in this compound pharmacokinetics.[7] Differences in species-specific metabolism and physiology.[4]Increase the number of subjects per group to improve statistical power. Ensure strict standardization of the animal model (age, sex, strain). Characterize the pharmacokinetic profile in your specific animal model before conducting efficacy studies.[4]
Rapid clearance of the drug in vivo. The elimination half-life can be decreased in certain populations, such as children.[7]Consider using a controlled-release formulation to maintain therapeutic drug levels for a longer duration.[3][14][15]
Formulation and Delivery System Challenges
Potential Issue Possible Causes Troubleshooting Steps
Low encapsulation efficiency of this compound in nanoparticles/liposomes. Suboptimal formulation parameters (e.g., polymer/lipid concentration, drug-to-carrier ratio, pH).[16][17]Systematically optimize formulation variables using a design of experiments (DoE) approach.[16][17] Adjust the pH of the preparation medium to enhance the interaction between the drug and the carrier.
Poor stability of the formulated delivery system (e.g., aggregation, drug leakage). Inappropriate choice of surfactants, stabilizers, or storage conditions.[8]Screen different types of stabilizers or surfactants. For niosomes, lecithin (B1663433) has been shown to produce more stable vesicles.[8][9] Conduct stability studies at different temperatures and select the optimal storage conditions.[8]
Inefficient release of this compound from the delivery vehicle at the target site. The release profile is highly dependent on the formulation's composition and crosslinking density.[16][17]Modify the composition of the delivery system. For instance, in chitosan-based systems, altering the concentration of the crosslinker (e.g., glutaraldehyde) can modulate the release rate.[16][17] For topical gels, the choice of permeation enhancers is critical.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Adults

ParameterValueReference(s)
Bioavailability (Oral) 25% - 50%[1][2][4][10]
Elimination Half-Life (t½) 13.9 - 43.4 hours[1][7][10]
Time to Peak Plasma Concentration (Tmax) ~2.8 hours[14][18]
Protein Binding ~72%[1][10]
Metabolism Primarily hepatic (CYP2D6)[1][10]
Excretion Primarily in urine[1][7]

Table 2: Characteristics of Nanoparticle-Based this compound Formulations

Formulation TypeKey ComponentsParticle Size (nm)Entrapment Efficiency (%)Key FindingReference(s)
Chitosan-based Nanoparticles Chitosan (B1678972), TPP143.980.10 ± 0.41Optimized for intranasal delivery in a thermoreversible gel.[13]
Alginate/Chitosan Microspheres Sodium Alginate, Chitosan, Ca²⁺/Al³⁺644 - 2251 µm20.9 - 94.2Effective for taste masking and controlled release.[19][20]
PLGA Nanoparticles Poly(lactic-co-glycolic acid)~38071.0 - 83.9A versatile platform for controlled drug delivery.[21]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol is adapted from a method for preparing chitosan-based nanoparticles for intranasal delivery.[3][13]

Materials:

  • This compound Maleate (B1232345) (CPM)

  • Chitosan (low molecular weight)

  • Acetic Acid

  • Tri-polyphosphate (TPP)

  • Deionized water

Procedure:

  • Prepare Chitosan Solution: Dissolve chitosan (e.g., 0.1% w/v) in a 1% (v/v) acetic acid solution with continuous magnetic stirring until fully dissolved.

  • Prepare CPM Solution: Dissolve CPM in deionized water.

  • Combine Solutions: Add the CPM solution to the chitosan solution and stir for 30 minutes.

  • Prepare TPP Solution: Prepare a TPP solution (e.g., 0.1% w/v) in deionized water.

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-drug mixture under constant magnetic stirring at room temperature.

  • Stirring: Continue stirring for 60 minutes to facilitate the formation of nanoparticles.

  • Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Washing: Wash the nanoparticle pellet with deionized water to remove any unreacted reagents.

  • Storage: Lyophilize the nanoparticles for long-term storage.

Protocol 2: In Vivo Efficacy Assessment - Histamine-Induced Bronchoconstriction in Guinea Pigs

This is a standard model for evaluating the in vivo efficacy of H1 antihistamines.[22]

Objective: To determine the dose of this compound required to inhibit histamine-induced bronchoconstriction by 50% (ED50).

Procedure:

  • Animal Preparation: Use male Hartley guinea pigs, acclimatized to the laboratory conditions.

  • Drug Administration: Administer the test antihistamine (this compound) intravenously (i.v.) at various doses. A control group should receive a vehicle injection.

  • Histamine Challenge: After a set period following drug administration, induce bronchoconstriction by administering a standardized dose of histamine.

  • Measurement: Measure the resulting bronchoconstriction through changes in pulmonary mechanics, such as airway resistance or a decrease in respiratory airflow.

  • Data Analysis: Calculate the dose of this compound that inhibits the histamine-induced bronchoconstriction by 50% (ED50) to determine its potency.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates CPM This compound CPM->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB_activation NF-κB Activation PKC->NFkB_activation Gene_expression Pro-inflammatory Gene Expression NFkB_activation->Gene_expression

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

IL6_JAK_STAT_Pathway cluster_cell Keloid Fibroblast cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK1 JAK1 IL6R->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Gene_expression Target Gene Expression (Proliferation, Migration) STAT3_dimer->Gene_expression Promotes CPM This compound CPM->IL6R Inhibits Pathway CPM->JAK1 CPM->STAT3 Workflow Formulation 1. Formulation Development (e.g., Nanoparticles, Gels) Characterization 2. In Vitro Characterization (Size, Entrapment, Release) Formulation->Characterization InVivo_PK 3. In Vivo Pharmacokinetic Study (Animal Model) Characterization->InVivo_PK InVivo_Efficacy 4. In Vivo Efficacy Study (Disease Model) InVivo_PK->InVivo_Efficacy Optimization 5. Optimization & Iteration InVivo_Efficacy->Optimization Optimization->Formulation Refine Formulation

References

Troubleshooting poor solubility of chlorpheniramine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the solubility of chlorpheniramine in aqueous buffers.

Troubleshooting Guide

Issue: this compound maleate (B1232345) is not dissolving or is precipitating out of my aqueous buffer.

This is a common issue that can often be resolved by optimizing the properties of your buffer. This compound, as a weak base, exhibits pH-dependent solubility.

Troubleshooting Workflow

G start Poor this compound Solubility Observed check_ph 1. Verify and Adjust Buffer pH start->check_ph ph_low Is pH < pKa (9.2)? (Ideally 2 pH units below) check_ph->ph_low  Yes adjust_ph Lower the pH of the buffer using a suitable acid (e.g., HCl). check_ph->adjust_ph  No ph_ok pH is sufficiently acidic. Proceed to next step. ph_low->ph_ok check_buffer 2. Evaluate Buffer Composition ph_ok->check_buffer adjust_ph->check_ph buffer_ok Buffer composition is not the likely issue. check_buffer->buffer_ok  No interfering ions change_buffer Switch to an alternative buffer system (e.g., citrate (B86180), acetate). check_buffer->change_buffer  Potential for precipitation  (e.g., high phosphate (B84403) with Ca2+) check_concentration 3. Assess Concentration buffer_ok->check_concentration success Solubility Issue Resolved change_buffer->success concentration_ok Concentration is within solubility limits. check_concentration->concentration_ok  Below solubility limit reduce_concentration Lower the target concentration of this compound. check_concentration->reduce_concentration  Above solubility limit enhancement_techniques 4. Consider Solubility Enhancement Techniques concentration_ok->enhancement_techniques reduce_concentration->success cosolvent Add a co-solvent (e.g., ethanol, propylene (B89431) glycol). enhancement_techniques->cosolvent  If appropriate for application surfactant Incorporate a surfactant (e.g., Tween 80). enhancement_techniques->surfactant  If appropriate for application complexation Use a complexing agent (e.g., cyclodextrin). enhancement_techniques->complexation  If appropriate for application cosolvent->success surfactant->success complexation->success

Caption: Troubleshooting workflow for poor this compound solubility.

Frequently Asked Questions (FAQs)

Q1: I thought this compound maleate was "freely soluble" in water. Why am I having trouble dissolving it?

While pharmacopeial definitions list this compound maleate as freely soluble in water, this can be misleading without considering the solution's pH.[1][2] The dissolution of this compound maleate in unbuffered water results in a slightly acidic solution with a pH between 4.0 and 5.5.[1][3] This acidity is crucial for its solubility. If you are using a buffer with a pH close to or above the pKa of this compound (around 9.2), the solubility will decrease dramatically.[3]

Q2: How does pH affect the solubility of this compound?

This compound is a weak base with a pKa of approximately 9.2.[3] Its solubility is governed by the Henderson-Hasselbalch equation.[4][5][6]

  • At pH values significantly below the pKa (e.g., pH < 7) , this compound will be predominantly in its protonated, ionized form. This charged form is more polar and therefore more soluble in aqueous solutions.

  • As the pH of the solution approaches the pKa , a greater proportion of the this compound will be in its un-ionized, free base form. This form is less polar and has lower aqueous solubility, which can lead to precipitation.

The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a weak base is illustrated by the following signaling pathway diagram:

G low_ph [H+] High chlor_un This compound (Un-ionized, Poorly Soluble) high_ph [H+] Low chlor_ion This compound-H+ (Ionized, Highly Soluble) chlor_un->chlor_ion + H+ chlor_ion->chlor_un - H+

Caption: pH-dependent ionization and solubility of this compound.

Q3: What is the best buffer to use for dissolving this compound?

For optimal solubility, select a buffer system that maintains a pH at least 2 units below the pKa of this compound (i.e., pH < 7.2). Acidic buffers are generally preferred.

  • Phthalate buffer (pH 4.0) has been shown to be an effective supporting electrolyte for this compound solutions.[7]

  • Citrate or acetate (B1210297) buffers are also good choices for maintaining an acidic pH.

  • Phosphate buffers can be used, but be cautious, as phosphate ions can sometimes precipitate with other ions that may be present in your formulation (e.g., calcium).[8] The solubility of this compound maleate in PBS at pH 7.2 is approximately 5 mg/mL.[9]

Q4: My formulation requires a pH closer to neutral (pH 7.0-7.4). How can I improve this compound solubility?

If you are constrained to a neutral pH range, you may need to employ solubility enhancement techniques:

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of the less polar, un-ionized form of the drug.[10] Common co-solvents include ethanol, propylene glycol, and glycerin.

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[11][12] Non-ionic surfactants like Tween 80 are often used.

  • Complexation: Cyclodextrins can form inclusion complexes with this compound, increasing its apparent solubility in water.[11]

Q5: Could the maleate salt be causing any issues?

While the maleate salt form generally enhances the aqueous solubility of this compound compared to the free base, the maleate moiety itself can degrade in solution over time, which may affect the stability of the formulation.[13] However, this is typically a slower process and is less likely to be the cause of immediate dissolution problems.

Quantitative Data

The following table summarizes the physicochemical properties and reported solubility values for this compound maleate.

PropertyValueReference(s)
pKa (strongest basic)9.2 - 9.47[3]
LogP 3.38 - 3.74[3]
Molecular Weight 390.9 g/mol [2]
Solubility in Water Freely soluble; 160 mg/mL at 25°C[1][2][14]
Solubility in PBS (pH 7.2) ~5 mg/mL[9]
Solubility in Ethanol 100 mg/mL[15]

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Maleate Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound maleate in a 0.1 M citrate buffer (pH 4.5).

Materials:

  • This compound maleate powder

  • Citric acid monohydrate

  • Trisodium (B8492382) citrate dihydrate

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and appropriate glassware

Procedure:

  • Prepare the 0.1 M Citrate Buffer (pH 4.5):

    • Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L).

    • Prepare a 0.1 M solution of trisodium citrate dihydrate (29.41 g/L).

    • In a beaker, combine approximately 32.5 mL of the citric acid solution with 17.5 mL of the trisodium citrate solution for every 50 mL of buffer needed.

    • Place the beaker on a stir plate and monitor the pH with a calibrated pH meter.

    • Adjust the pH to 4.5 by adding small volumes of the citric acid solution (to lower pH) or the trisodium citrate solution (to raise pH).

    • Once the desired pH is reached, transfer the solution to a volumetric flask and bring it to the final volume with deionized water.

  • Dissolve the this compound Maleate:

    • Weigh out the required amount of this compound maleate powder for your desired final volume (e.g., 100 mg for a 10 mL stock solution).

    • Transfer the powder to a beaker or flask.

    • Add a portion of the prepared 0.1 M citrate buffer (pH 4.5), approximately 70-80% of the final volume.

    • Place the beaker on a stir plate and stir until the powder is completely dissolved. Gentle warming (to no more than 40°C) can be used to expedite dissolution if necessary.

    • Once dissolved, transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of the buffer and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Bring the solution to the final volume with the citrate buffer.

    • Mix thoroughly by inverting the flask several times.

Protocol 2: Solubility Determination by the Shake-Flask Method

This protocol outlines the determination of the equilibrium solubility of this compound maleate in a given buffer.

Materials:

  • This compound maleate powder

  • The aqueous buffer of interest

  • Small vials or flasks with screw caps

  • A shaker or rotator capable of maintaining a constant temperature

  • A centrifuge

  • A spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Add an excess amount of this compound maleate powder to a vial containing a known volume of the buffer (e.g., 5 mL). The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

  • To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Carefully withdraw a sample from the supernatant. Be cautious not to disturb the pellet of undissolved solid.

  • Dilute the supernatant sample with the appropriate buffer to a concentration that falls within the linear range of your analytical method.

  • Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at ~262 nm or HPLC).

  • Back-calculate the concentration in the original supernatant to determine the equilibrium solubility. It is recommended to perform the experiment in triplicate.[16]

References

Technical Support Center: Minimizing Chlorpheniramine Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with chlorpheniramine adsorption to laboratory ware. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my measured concentration of this compound lower than expected?

A1: Lower than expected concentrations of this compound in aqueous solutions can often be attributed to its adsorption to the surfaces of laboratory consumables. This phenomenon, known as non-specific binding (NSB), can lead to significant loss of the analyte from your sample, resulting in inaccurate quantification, diminished assay sensitivity, and poor experimental reproducibility. This compound, as a basic and aromatic amine, is particularly susceptible to interactions with certain labware surfaces.

Q2: What are the primary mechanisms driving this compound adsorption to labware?

A2: The adsorption of this compound to labware is primarily driven by a combination of hydrophobic and electrostatic interactions.

  • Hydrophobic Interactions: The aromatic rings in the this compound molecule can interact with hydrophobic surfaces, which are common in plastic labware like polystyrene and polypropylene.[1][2]

  • Electrostatic Interactions: As a basic compound, this compound is protonated and positively charged in neutral or acidic solutions.[3] This positive charge can lead to electrostatic attraction with negatively charged surfaces, such as the silanol (B1196071) groups on untreated glass.[4]

Q3: Which common labware materials are most prone to this compound adsorption?

A3: The choice of labware material can significantly impact the extent of this compound adsorption. Generally, untreated polystyrene is the most problematic, followed by glass and then polypropylene.

  • Polystyrene: Tends to exhibit the highest degree of adsorption for basic and hydrophobic compounds due to strong hydrophobic interactions.[1][2]

  • Glass: Untreated glass surfaces contain negatively charged silanol groups that can attract positively charged this compound molecules through electrostatic interactions.[4]

  • Polypropylene: Generally shows lower adsorption for many small molecules compared to polystyrene, but can still be a source of sample loss, especially at low concentrations.[5]

Q4: How does the composition of my solution affect this compound adsorption?

A4: The pH and composition of your buffer or solvent system play a crucial role in modulating this compound adsorption.

  • pH: The charge state of this compound is pH-dependent. At lower pH values, it is more likely to be protonated and positively charged, increasing the likelihood of electrostatic interactions with negatively charged surfaces.

  • Buffer Components: The presence of salts in a buffer can help to reduce electrostatic interactions by creating a shielding effect.[6] Other additives, such as detergents or blocking proteins, can also competitively bind to labware surfaces, thereby reducing the sites available for this compound adsorption.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound adsorption.

Problem: Inconsistent or low recovery of this compound in experimental assays.

Hypothesis: this compound is adsorbing to the labware, leading to a reduction in its effective concentration.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Workflow for this compound Adsorption Start Start: Low/Inconsistent This compound Recovery Assess_Labware Step 1: Assess Labware Material (Glass, PP, PS?) Start->Assess_Labware Change_Labware Switch to Low-Binding Polypropylene or Passivated Labware Assess_Labware->Change_Labware If using PS or untreated glass Assess_Solution Step 2: Evaluate Solution Composition (pH, Buffer) Assess_Labware->Assess_Solution If using PP or issue persists Verify_Recovery Step 4: Verify Recovery with a Control Experiment Change_Labware->Verify_Recovery Modify_Solution Modify Solution: - Adjust pH - Add Buffer Salts - Include Additives Assess_Solution->Modify_Solution Passivate_Labware Step 3: Consider Labware Passivation/Coating Assess_Solution->Passivate_Labware If solution modification is not feasible Modify_Solution->Verify_Recovery Perform_Passivation Perform Passivation Protocol (Silanization for Glass, Coating for Plastics) Passivate_Labware->Perform_Passivation Perform_Passivation->Verify_Recovery End_Good End: Recovery Improved Verify_Recovery->End_Good Successful End_Bad End: Issue Persists (Consult further resources) Verify_Recovery->End_Bad Unsuccessful

Caption: A logical workflow to diagnose and resolve low this compound recovery.

Quantitative Data on Adsorption

While specific quantitative data for this compound adsorption to labware is limited in published literature, data from studies on other basic drugs with similar physicochemical properties can provide valuable insights. The following table summarizes the expected recovery of basic drugs from different labware materials based on analogous compounds.

Labware MaterialSolvent/Buffer ConditionExpected Recovery of Basic Drug (%)
Polystyrene Deionized Water30 - 65
Buffer Solution> 95
Polypropylene Deionized Water> 90
Buffer Solution> 95
Glass (untreated) Deionized Water80 - 90
Buffer Solution> 95
Glass (silanized) Deionized Water/Buffer> 98

Data extrapolated from studies on basic drugs with similar properties to this compound.

Experimental Protocols

Protocol 1: Testing for this compound Adsorption to Labware

This protocol allows you to quantify the extent of this compound adsorption to your specific labware.

Materials:

  • This compound stock solution of known concentration

  • The different types of labware to be tested (e.g., polystyrene, polypropylene, and glass tubes or plates)

  • Your experimental buffer and deionized water

  • A suitable analytical method for this compound quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a working solution of this compound at a relevant concentration in both deionized water and your experimental buffer.

  • Aliquot the solutions into the different types of labware being tested.

  • Include a control sample in a low-binding microcentrifuge tube or a silanized glass vial.

  • Incubate the samples under your typical experimental conditions (e.g., room temperature for 1 hour).

  • At the end of the incubation period, transfer the solutions to clean analysis vials.

  • Quantify the concentration of this compound in each sample using your analytical method.

  • Calculate the percent recovery for each labware type relative to the control.

Adsorption_Test_Workflow Workflow for Testing this compound Adsorption Prep_Sol Prepare this compound Solutions (Water & Buffer) Aliquot Aliquot into Test Labware (PS, PP, Glass, Control) Prep_Sol->Aliquot Incubate Incubate under Experimental Conditions Aliquot->Incubate Transfer Transfer to Analysis Vials Incubate->Transfer Analyze Quantify this compound (e.g., HPLC-UV) Transfer->Analyze Calculate Calculate % Recovery vs. Control Analyze->Calculate Silanization_Workflow Workflow for Glassware Silanization Clean_Dry Clean and Dry Glassware Immerse Immerse in 5% Dichlorodimethylsilane Clean_Dry->Immerse Rinse_Toluene Rinse with Anhydrous Toluene (3x) Immerse->Rinse_Toluene Rinse_Methanol Rinse with Anhydrous Methanol (3x) Rinse_Toluene->Rinse_Methanol Rinse_Acetone Rinse with Acetone Rinse_Methanol->Rinse_Acetone Air_Dry Air Dry in Fume Hood Rinse_Acetone->Air_Dry Bake Bake at 100-120°C (Optional) Air_Dry->Bake

References

Addressing autofluorescence issues with chlorpheniramine in imaging studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues with autofluorescence in imaging studies, with a special focus on experiments involving chlorpheniramine.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my imaging studies with this compound?

Autofluorescence is the natural emission of light by biological structures when they are excited by light, which can interfere with the detection of your specific fluorescent signals.[1][2][3] This can be particularly problematic when the signals of interest are dim.[3] Common sources of autofluorescence in tissues include endogenous molecules like collagen, elastin, NADH, flavins, and lipofuscin, as well as red blood cells.[3][4][5][6][7] Fixation methods, especially those using aldehyde-based fixatives like formalin or glutaraldehyde (B144438), can also induce autofluorescence.[5][7] While this compound itself is not widely reported to be a major source of autofluorescence, the biological samples you are studying in the context of this compound's effects will have inherent autofluorescence that needs to be addressed.

Q2: I am observing high background fluorescence in my control samples (not treated with this compound). What are the likely causes?

High background fluorescence in control samples is a classic sign of autofluorescence. The primary culprits are often:

  • Endogenous Fluorophores: Molecules naturally present in the tissue, such as collagen, elastin, and lipofuscin, can fluoresce.[6]

  • Fixation Method: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde are known to cause autofluorescence.[5][7] The longer the fixation time, the stronger the autofluorescence can be.[4]

  • Red Blood Cells: The heme group in red blood cells is a significant source of autofluorescence.[4][8]

  • Culture Media Components: If you are working with cell cultures, components in the media like phenol (B47542) red and fetal bovine serum (FBS) can contribute to background fluorescence.[9][10]

Q3: Could this compound be directly causing the autofluorescence I'm seeing?

While there is limited direct evidence in the scientific literature to suggest that this compound is a significant source of autofluorescence in typical imaging studies, it does have a UV absorption maximum at approximately 265 nm.[11][12] If your excitation wavelength is near this range, there is a possibility of inducing some fluorescence. However, it is more probable that the autofluorescence originates from the biological sample itself. Studies on this compound's fluorescent properties have primarily focused on its detection using fluorescence-based methods after reacting it with other compounds, rather than its inherent fluorescence in a biological context.[13][14]

Q4: How can I reduce autofluorescence in my tissue samples for an imaging study involving this compound?

Several strategies can be employed to mitigate autofluorescence:

  • Optimize Fixation: Use the lowest concentration of aldehyde fixative and the shortest fixation time that still preserves tissue morphology.[4][9] Consider using an alternative fixative like chilled methanol (B129727) or ethanol (B145695).[4][8]

  • Perfusion: If possible, perfuse the tissue with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[4][7][8]

  • Quenching Agents: Treat your samples with a chemical quenching agent. Common options include Sudan Black B, Trypan Blue, or commercial reagents like TrueVIEW™.[4][6][8]

  • Sodium Borohydride (B1222165) Treatment: This can be used to reduce aldehyde-induced autofluorescence, though its effectiveness can be variable.[4][8][15]

  • Choose Appropriate Fluorophores: Select fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at longer wavelengths.[4][8]

Troubleshooting Guides

Problem: High Background in All Channels

This is a strong indicator of broad-spectrum autofluorescence.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for high background fluorescence.

Problem: Autofluorescence from Specific Structures

You may notice that specific structures, like connective tissue or red blood cells, are the primary source of autofluorescence.

Source of AutofluorescenceRecommended Action
Collagen/Elastin Use a quencher like TrueVIEW™ which is effective against non-lipofuscin sources.[5][6]
Lipofuscin Treat with Sudan Black B or a specialized quencher like TrueBlack™.[6][15]
Red Blood Cells Perfuse tissue with PBS prior to fixation.[4][7] If not possible, some commercial quenchers can help.

Data Summary Tables

Table 1: Common Endogenous Fluorophores and their Spectral Properties

FluorophoreExcitation Max (nm)Emission Max (nm)Common Location
Collagen~350, ~400~400-450Extracellular matrix
Elastin~350-400~410-460Extracellular matrix
NADH~340~450Mitochondria
Flavins (FAD)~380-490~520-560Mitochondria[2]
LipofuscinBroad (345-490)Broad (460-670)Aged cells, particularly neurons[2]
Porphyrins~400~630, ~700Red blood cells[1]

Table 2: Overview of Common Autofluorescence Quenching Methods

MethodTarget AutofluorescenceAdvantagesDisadvantages
Sudan Black B Lipofuscin, general backgroundEffective for lipofuscin-rich tissues like the brain.[6][15]Can introduce its own fluorescence in the red and far-red channels.[15]
Sodium Borohydride Aldehyde-inducedReduces background from fixation.[4]Can have variable effects and may increase red blood cell autofluorescence.[4][15]
TrueVIEW™ Non-lipofuscin (collagen, RBCs, etc.)Quick treatment time, compatible with many fluorophores.[5][16]Less effective against lipofuscin.
Photobleaching GeneralCan reduce background without chemical treatment.Time-consuming and may damage the sample or target signal.
Spectral Unmixing All typesComputationally separates autofluorescence from the specific signal.Requires specialized imaging systems and software.

Experimental Protocols

Protocol 1: Sudan Black B Staining for Reducing Lipofuscin Autofluorescence

This protocol is intended for use on fixed tissue sections after immunofluorescent labeling.

  • Prepare a 0.1% Sudan Black B solution: Dissolve 0.1 g of Sudan Black B in 100 mL of 70% ethanol.

  • Stir and filter: Stir the solution for 1-2 hours at room temperature, protected from light. Filter the solution through a 0.2 µm filter.

  • Incubate sections: After the final wash step of your immunofluorescence protocol, incubate the tissue sections with the 0.1% Sudan Black B solution for 5-10 minutes at room temperature.

  • Wash: Briefly wash the sections in 70% ethanol to remove excess stain.

  • Rinse: Rinse thoroughly with PBS.

  • Mount: Mount the coverslip with an anti-fade mounting medium.

Experimental Workflow for Sudan Black B Treatment

start Complete Immunofluorescence Staining Protocol final_wash Perform Final Wash with PBS start->final_wash prep_sbb Prepare 0.1% Sudan Black B in 70% Ethanol final_wash->prep_sbb incubate_sbb Incubate Sections in Sudan Black B (5-10 min) final_wash->incubate_sbb prep_sbb->incubate_sbb wash_etoh Wash with 70% Ethanol incubate_sbb->wash_etoh rinse_pbs Rinse with PBS wash_etoh->rinse_pbs mount Mount with Anti-fade Medium rinse_pbs->mount image Image Sample mount->image

Caption: Workflow for post-staining Sudan Black B treatment.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is for use on fixed cells or tissue sections before blocking and antibody incubation.

  • Prepare solution: Freshly prepare a solution of 1 mg/mL sodium borohydride in ice-cold PBS.

  • Incubate: After fixation and washing, incubate the samples in the sodium borohydride solution for 10 minutes at room temperature.

  • Wash: Wash the samples three times for 5 minutes each with PBS.

  • Proceed with staining: Continue with the blocking and immunofluorescence staining protocol.

Signaling Pathway and Fluorophore Selection

When studying the effects of this compound, an H1 receptor antagonist, you might be interested in downstream signaling pathways. Proper fluorophore selection is critical to avoid autofluorescence interference.

Hypothetical Histamine H1 Receptor Signaling

cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq protein H1R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R This compound This compound This compound->H1R Antagonist Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Simplified Histamine H1 receptor signaling pathway.

To visualize multiple components in such a pathway while avoiding autofluorescence, strategic fluorophore selection is key.

Fluorophore Selection Strategy

cluster_fluorophores Recommended Fluorophore Emission Spectra autofluorescence Autofluorescence Spectrum (Typically 400-600 nm) fluor_2 Target 2: Near-Infrared (e.g., Alexa Fluor 750) ~780 nm autofluorescence->fluor_2 Minimal Overlap overlap Spectral Overlap to Avoid autofluorescence->overlap fluor_1 Target 1: Far-Red (e.g., Alexa Fluor 647) ~670 nm overlap->fluor_1

Caption: Strategy for selecting fluorophores to avoid autofluorescence.

References

Troubleshooting inconsistent results in chlorpheniramine binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chlorpheniramine Binding Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for common issues encountered during the characterization of this compound and other ligands targeting the histamine (B1213489) H1 receptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-generation antihistamine that functions as an inverse agonist at the histamine H1 receptor.[1][2] It binds to the receptor, stabilizing it in an inactive conformation, which prevents the downstream signaling cascade typically initiated by histamine.[1][2] This action blocks the effects of histamine, providing relief from allergic symptoms.[3]

Q2: Which binding assays are most commonly used for this compound?

Radioligand binding assays are the gold standard for determining the binding affinity of compounds like this compound to the histamine H1 receptor.[4][5] These assays often utilize a radiolabeled antagonist, such as [3H]mepyramine, to compete with the unlabeled test compound (this compound).[6] Fluorescence-based assays and Surface Plasmon Resonance (SPR) are also employed to study ligand-receptor interactions.

Q3: Why are my this compound binding assay results inconsistent?

Inconsistent results in binding assays can arise from several factors, including problems with reagent stability, improper assay setup, and variability in cellular preparations. Common issues include high background, low specific binding, and poor reproducibility between experiments. For instance, poor reproducibility can sometimes be linked to the complex nature of histamine responses in biological systems.[7]

Troubleshooting Inconsistent Results

Issue 1: High Non-Specific Binding (NSB)

Q: My assay shows high background signal, making it difficult to determine specific binding. What are the likely causes and solutions?

A: High non-specific binding (NSB) can obscure the true signal in a binding assay. Here are common causes and potential solutions:

Potential CauseSolution
Radioligand concentration is too high. Use a radioligand concentration at or below its dissociation constant (Kd) value.[8]
Insufficient blocking of non-specific sites. Incorporate blocking agents like Bovine Serum Albumin (BSA) in the assay buffer. The use of carrier proteins can help prevent non-specific binding to surfaces.[9]
"Sticky" or degraded radioligand. Use a fresh batch of radioligand and consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer.
Inadequate washing steps (Filtration Assays). Increase the number of wash steps or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.
Hydrophobic interactions with assay plates. For fluorescence-based assays, consider using non-binding microplates.
Issue 2: Low or No Specific Binding

Q: I am observing very low or no specific binding of this compound in my assay. What could be the problem?

A: A lack of specific binding can be due to issues with the receptor preparation, the ligand, or the assay conditions.

Potential CauseSolution
Degraded or inactive receptor preparation. Ensure proper storage and handling of cell membranes or purified receptors. Confirm receptor expression and integrity using a method like western blotting.
Incorrect buffer composition or pH. Optimize the buffer composition, including pH and ionic strength, as these can significantly impact binding.
Assay has not reached equilibrium. Increase the incubation time to ensure the binding reaction has reached equilibrium. This is particularly important for high-affinity ligands.
Low receptor density in the preparation. Increase the amount of membrane protein per well. However, be mindful that very high protein concentrations can increase NSB.
Issue 3: Poor Reproducibility Between Experiments

Q: My results for this compound binding affinity (Ki) vary significantly between experiments. How can I improve reproducibility?

A: High variability can be a significant challenge. Standardizing your protocol and carefully controlling experimental parameters is key.

Potential CauseSolution
Inconsistent cell culture or membrane preparation. Use cells from a consistent passage number and standardize the membrane preparation protocol.
Pipetting errors. Calibrate pipettes regularly and use a consistent technique. For high-throughput screening, consider using automated liquid handlers.
"Edge effects" in microplates. Avoid using the outer wells of the plate, or fill them with buffer or media to maintain a humidified environment and minimize evaporation.
Compound stability issues. Ensure that this compound and other reagents are stable under the assay conditions. Some compounds can degrade with repeated freeze-thaw cycles or prolonged incubation at room temperature.[10]

Quantitative Data: Binding Affinities of this compound

The binding affinity of this compound for the histamine H1 receptor is typically reported as an inhibition constant (Ki). The following table summarizes representative Ki values from the literature. Note that values can vary depending on the experimental conditions and the radioligand used.

CompoundReceptorRadioligandAssay TypeKi (nM)
(+)-ChlorpheniramineHistamine H1[3H]mepyramineRadioligand Competition3.5 ± 2.2
This compoundHistamine H1[3H]mepyramineRadioligand Competition30.3 ± 14.7 (in plasma)

Data compiled from a study examining this compound binding in buffer versus plasma. The higher Ki in plasma is attributed to binding to plasma proteins.[11]

Experimental Protocols

Protocol 1: Competitive Radioligand Histamine H1 Receptor Binding Assay

This protocol is a standard method for determining the binding affinity of this compound by measuring its ability to displace a radiolabeled ligand from the histamine H1 receptor.

Materials and Reagents:

  • Membrane Preparation: Homogenates from cells (e.g., HEK293) or tissues (e.g., guinea pig lung) expressing the histamine H1 receptor.[11]

  • Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).[6][12]

  • Test Compound: this compound.

  • Non-labeled Ligand (for non-specific binding): Mianserin or another suitable H1 antagonist.[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[12]

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, set up the following incubation mixtures in triplicate:

    • Total Binding: Membranes, [3H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.[12]

    • Non-specific Binding (NSB): Membranes, [3H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[6]

    • Competition Binding: Membranes, [3H]mepyramine, and varying concentrations of this compound.

  • Incubate the plate at room temperature (25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[12]

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the NSB from the total binding.

  • Determine the IC50 value of this compound from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[13][14] Upon activation by histamine, it initiates a signaling cascade that leads to various cellular responses. This compound, as an inverse agonist, blocks the initiation of this pathway.

Gq_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound (Inverse Agonist) This compound->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway.

Troubleshooting Workflow for Inconsistent Binding Assay Results

This workflow provides a logical approach to diagnosing and resolving common issues in this compound binding assays.

Troubleshooting_Workflow Start Inconsistent Results Check_Reagents Check Reagents (Ligand, Receptor, Buffers) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Prepare_Fresh Prepare Fresh Reagents Reagents_OK->Prepare_Fresh No Review_Protocol Review Assay Protocol (Concentrations, Incubation) Reagents_OK->Review_Protocol Yes Prepare_Fresh->Check_Reagents Protocol_OK Protocol Optimized? Review_Protocol->Protocol_OK Optimize_Protocol Optimize Protocol (Titrate Reagents, Time Course) Protocol_OK->Optimize_Protocol No Check_Equipment Check Equipment (Pipettes, Counter, Harvester) Protocol_OK->Check_Equipment Yes Optimize_Protocol->Review_Protocol Equipment_OK Equipment Calibrated & Functioning? Check_Equipment->Equipment_OK Calibrate_Service Calibrate/Service Equipment Equipment_OK->Calibrate_Service No Consistent_Results Consistent Results Equipment_OK->Consistent_Results Yes Calibrate_Service->Check_Equipment

Caption: Troubleshooting Workflow for Binding Assays.

References

Strategies for preventing chlorpheniramine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective preparation and handling of chlorpheniramine stock solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to prevent precipitation and ensure the stability of your solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound maleate (B1232345) precipitating out of my aqueous buffer?

Precipitation of this compound maleate in aqueous buffers is a common issue that can be attributed to several factors:

  • pH of the Solution: this compound is a weak base with a pKa of approximately 9.2.[1][2][3][4] In solutions with a pH above its pKa, the un-ionized form of the drug becomes more prevalent, which is less water-soluble and can lead to precipitation. Aqueous solutions of this compound maleate are typically acidic, with a pH between 4.0 and 5.5, which favors the soluble ionized form.[1][5][6][7]

  • Concentration: Exceeding the solubility limit of this compound maleate in a given solvent system will inevitably cause precipitation.

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature during storage can reduce solubility and cause the drug to crystallize out of solution.

  • Buffer Composition: Certain buffer salts can interact with this compound and reduce its solubility.[8]

Q2: What is the optimal pH range for maintaining this compound solubility in aqueous solutions?

To maintain this compound in its soluble, ionized form, the pH of the aqueous solution should be kept below its pKa of 9.2. An acidic pH range of 4.0 to 5.5 is generally recommended for aqueous solutions of this compound maleate.[1][5][6][7]

Q3: Can I use organic solvents to prepare my this compound stock solution?

Yes, this compound maleate is soluble in several organic solvents, which can be a good strategy for preparing concentrated stock solutions.[1][2] These stock solutions can then be diluted into your aqueous experimental medium. However, it is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not cause any biological or confounding effects.

Q4: What are co-solvents and how can they help prevent precipitation?

Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds. For this compound, using a co-solvent system can be an effective strategy to prepare a stable, concentrated stock solution.

Q5: How should I store my this compound stock solution to prevent precipitation?

It is recommended to store stock solutions in tightly sealed containers, protected from light.[6][7] For aqueous solutions, storage at room temperature or refrigerated (2-8°C) is common, but it is important to visually inspect for any precipitation before use, especially after cold storage. If precipitation has occurred, gentle warming and sonication may help to redissolve the compound. For long-term storage, preparing aliquots of your stock solution can help to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues with this compound solution stability.

G start Precipitation Observed in this compound Solution check_pH Is the solution pH above the recommended range (e.g., > 6)? start->check_pH adjust_pH Adjust pH to acidic range (e.g., 4.0-5.5) with dilute HCl. check_pH->adjust_pH Yes check_concentration Is the concentration too high for the chosen solvent? check_pH->check_concentration No end_good Precipitation Resolved adjust_pH->end_good dilute Dilute the solution or re-prepare at a lower concentration. check_concentration->dilute Yes check_storage Was the solution stored at a low temperature? check_concentration->check_storage No dilute->end_good warm Gently warm and sonicate to redissolve. check_storage->warm Yes consider_cosolvent Consider preparing a new stock solution using a co-solvent system. check_storage->consider_cosolvent No warm->end_good end_bad Issue Persists: Consult further resources consider_cosolvent->end_bad

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The solubility of this compound maleate in various solvents is summarized in the table below. This data can guide the selection of an appropriate solvent system for your desired stock solution concentration.

SolventSolubility (mg/mL)Reference
Water~294 (1:3.4)[1][2]
Water (at 21 °C)10-50[2]
Water (250 mg/mL)250[9]
Ethanol~100 (1:10)[1][2]
Ethanol (100 mg/mL)100[9]
Chloroform~100 (1:10)[1][2]
DMSO≥ 100[10]
Acetic Acid (100)Very Soluble[7]
Diethyl EtherPractically Insoluble[7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound Maleate

This protocol describes the preparation of a 10 mg/mL aqueous stock solution of this compound maleate.

Materials:

  • This compound maleate powder

  • Sterile, deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Sterile conical tubes or vials

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Weigh out the desired amount of this compound maleate powder. For a 10 mg/mL solution, you will need 100 mg for a final volume of 10 mL.

  • Transfer the powder to a sterile conical tube or vial.

  • Add approximately 80% of the final volume of sterile, deionized water (e.g., 8 mL for a 10 mL final volume).

  • Place the tube on a magnetic stirrer and add a stir bar. Stir the solution until the powder is fully dispersed.

  • Measure the pH of the solution using a calibrated pH meter. The pH should be in the acidic range (typically 4.0-5.5).[6][7]

  • If the pH is higher than 5.5, adjust it by adding 0.1 M HCl dropwise while monitoring the pH.

  • Once the powder is completely dissolved and the pH is in the desired range, add sterile, deionized water to reach the final volume.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the solution at room temperature or 2-8°C, protected from light.

Protocol 2: Preparation of a Co-solvent Stock Solution of this compound Maleate

This protocol is for preparing a more concentrated stock solution (e.g., 50 mg/mL) using a co-solvent system.

Materials:

  • This compound maleate powder

  • Propylene (B89431) glycol

  • Sterile, deionized water

  • Sterile conical tubes or vials

  • Vortex mixer or sonicator

Procedure:

  • Weigh out the desired amount of this compound maleate powder. For a 50 mg/mL solution, you will need 500 mg for a final volume of 10 mL.

  • Transfer the powder to a sterile conical tube or vial.

  • Add a volume of propylene glycol equal to 50% of the final volume (e.g., 5 mL for a 10 mL final volume).

  • Vortex or sonicate the mixture until the powder is completely dissolved.

  • Slowly add sterile, deionized water while vortexing to reach the final volume.

  • Ensure the final solution is clear and free of any precipitate.

  • Store the solution in a tightly sealed container at room temperature, protected from light.

Signaling Pathway

This compound is a first-generation antihistamine that acts as an inverse agonist at the histamine (B1213489) H1 receptor. The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular responses associated with allergic reactions.[11][12]

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Allergic Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response This compound This compound This compound->H1R Blocks (Inverse Agonist)

Caption: Histamine H1 receptor signaling pathway and the action of this compound.

References

Validation & Comparative

A Comparative In Vitro Analysis of Chlorpheniramine and Loratadine Potency at the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 18, 2025

Contact: Research and Development Department

This guide provides a detailed comparative analysis of the in vitro potency of chlorpheniramine, a first-generation antihistamine, and loratadine (B1675096), a second-generation antihistamine. The data and methodologies presented herein are intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the pharmacological characteristics of these two widely used H1 receptor antagonists.

Introduction

This compound and loratadine are both antagonists of the histamine (B1213489) H1 receptor, a key mediator of allergic responses. This compound is a classic, first-generation antihistamine known for its efficacy, but also for its sedative effects due to its ability to cross the blood-brain barrier.[1] Loratadine, a second-generation agent, was developed to provide similar efficacy with a reduced side-effect profile, particularly sedation, by limiting its central nervous system penetration.[2] Understanding their respective in vitro potencies at the H1 receptor is fundamental to appreciating their therapeutic profiles.

Data Presentation: In Vitro Potency at the Human Histamine H1 Receptor

The in vitro potency of an antagonist is a measure of its ability to bind to and inhibit its target receptor. This is commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency. The following table summarizes the available in vitro potency data for the active enantiomer of this compound, dexthis compound, and for loratadine at the human histamine H1 receptor.

CompoundParameterValue (nM)Assay TypeCell/Tissue Source
Dexthis compoundKi2.67 - 4.81Radioligand Binding AssayHuman cloned H1 receptor
LoratadineKiRadioligand Binding Assay
LoratadineIC50Functional Calcium Assay

Mandatory Visualizations

To visually represent the concepts discussed in this guide, two diagrams have been generated using the Graphviz DOT language, adhering to the specified formatting requirements.

G cluster_membrane Plasma Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Allergic Symptoms) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation (Cells expressing H1 Receptor) Incubation 4. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep 2. Radiolabeled Ligand ([³H]-mepyramine) Radioligand_Prep->Incubation Compound_Prep 3. Test Compound Dilutions (this compound or Loratadine) Compound_Prep->Incubation Filtration 5. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing 6. Washing (Removes non-specific binding) Filtration->Washing Scintillation 7. Scintillation Counting (Measures radioactivity) Washing->Scintillation Data_Analysis 8. Data Analysis (Calculate IC50 and Ki) Scintillation->Data_Analysis

References

Dexchlorpheniramine Versus Levchlorpheniramine: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the stereoselective efficacy of chlorpheniramine enantiomers, supported by experimental data and detailed methodologies.

This compound, a first-generation antihistamine, is a chiral molecule that exists as a racemic mixture of two enantiomers: dexthis compound (B1670334) (the S-(+)-enantiomer) and levthis compound (the R-(-)-enantiomer). While the racemic mixture is widely used, the pharmacological activity of the individual stereoisomers differs significantly. This guide provides a comprehensive comparison of the efficacy of dexthis compound and levthis compound, focusing on their receptor binding affinity, in vivo potency, and pharmacokinetic profiles.

Data Presentation: Quantitative Comparison of Enantiomer Efficacy

The primary mechanism of action for this compound is the antagonism of the histamine (B1213489) H1 receptor. Experimental data consistently demonstrates that this activity resides almost entirely in the dexthis compound enantiomer.

ParameterDexthis compound (S-(+)-enantiomer)Levthis compound (R-(-)-enantiomer)Reference
Histamine H1 Receptor Binding Affinity (Ki) 2.67 - 4.81 nM211 - 361 nM[1]
Histamine H1 Receptor Binding Affinity (Kd) 15 nMNot Reported[1]
In Vivo Antihistamine Activity (ED50) 4.1 µg/kgNot Reported (Racemate ED50: 5.8 µg/kg)[2]
Pharmacokinetics Slower clearanceFaster clearance[3]

Note: A lower Ki, Kd, or ED50 value indicates a stronger binding affinity and greater potency.

The data clearly indicates that dexthis compound possesses a significantly higher affinity for the histamine H1 receptor, with Ki values that are approximately 44 to 135 times lower than those of levthis compound.[1] This stereoselectivity in receptor binding is the molecular basis for the observed differences in pharmacological activity.

In Vivo Efficacy

In vivo studies corroborate the findings of in vitro binding assays. A key measure of antihistamine efficacy is the ability to protect against histamine-induced bronchoconstriction in animal models. In a study using guinea pigs, the dose of dexthis compound required to inhibit 50% of the histamine-induced bronchospasm (ED50) was 4.1 µg/kg.[2] In the same study, the ED50 for the racemic mixture (this compound) was 5.8 µg/kg.[2] Given that levthis compound is the significantly less active enantiomer, the increased potency of dexthis compound over the racemate further underscores its superior in vivo efficacy.

Pharmacokinetic studies in humans have also shown that the pharmacologically active (S)-(+)-enantiomer, dexthis compound, is cleared more slowly than the (R)-(-)-enantiomer, levthis compound.[3] This slower clearance of the more active isomer contributes to a more sustained therapeutic effect.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the efficacy of dexthis compound and levthis compound.

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of dexthis compound and levthis compound for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from tissues or cell lines expressing the histamine H1 receptor (e.g., CHO-K1 cells transfected with the human H1 receptor gene). The cells are homogenized and centrifuged to isolate the membrane fraction.

  • Radioligand: A radiolabeled ligand with high affinity for the H1 receptor, such as [³H]-pyrilamine, is used.

  • Competitive Binding: A constant concentration of the radioligand is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled competitor (dexthis compound or levthis compound).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Histamine-Induced Bronchoconstriction in Guinea Pigs

Objective: To assess the in vivo antihistaminic efficacy of dexthis compound and levthis compound by measuring their ability to protect against histamine-induced bronchoconstriction.

Methodology:

  • Animal Model: Male guinea pigs are used for this model.

  • Anesthesia and Instrumentation: The animals are anesthetized, and a cannula is inserted into the jugular vein for intravenous administration of substances. Respiratory parameters, such as intratracheal pressure or pulmonary resistance, are monitored.

  • Histamine Challenge: A baseline of respiratory parameters is established. A standardized dose of histamine is administered intravenously to induce bronchoconstriction, which is observed as an increase in intratracheal pressure.

  • Antihistamine Administration: In separate groups of animals, varying doses of dexthis compound, levthis compound, or a vehicle control are administered intravenously prior to the histamine challenge.

  • Efficacy Measurement: The ability of the antihistamine to inhibit the histamine-induced increase in intratracheal pressure is measured.

  • Data Analysis: Dose-response curves are constructed, and the ED50 value (the dose of the antihistamine that produces 50% inhibition of the histamine response) is calculated for each compound.

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response Ca_Release->Allergic_Response PKC->Allergic_Response Dexthis compound Dexthis compound/ Levthis compound Dexthis compound->H1R Blocks

Caption: Histamine H1 receptor signaling pathway and the point of antagonism by this compound enantiomers.

Comparative Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Pharmacokinetic Analysis a0 Prepare H1 Receptor Membranes a1 Radioligand Binding Assay a0->a1 a2 Calculate Ki Values a1->a2 end Comparative Efficacy Conclusion a2->end b0 Administer Drug to Guinea Pigs b1 Histamine-Induced Bronchoconstriction b0->b1 b2 Measure Protection b1->b2 b3 Calculate ED50 Values b2->b3 b3->end c0 Administer Drug to Subjects c1 Collect Plasma Samples c0->c1 c2 Chiral HPLC Analysis c1->c2 c3 Determine Clearance Rates c2->c3 c3->end start Start start->a0 start->b0 start->c0

Caption: Workflow for the comparative efficacy evaluation of dexthis compound and levthis compound.

Conclusion

The experimental evidence from in vitro receptor binding assays, in vivo animal models, and human pharmacokinetic studies consistently and overwhelmingly demonstrates the superior efficacy of dexthis compound over levthis compound. The antihistaminic activity of racemic this compound is primarily, if not exclusively, attributable to the S-(+)-enantiomer. These findings have significant implications for drug development, highlighting the importance of stereoselectivity in pharmacology and providing a strong rationale for the clinical use of the single, active enantiomer, dexthis compound, to maximize therapeutic benefit and potentially reduce metabolic load from the inactive isomer.

References

A Head-to-Head Comparison of Chlorpheniramine and Cetirizine in Allergic Models

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the comparative pharmacology, efficacy, and safety profiles of a first-generation and second-generation H1 antihistamine.

Chlorpheniramine, a first-generation H1 antihistamine, and cetirizine (B192768), a second-generation agent, are both widely utilized in the management of allergic conditions.[1][2] While both drugs target the histamine (B1213489) H1 receptor, their distinct pharmacological properties lead to significant differences in their clinical performance, particularly regarding efficacy, duration of action, and central nervous system (CNS) side effects. This guide provides a detailed comparison based on experimental data from various allergic models.

Pharmacological Profile and Receptor Binding

The primary mechanism of action for both drugs is inverse agonism at the histamine H1 receptor.[2] However, their binding affinities and selectivity differ, which influences their potency and side effect profiles. Cetirizine generally exhibits a higher binding affinity for the H1 receptor compared to this compound in some assays.[3]

A key differentiator is their ability to cross the blood-brain barrier (BBB). This compound, being more lipophilic, readily penetrates the CNS, leading to significant H1 receptor occupancy in the brain (approximately 77% at therapeutic doses).[4][5] This high central occupancy is responsible for its sedative and anticholinergic side effects.[2][4][6] In contrast, cetirizine is a substrate for the P-glycoprotein efflux pump and has lower lipophilicity, which significantly limits its CNS penetration.[6][7] This results in minimal sedation compared to first-generation agents.[4][8][9]

G cluster_cpm This compound (1st Gen) cluster_ctz Cetirizine (2nd Gen) cpm This compound bbb_cpm High BBB Penetration cpm->bbb_cpm cns CNS H1 Receptors (High Occupancy) bbb_cpm->cns sedation Sedation & Psychomotor Impairment cns->sedation efficacy Allergic Symptom Relief cns->efficacy Contributes to anti-allergic effect ctz Cetirizine bbb_ctz Low BBB Penetration (P-gp Efflux) ctz->bbb_ctz peripheral Peripheral H1 Receptors (High Occupancy) bbb_ctz->peripheral peripheral->efficacy  Primary Therapeutic Effect

Quantitative Data Summary

The following tables summarize key quantitative data comparing the two antihistamines.

Table 1: Receptor Binding Affinity and CNS Effects

Parameter This compound Cetirizine Reference
H1 Receptor Affinity (Ki) ~2 nM ~6-47 nM [3]
Muscarinic Receptor Affinity Weak (~1,300 nM) Negligible (>10,000 nM) [2][7]
BBB Penetration High Low [4][7]
CNS H1 Receptor Occupancy ~77% <20% [5]

| Incidence of Sedation (Initial) | 40.5% | 11.6% |[8][10] |

Table 2: Clinical Efficacy in Allergic Models

Parameter This compound Cetirizine Reference
Wheal & Flare Suppression ~50% reduction ~75% reduction [11]
Onset of Action ~2 hours ~1 hour [2][8][12]
Duration of Action 4-6 hours ~24 hours [2]
Patient Satisfaction (SAR) 28.9% continue therapy 69.4% continue therapy [8][10]
Effect on Basophil Accumulation Negligible Significant (75% reduction) [11]

| Effect on Eosinophil Vacuolisation | Negligible | Significant reduction |[11] |

SAR: Seasonal Allergic Rhinitis

Experimental Protocols

Protocol 1: Histamine-Induced Wheal and Flare Suppression

This in vivo human model is a standard method for assessing the potency and duration of action of H1 antihistamines.

  • Objective: To quantify the suppression of histamine-induced cutaneous reactions by a test antihistamine compared to placebo.

  • Methodology:

    • Subject Recruitment: Healthy, non-atopic volunteers are enrolled. A washout period for any antihistamine-containing medications is required.

    • Baseline Measurement: Before drug administration, a baseline histamine response is established. An epicutaneous skin prick test with histamine phosphate (B84403) (e.g., 1 mg/mL) is performed on the volar surface of the forearm.

    • Drug Administration: Subjects are randomized to receive a single oral dose of the test drug (e.g., 4 mg this compound, 10 mg cetirizine) or placebo in a double-blind, crossover design.

    • Post-Dose Challenge: The histamine skin prick test is repeated at multiple time points post-administration (e.g., 1, 2, 4, 8, 12, 24 hours).[13]

    • Data Acquisition: At a fixed time after each prick (e.g., 10 minutes), the resulting wheal and flare areas are traced and measured using digital planimetry.[13]

    • Analysis: The percentage reduction in wheal and flare area at each time point relative to baseline is calculated for each treatment group.

G

Protocol 2: In Vitro H1 Receptor Binding Assay

This assay determines the binding affinity (Ki) of a drug for the histamine H1 receptor.[14]

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound and cetirizine for the human H1 receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from a cell line (e.g., CHO or HEK293) recombinantly expressing the human histamine H1 receptor.[14]

    • Radioligand Binding: The membranes are incubated with a constant concentration of a radiolabeled H1 antagonist, typically [3H]-mepyramine.[14]

    • Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound or cetirizine).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

    • Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test drug that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathway and Anti-Inflammatory Effects

Histamine binding to the H1 receptor activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG, which subsequently trigger calcium release and protein kinase C (PKC) activation, culminating in an allergic response. Both this compound and cetirizine act as inverse agonists, binding to the inactive conformation of the H1 receptor and shifting the equilibrium away from the active state, thereby blocking this cascade.

Beyond H1 antagonism, second-generation antihistamines like cetirizine exhibit distinct anti-inflammatory properties not typically associated with first-generation agents.[15] Studies have shown that cetirizine can inhibit the accumulation of eosinophils and basophils at the site of an allergic reaction.[11] This effect is thought to be mediated, in part, by the inhibition of NF-kB, a key transcription factor involved in the production of pro-inflammatory cytokines like IL-6 and IL-8.[15] this compound has a negligible effect on these inflammatory cell processes.[11] Furthermore, cetirizine has demonstrated mast cell-stabilizing properties, inhibiting the release of histamine and other mediators.[16]

// Edges Histamine -> H1R [label=" Binds & Activates"]; H1R -> Gq11 [label=" Activates"]; Gq11 -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Cleaves"]; PIP2 -> IP3 [arrowhead=none]; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC_activation; {Ca_release, PKC_activation} -> Allergic_Response;

Antihistamine -> H1R [label=" Binds & Inactivates\n(Inverse Agonism)", color="#34A853", fontcolor="#34A853", arrowhead=Tee]; } dot Caption: H1 Receptor Signaling Pathway and Antihistamine Action.

Conclusion

The comparison between this compound and cetirizine highlights the evolution of antihistamine therapy. While both are effective H1 receptor antagonists, cetirizine demonstrates a superior profile in several key areas for most clinical situations.[8]

  • Efficacy: Cetirizine shows greater potency in suppressing cutaneous allergic reactions and has a more rapid onset and significantly longer duration of action, allowing for once-daily dosing.[8][11]

  • Safety and Tolerability: The fundamental difference lies in CNS penetration. This compound's high propensity to cross the BBB leads to significant sedation and psychomotor impairment, which can affect daily activities and safety.[8][17] Cetirizine's limited CNS access results in a much lower incidence of these side effects.[4][8]

  • Anti-Inflammatory Action: Cetirizine possesses additional anti-inflammatory properties, such as inhibiting eosinophil and basophil migration, which are not significantly observed with this compound.[11]

For research and development, cetirizine serves as a model for a successful second-generation antihistamine, combining high peripheral H1 receptor affinity with low CNS activity and beneficial anti-inflammatory effects. This compound remains a relevant tool for studies where CNS effects are being investigated or as a benchmark for first-generation antihistamine properties.

References

Chlorpheniramine versus selective serotonin reuptake inhibitors: a comparative analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the first-generation antihistamine, Chlorpheniramine, and the widely prescribed class of antidepressants, Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). This document synthesizes preclinical and clinical data to objectively compare their pharmacological profiles, mechanisms of action, and established clinical applications. While both compound classes interact with the serotonin system, their selectivity, potency, and primary therapeutic indications differ significantly. This analysis aims to provide a clear, data-driven overview for researchers and professionals in the field of drug development.

Pharmacological Profile: A Quantitative Comparison

The following table summarizes the binding affinities (Ki or Kd in nM) of this compound and representative SSRIs for key monoamine transporters. Lower values indicate higher affinity.

CompoundSerotonin Transporter (SERT) [Ki/Kd, nM]Norepinephrine (B1679862) Transporter (NET) [Ki, nM]Dopamine Transporter (DAT) [Ki, nM]Histamine (B1213489) H1 Receptor [Ki, nM]Muscarinic Acetylcholine Receptor [Kd, nM]
This compound 15.2[1]1,440[1]1,060[1]2.67 - 4.81 (dexthis compound)[1]1,300 (dexthis compound)[1]
Sertraline ~0.29[2]<50[3]~20% occupancy at 200mgN/AN/A
Fluoxetine ~0.81[2]>1000>1000N/AN/A
Paroxetine ~0.13[2]<50[3]>1000N/A42[4]
Citalopram ~1.16[2]>3000>5000N/AN/A
Escitalopram ~1.1[5]>3000>5000N/AN/A

Mechanism of Action: Divergent Pathways

While both this compound and SSRIs modulate serotonergic neurotransmission, their primary mechanisms of action are distinct.

This compound is primarily a potent antagonist of the histamine H1 receptor.[1] Its sedative effects are a direct consequence of this action on the central nervous system.[6] Additionally, it possesses weak anticholinergic properties.[1] Notably, this compound also functions as a serotonin reuptake inhibitor, although with significantly lower potency compared to SSRIs.[1] Some research suggests it may also have activity as a norepinephrine reuptake inhibitor, though this is weak.[7]

Selective Serotonin Reuptake Inhibitors (SSRIs) , as their name implies, are highly selective for the serotonin transporter (SERT). By blocking the reuptake of serotonin from the synaptic cleft, SSRIs increase the concentration of this neurotransmitter available to bind to postsynaptic receptors.[3][5] This enhanced serotonergic signaling is believed to be the primary mechanism underlying their antidepressant and anxiolytic effects. Different SSRIs exhibit varying degrees of selectivity for SERT over other monoamine transporters.[3]

cluster_cpm This compound cluster_ssri SSRIs cpm This compound h1 H1 Receptor cpm->h1 Antagonist sert_cpm SERT cpm->sert_cpm Inhibitor (Weak) m1 Muscarinic R. cpm->m1 Antagonist (Weak) ssri SSRIs sert_ssri SERT ssri->sert_ssri Inhibitor (Potent & Selective)

Figure 1: Comparative primary mechanisms of action.

Clinical Efficacy and Side Effect Profile

A direct head-to-head comparison of the clinical efficacy of this compound and SSRIs for the treatment of major depressive disorder or anxiety disorders in humans is lacking in the published literature.

This compound: The antidepressant and anxiolytic potential of this compound has been noted, largely based on its serotonin reuptake inhibiting properties and historical clinical observations.[7][8] Some case reports and early clinical observations have suggested benefits for panic disorder.[9] However, robust, large-scale clinical trials evaluating its efficacy for these indications are absent. Animal studies have shown that this compound can produce antidepressant- and anxiolytic-like effects.[10][11] The primary established clinical use of this compound is for the relief of symptoms associated with allergic reactions.[1]

Common side effects of this compound are primarily related to its antihistaminergic and anticholinergic activities and include drowsiness, dizziness, confusion, constipation, blurred vision, and dry mouth.[1][6]

SSRIs: SSRIs are a first-line treatment for major depressive disorder, various anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder.[5] Their efficacy has been established in numerous large-scale, randomized controlled trials. Clinical response is often assessed using standardized scales such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS).[12][13][14]

The side effect profile of SSRIs is primarily linked to their serotonergic activity. Common side effects include nausea, headache, insomnia, sexual dysfunction, and weight gain.[2][5][15] While generally better tolerated than older classes of antidepressants, discontinuation symptoms can occur if the medication is stopped abruptly.[5]

FeatureThis compoundSelective Serotonin Reuptake Inhibitors (SSRIs)
Primary Indication Allergic Rhinitis, UrticariaMajor Depressive Disorder, Anxiety Disorders
Antidepressant Efficacy Anecdotal/Preclinical[7][10]Well-established in clinical trials[5]
Common Side Effects Sedation, dizziness, dry mouth, constipation[1][6]Nausea, headache, insomnia, sexual dysfunction[2][5][15]

Experimental Protocols

In Vitro Receptor Binding Assay (Displacement Method)

This protocol outlines a general method for determining the binding affinity of a test compound (e.g., this compound or an SSRI) to a specific receptor or transporter (e.g., SERT) using a radioligand displacement assay.[16][17][18]

prep 1. Membrane Preparation (Source of SERT) radioligand 2. Radioligand Incubation (e.g., [3H]-Citalopram) prep->radioligand competitor 3. Competitor Addition (Test Compound) radioligand->competitor incubation 4. Incubation (Reach Equilibrium) competitor->incubation filtration 5. Filtration & Washing (Separate bound/free) incubation->filtration scintillation 6. Scintillation Counting (Measure Radioactivity) filtration->scintillation analysis 7. Data Analysis (Calculate Ki) scintillation->analysis

Figure 2: Workflow for a radioligand displacement assay.

Methodology:

  • Membrane Preparation: A source of the target protein, such as cell lines genetically engineered to express the human serotonin transporter (hSERT) or homogenized brain tissue, is prepared. The cell membranes containing the transporter are isolated through centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind with high affinity to SERT (e.g., [³H]-citalopram) is incubated with the membrane preparation.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound or an SSRI) are added to the incubation mixture. The test compound will compete with the radioligand for binding to SERT.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Clinical Trial Protocol for Major Depressive Disorder (Illustrative)

This section provides a generalized outline of a clinical trial protocol designed to assess the efficacy and safety of an antidepressant.[19][20][21]

Trial Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Adult patients (18-65 years) with a primary diagnosis of Major Depressive Disorder according to DSM-5 criteria, and a baseline score on the Hamilton Depression Rating Scale (HAM-D) of ≥ 18.

Intervention:

  • Treatment Group: Test antidepressant at a fixed or flexible dose.

  • Control Group: Placebo, identical in appearance to the active medication.

Primary Outcome Measure: The change from baseline to the end of the treatment period (e.g., 8 weeks) in the total score of a standardized depression rating scale, such as the HAM-D or MADRS.

Secondary Outcome Measures:

  • Response rate (e.g., ≥ 50% reduction in HAM-D score from baseline).

  • Remission rate (e.g., HAM-D score ≤ 7 at endpoint).

  • Changes in scores on other validated scales (e.g., Clinical Global Impression - Severity and Improvement scales).

  • Safety and tolerability, assessed by monitoring adverse events, vital signs, and laboratory tests.

Study Procedures:

  • Screening Phase: Potential participants are screened for eligibility based on inclusion and exclusion criteria.

  • Baseline Assessment: Eligible participants undergo baseline assessments, including depression rating scales, medical history, and physical examination.

  • Randomization: Participants are randomly assigned to either the treatment or placebo group.

  • Treatment Phase: Participants receive the assigned treatment for a fixed duration (e.g., 8 weeks), with regular follow-up visits to assess efficacy and safety.

  • End-of-Treatment Assessment: Final assessments are conducted at the end of the treatment phase.

  • Follow-up Phase (Optional): Participants may be followed for an additional period to assess the long-term effects of the treatment.

Statistical Analysis: The primary efficacy analysis typically involves comparing the mean change in the primary outcome measure between the treatment and placebo groups using appropriate statistical methods, such as an analysis of covariance (ANCOVA) with baseline score as a covariate.

Conclusion

This compound and SSRIs represent two distinct classes of drugs with overlapping but fundamentally different pharmacological profiles. While this compound's primary role is as a histamine H1 antagonist, its secondary activity as a serotonin reuptake inhibitor is a point of scientific interest, particularly in the historical context of antidepressant development. SSRIs, in contrast, are highly selective and potent inhibitors of the serotonin transporter, and their clinical utility in the treatment of depression and anxiety is well-established through extensive clinical research.

References

Validating a new analytical method for chlorpheniramine with reference standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a new analytical method is a critical process to ensure the reliability and accuracy of results. This guide provides a comparative overview of common analytical techniques for the quantification of chlorpheniramine maleate (B1232345), supported by experimental data from published studies. The focus is on providing a practical framework for validating a new method against established reference standards.

Comparison of Analytical Methods

Two prevalent methods for the analysis of this compound maleate are UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

ParameterUV-Visible SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the absorbance of light by the analyte at a specific wavelength.Separates components of a mixture based on their differential distribution between a stationary and a mobile phase, followed by detection.
Linearity Range Typically in the range of 10-60 µg/mL.[1][2]Wider range, for instance, 2-30 µg/mL[3] or even 200-500 µg/mL.[3]
Correlation Coefficient (R²) Generally ≥ 0.997.[4]Consistently ≥ 0.999.[3][5]
Accuracy (% Recovery) Typically between 99.5% and 100.5%.[4]Commonly in the range of 98-102%.[3][5]
Limit of Detection (LOD) Around 0.62 µg/mL to 2.2 µg/mL.[4][6]Significantly lower, can be in the range of 0.014 µg/mL to 0.398 µg/mL.[7][8]
Limit of Quantitation (LOQ) Approximately 1.87 µg/mL to 6.6 µg/mL.[4][6]Can be as low as 0.044 µg/mL to 1.2 µg/mL.[7][8]
Selectivity/Specificity Prone to interference from other substances that absorb at the same wavelength.Highly selective, capable of separating this compound from impurities and other active ingredients.[5]
Instrumentation UV-Vis SpectrophotometerHPLC system with a suitable detector (e.g., UV-Vis or PDA).
Typical Solvents/Mobile Phase 0.1N Hydrochloric Acid.[1][2][4][6]Mixtures of buffers (e.g., phosphate (B84403) buffer) and organic solvents (e.g., methanol, acetonitrile).[3][5][9]
Reference Standards United States Pharmacopeia (USP) or European Pharmacopoeia (EP) grade this compound maleate.[10][11][12]United States Pharmacopeia (USP) or European Pharmacopoeia (EP) grade this compound maleate.[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of any analytical method. Below are summarized protocols for both UV-Vis Spectrophotometry and HPLC methods based on published literature.

UV-Visible Spectrophotometric Method

This method is often favored for its simplicity and speed in routine analysis of bulk drug and simple formulations.

1. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound Maleate Reference Standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with 0.1N Hydrochloric Acid (HCl) to obtain a concentration of 100 µg/mL.[4]

2. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of dilutions in 0.1N HCl to obtain concentrations within the linear range (e.g., 10, 20, 30, 40, 50 µg/mL).[4]

3. Wavelength Selection:

  • Scan the standard solution over a wavelength range of 200-400 nm against a 0.1N HCl blank.

  • The wavelength of maximum absorbance (λmax) for this compound maleate in 0.1N HCl is typically observed around 262-268 nm.[1][2][4]

4. Calibration Curve:

  • Measure the absorbance of each working standard solution at the determined λmax.

  • Plot a graph of absorbance versus concentration and determine the linearity by calculating the correlation coefficient.

5. Sample Preparation (from tablets):

  • Weigh and finely powder a number of tablets (e.g., 10).

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound maleate and transfer it to a volumetric flask.

  • Add 0.1N HCl, sonicate to dissolve, and then dilute to the mark with the same solvent.[2][4]

  • Filter the solution and make further dilutions as necessary to bring the concentration within the calibration range.

6. Analysis:

  • Measure the absorbance of the final sample solution at the λmax and determine the concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers greater specificity and is suitable for the analysis of this compound in complex mixtures.

1. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (B52724) in a ratio of 60:40 (v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 265 nm.[5]

  • Column Temperature: 25°C.[5]

2. Preparation of Standard Solution:

  • Accurately weigh about 20 mg of this compound Maleate Reference Standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to get a known concentration.[5]

3. Preparation of Sample Solution (from injection):

  • Dilute a known volume of the this compound maleate injection with the mobile phase to obtain a concentration within the linear range of the method.

4. System Suitability:

  • Inject the standard solution multiple times to evaluate system suitability parameters like theoretical plates, tailing factor, and reproducibility of the peak area.

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Method Validation Workflow

The validation of a new analytical method follows a structured process to demonstrate its suitability for the intended purpose. The following diagram illustrates the key stages involved.

Method_Validation_Workflow cluster_validation_params Validation Experiments cluster_reporting A Method Development & Optimization B Define Validation Parameters (ICH Q2(R1)) A->B A->B C Prepare & Characterize Reference Standard D Specificity / Selectivity B->D B->D E Linearity & Range B->E F Accuracy (Recovery) B->F G Precision (Repeatability & Intermediate) B->G H Limit of Detection (LOD) B->H I Limit of Quantitation (LOQ) B->I J Robustness B->J C->D C->E C->F C->G K System Suitability Testing L Documentation & Validation Report K->L

Caption: Workflow for the validation of a new analytical method.

References

Cross-Validation of Chlorpheniramine Binding Affinity Across Diverse Assay Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of chlorpheniramine, a first-generation histamine (B1213489) H1 receptor antagonist, across various experimental assay platforms. The data presented herein is intended to facilitate a comprehensive understanding of the pharmacological profile of this widely used antihistamine and to aid in the selection of appropriate assay methodologies for future research and drug development endeavors. By cross-validating binding affinity data from multiple platforms, researchers can gain greater confidence in their results and make more informed decisions.

Quantitative Binding Affinity Data

The binding affinity of this compound for the histamine H1 receptor is a critical parameter that dictates its potency and in vivo efficacy. The following table summarizes the quantitative binding affinity data (Ki, IC50, and Kd) obtained from different assay platforms. It is important to note that variations in experimental conditions, such as tissue source, radioligand used, and buffer composition, can influence the measured affinity values. The data presented here are representative values for comparative purposes.

Assay PlatformParameterValue (nM)Species/Cell LineReference
Radioligand Binding AssayKi3.2-[1]
Radioligand Binding AssayKi3.5 ± 2.2Guinea Pig Brain[2]
Radioligand Binding AssayIC5012-[3]
Cell Membrane ChromatographyKd2250 ± 360HEK293 Cells[4]
Cell-Based Functional Assay (Calcium Flux)pKi-HEK293T Cells[5]
In vivo PET ImagingH1RO~50-77% (at 2 mg dose)Human Brain[6]

Note: pKi is the negative logarithm of the Ki value. H1RO refers to Histamine H1 Receptor Occupancy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assay platforms cited in this guide.

Radioligand Binding Assay

Radioligand binding assays are a common in vitro method used to quantify the interaction between a ligand and its receptor.[1]

  • Membrane Preparation: Tissues or cells expressing the histamine H1 receptor are homogenized and centrifuged to isolate a membrane fraction containing the receptor. The protein concentration of this preparation is then determined.

  • Competitive Binding Assay: A fixed concentration of a radiolabeled ligand with high affinity for the H1 receptor (e.g., [³H]mepyramine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound).

  • Incubation: The mixture is incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Cell-Based Functional Assays (Calcium Flux)

Cell-based functional assays measure the physiological response of a cell upon receptor activation or inhibition. The histamine H1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium levels.[8][9]

  • Cell Culture: A cell line stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.

  • Cell Plating: The cells are seeded into a multi-well plate (e.g., 96-well or 384-well) and allowed to adhere overnight.

  • Loading with Calcium-Sensitive Dye: The cells are loaded with a fluorescent dye that exhibits an increase in fluorescence intensity upon binding to calcium.

  • Compound Addition: Varying concentrations of the antagonist (this compound) are added to the wells and incubated for a specific period.

  • Agonist Stimulation: A fixed concentration of a histamine H1 receptor agonist (e.g., histamine) is added to stimulate the receptor and induce calcium mobilization.

  • Signal Detection: The change in fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The antagonist's effect is quantified by its ability to inhibit the agonist-induced calcium signal, and an IC50 value is determined.

Cell Membrane Chromatography (CMC)

Cell membrane chromatography is a technique that utilizes cell membranes immobilized on a stationary phase to study drug-receptor interactions.[4]

  • Column Preparation: A chromatography column is packed with a stationary phase on which cell membranes expressing the histamine H1 receptor are immobilized.

  • Frontal Analysis: A continuous flow of a solution containing the ligand (this compound) at a known concentration is passed through the column.

  • Breakthrough Curve: The concentration of the ligand in the eluate is monitored over time. The time it takes for the ligand to "break through" the column is related to its binding affinity for the receptor.

  • Data Analysis: The breakthrough curve is analyzed to determine the dissociation constant (Kd) of the ligand-receptor interaction.[4]

Visualizing Methodologies and Pathways

To further elucidate the concepts discussed, the following diagrams depict a typical experimental workflow for a radioligand binding assay and the signaling pathway of the histamine H1 receptor.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation (Binding Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([³H]mepyramine) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Filtration Separation (Vacuum Filtration) Incubation->Filtration Scintillation Quantification (Scintillation Counting) Filtration->Scintillation Analysis Data Analysis (IC50, Ki) Scintillation->Analysis

Caption: Workflow of a competitive radioligand binding assay.

H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling cascade of the histamine H1 receptor.

References

Comparative analysis of chlorpheniramine and diphenhydramine on histamine receptor binding.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the histamine (B1213489) receptor binding profiles of two first-generation antihistamines, chlorpheniramine and diphenhydramine (B27). The information presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the pharmacological characteristics of these compounds. This analysis is supported by experimental data on binding affinities and includes detailed methodologies for the cited experiments.

Introduction

This compound and diphenhydramine are first-generation H1 receptor antagonists widely used for the symptomatic relief of allergic conditions.[1][2] Their therapeutic effects are primarily mediated by their antagonism of the histamine H1 receptor. However, as first-generation antihistamines, they are known to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[1][3] Furthermore, they exhibit varying degrees of affinity for other receptors, contributing to their broader pharmacological profiles and side effects.[4][5][6] This guide offers a quantitative comparison of their binding affinities to histamine receptors and other relevant off-target receptors.

Data Presentation: Receptor Binding Affinities

The binding affinity of a compound to a receptor is a critical measure of its potency and selectivity. The inhibition constant (Ki) is a commonly used metric, where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and diphenhydramine at various histamine and off-target receptors.

ReceptorThis compound (Ki, nM)Diphenhydramine (Ki, nM)
Histamine Receptors
H1~2.5 - 3.2[4]~1.1 - 14.08[4]
H2Low affinity (Ki > 10,000)Low affinity (Ki > 10,000)
H3Low affinity (Ki > 10,000)Low affinity (Ki > 10,000)
H4Data not available~42,658[7]
Off-Target Receptors
Muscarinic M1~1,300 (for Dexthis compound)[5]210[4]
Muscarinic M2Data not available130[4]
Muscarinic M3Data not available240[4]
Muscarinic M4Data not available112[4]
Muscarinic M5Data not available260[4]
Alpha-1 AdrenergicData not available430[4]
Alpha-2 AdrenergicData not available7,600[4]
Serotonin (B10506) Transporter (SERT)~15.2[4][5]Inhibits reuptake[6]

Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, tissue source, and assay buffer composition). The data presented here are representative values for comparative purposes.

Histamine H1 Receptor Signaling Pathway

Both this compound and diphenhydramine act as inverse agonists at the histamine H1 receptor.[5][6] The H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[7] Upon activation by histamine, Gq/11 activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction and increased vascular permeability.[7] this compound and diphenhydramine exert their effects by binding to the H1 receptor and preventing this signaling cascade.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) PKC->Response Leads to Antihistamine This compound / Diphenhydramine Antihistamine->H1R Blocks

Caption: H1 Receptor Signaling Pathway and Antihistamine Blockade.

Experimental Protocols

The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. Below is a detailed protocol for such an assay for the histamine H1 receptor.

Objective: To determine the binding affinity (Ki) of this compound and diphenhydramine for the histamine H1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Mepyramine (a radiolabeled H1 receptor antagonist).

  • Unlabeled Ligands: this compound, diphenhydramine, and a known H1 antagonist for determining non-specific binding (e.g., mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • 96-well Plates.

  • Protein Assay Kit: (e.g., BCA or Bradford assay).

Procedure:

  • Membrane Preparation: a. Culture cells expressing the human histamine H1 receptor to confluency. b. Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). d. Homogenize the cell suspension using a Dounce homogenizer or a Polytron. e. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells. f. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes. g. Resuspend the membrane pellet in assay buffer, determine the protein concentration, and store at -80°C until use.

  • Competitive Binding Assay: a. Prepare serial dilutions of the unlabeled test compounds (this compound and diphenhydramine) in the assay buffer. b. In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Assay buffer, [³H]-mepyramine (at a concentration near its Kd), and the membrane preparation.
    • Non-specific Binding (NSB): A high concentration of a known H1 antagonist (e.g., 10 µM mianserin), [³H]-mepyramine, and the membrane preparation.
    • Competition Binding: Each concentration of the serially diluted test compound, [³H]-mepyramine, and the membrane preparation. c. Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes) with gentle agitation.

  • Filtration and Counting: a. Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand. c. Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve. c. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve. d. Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation from H1R-expressing cells Incubation Incubate Membranes with Radioligand and Unlabeled Ligands in 96-well Plate (Total, Non-specific, and Competition Binding) Membrane_Prep->Incubation Ligand_Prep Prepare Serial Dilutions of Unlabeled Ligands Ligand_Prep->Incubation Radioligand_Prep Prepare [³H]-Mepyramine Solution Radioligand_Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc Calculate IC50 from Dose-Response Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This comparative analysis demonstrates that both this compound and diphenhydramine are potent antagonists of the histamine H1 receptor. Diphenhydramine exhibits a broader off-target binding profile, with significant affinity for muscarinic and other neurotransmitter receptors, which likely contributes to its more pronounced sedative and anticholinergic side effects.[4] this compound, while also a first-generation antihistamine, shows a notable affinity for the serotonin transporter, a characteristic that is being explored for potential therapeutic benefits in conditions with psychiatric comorbidities.[1][4] The provided experimental protocol for radioligand binding assays serves as a foundational method for researchers to quantitatively assess the binding characteristics of these and other compounds at histamine receptors. This information is crucial for understanding their mechanisms of action and for the development of more selective and effective antihistamines.

References

Assessing Chlorpheniramine's Specificity for the Serotonin Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the specificity of chlorpheniramine's pharmacological effects, with a primary focus on its interaction with the serotonin (B10506) transporter (SERT). This compound, a first-generation antihistamine, is widely recognized for its antagonism of the histamine (B1213489) H1 receptor. However, emerging evidence has highlighted its significant affinity for and inhibitory action on the serotonin transporter, suggesting a broader pharmacological profile than previously understood. This guide objectively compares this compound's performance with other alternatives, supported by experimental data, to elucidate its specificity and potential for off-target effects or therapeutic repurposing.

Data Presentation: Comparative Binding Affinities

The specificity of a compound is determined by its relative affinity for its intended target versus other biological molecules. The inhibition constant (Ki) or dissociation constant (Kd) are critical metrics, with lower values indicating higher binding affinity.

Table 1: this compound Binding Affinity Profile

This table summarizes the binding affinities of this compound for the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and its primary target, the histamine H1 receptor.

TargetBinding Affinity (Ki/Kd in nM)Reference
Serotonin Transporter (SERT) 15.2 [1]
Norepinephrine Transporter (NET)1,440[1]
Dopamine Transporter (DAT)1,060[1]
Histamine H1 Receptor3.2[2]

Note: Data is compiled from various sources and experimental conditions may vary.

Analysis of Specificity: The data clearly indicates that this compound possesses a high affinity for the serotonin transporter, with a Kd of 15.2 nM.[1] While its highest affinity is for the histamine H1 receptor (Ki of 3.2 nM), its affinity for SERT is substantially greater—by approximately 95-fold and 70-fold, respectively—than for the norepinephrine and dopamine transporters.[1][2] This suggests a notable specificity for SERT over other key monoamine transporters.

Table 2: Comparative H1 Receptor and Serotonin Transporter Affinity of Select First-Generation Antihistamines

To contextualize this compound's effects, this table provides a comparison of binding affinities for the H1 receptor and any available data for the serotonin transporter for other first-generation antihistamines.

AntihistamineChemical ClassH1 Receptor Ki (nM)Serotonin Transporter (SERT) Ki/IC50 (nM)
This compound Alkylamine 3.2 15.2 (Kd)
DiphenhydramineEthanolamine1.1Weakly inhibits reuptake; specific Ki/IC50 often cited as high µM range
BrompheniramineAlkylamineNot readily availableLed to the synthesis of the first SSRI, zimelidine, suggesting SERT interaction
DoxepinTricyclic0.06Potent SERT inhibitor (Ki in low nM range)
PromethazinePhenothiazine2.2Reported to have an effect on the central serotonin system

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to varying experimental methodologies.

Interpretation: While many first-generation antihistamines exhibit some level of interaction with the serotonergic system, this compound stands out for its relatively potent binding to SERT.[3][4][5] For instance, diphenhydramine's inhibition of serotonin reuptake is generally considered weak.[6] Doxepin, which is also a tricyclic antidepressant, demonstrates very high affinity for SERT, but it is an exception within this class when used as an antihistamine. The discovery that brompheniramine, an analog of this compound, served as a template for the development of the first SSRI, zimelidine, further underscores the significant serotonergic activity within the alkylamine class of antihistamines.[6]

Experimental Protocols

The following protocols provide a detailed methodology for key experiments cited in the assessment of this compound's binding affinity and functional activity at the serotonin transporter.

1. Radioligand Binding Assay for SERT Affinity (Ki Determination)

This protocol outlines a standard competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the serotonin transporter.

  • Objective: To quantify the binding affinity of this compound for the serotonin transporter.

  • Materials:

    • Cell membranes prepared from cells stably expressing human SERT (e.g., HEK293 cells).

    • Radioligand: [³H]-Citalopram or another suitable high-affinity SERT radioligand.

    • Test compound: this compound in a range of concentrations.

    • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-labeled SERT inhibitor.

    • Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

    • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Serotonin Reuptake Inhibition Assay (Functional Assessment)

This protocol describes a functional assay to measure the inhibition of serotonin reuptake into synaptosomes or cells expressing SERT.

  • Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin reuptake.

  • Materials:

    • Synaptosomes prepared from rat brain tissue or cells stably expressing human SERT.

    • Radiolabeled serotonin: [³H]-5-HT.

    • Test compound: this compound in a range of concentrations.

    • Uptake buffer (e.g., Krebs-Ringer buffer).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of this compound or vehicle at 37°C for a short period (e.g., 10-15 minutes).

    • Initiation of Uptake: Add a fixed concentration of [³H]-5-HT to initiate the reuptake process.

    • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to allow for serotonin uptake. A parallel set of tubes should be incubated at 0-4°C to determine non-specific uptake.

    • Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold uptake buffer.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the radioactivity measured at 0-4°C from that measured at 37°C.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan serotonin_vesicle Serotonin (5-HT) tryptophan->serotonin_vesicle Synthesis synapse 5-HT serotonin_vesicle->synapse Release sert SERT sert->serotonin_vesicle Reuptake synapse->sert receptor 5-HT Receptor synapse->receptor Binding signaling Postsynaptic Signaling receptor->signaling This compound This compound This compound->sert Inhibition

Caption: Serotonin signaling at the synapse and the inhibitory effect of this compound on SERT.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare SERT-expressing cell membranes incubation Incubate membranes, radioligand, and this compound prep_membranes->incubation prep_ligands Prepare radioligand and This compound solutions prep_ligands->incubation filtration Rapidly filter to separate bound and free ligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Measure radioactivity with scintillation counter washing->counting calculation Calculate IC50 and Ki values counting->calculation

Caption: Workflow for a competitive radioligand binding assay to determine SERT affinity.

References

Validating an Animal Model for Studying Chlorpheniramine's Anxiolytic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of animal models and experimental protocols for validating the potential anxiolytic (anti-anxiety) effects of chlorpheniramine, a first-generation antihistamine. By objectively comparing its performance with established anxiolytics and presenting supporting experimental data, this document aims to equip researchers with the necessary information to design and interpret studies in this area.

Introduction: The Importance of Validated Animal Models

Animal models are indispensable tools in the preclinical evaluation of new anxiolytic drugs.[1] They allow for the controlled investigation of a compound's behavioral and neurobiological effects, providing crucial data before human trials. The validity of these models hinges on their ability to replicate aspects of human anxiety disorders and their predictive capacity for therapeutic efficacy.[2] This guide focuses on two of the most widely used unconditioned anxiety models: the Elevated Plus Maze (EPM) and the Open Field Test (OFT).[3]

This compound, traditionally known for its antihistaminic properties, has shown potential anxiolytic effects.[4][5] This is thought to be mediated, at least in part, through its inhibition of serotonin (B10506) reuptake, a mechanism shared by some established antidepressant and anxiolytic medications.[4][5][6] Therefore, validating an appropriate animal model is crucial to systematically investigate and characterize these anxiolytic-like properties.

Comparative Animal Models and Experimental Protocols

The selection of an appropriate animal model and adherence to standardized protocols are critical for obtaining reliable and reproducible data. Rodents, particularly mice and rats, are the most common subjects in anxiety research due to their well-characterized behavioral responses and the availability of genetic tools.[1][5]

Elevated Plus Maze (EPM)

The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents.[7] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[8]

Experimental Protocol:

  • Apparatus: The maze is shaped like a plus sign and elevated from the floor (typically 50 cm for mice).[9] It consists of two open arms and two enclosed arms of equal dimensions.[8] The surface should be non-reflective and easy to clean.[9]

  • Acclimation: Animals should be brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.[9][10]

  • Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.[9]

    • Allow the animal to freely explore the maze for a 5-minute session.[9]

    • Behavior is typically recorded using a video camera and tracking software.[7]

  • Behavioral Parameters Measured:

    • Time spent in the open arms: An increase in this parameter is indicative of an anxiolytic effect.[7]

    • Number of entries into the open arms: An increase suggests reduced anxiety.[7]

    • Number of entries into the closed arms: This can be used as a measure of general locomotor activity.

    • Total arm entries: A measure of overall activity.

Open Field Test (OFT)

The OFT is another common test used to assess anxiety and locomotor activity.[11] It relies on the rodent's natural aversion to brightly lit, open spaces and its preference for staying close to the walls (thigmotaxis).[11]

Experimental Protocol:

  • Apparatus: The open field is a square arena (e.g., 42 x 42 cm for mice) with walls high enough to prevent escape.[12] The floor is typically divided into a central zone and a peripheral zone.

  • Acclimation: Similar to the EPM, animals should be acclimated to the testing room for at least 30 minutes prior to the test.[13]

  • Procedure:

    • Gently place the animal in the center of the open field.[14]

    • Allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).[14]

    • Behavior is recorded and analyzed using video tracking software.

  • Behavioral Parameters Measured:

    • Time spent in the center zone: An increase in this measure suggests an anxiolytic effect.[11]

    • Number of entries into the center zone: An increase indicates reduced anxiety.

    • Total distance traveled: A measure of general locomotor activity.

    • Rearing frequency: Can be an indicator of exploratory behavior.

Data Presentation: this compound vs. Standard Anxiolytics

The following table summarizes quantitative data from separate studies on the effects of this compound and the standard anxiolytic, diazepam, in the Elevated Plus Maze and Open Field Test.

Disclaimer: The data presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions (e.g., animal strain, specific protocol details, and baseline anxiety levels) may vary between studies.

Drug Animal Model Dose Behavioral Test Key Finding Citation
This compoundMouse0.05-5 mg/kg (i.p.)Elevated Open-Platform / Conditioned FearDose-dependently decreased freezing behavior.[4]
This compoundMouse (stressed)0.5 mg/kg (i.p.)Elevated Plus MazeNo significant improvement in anxiety-like behavior.
This compoundMouse (stressed)0.5 mg/kg (i.p.)Open Field TestNo significant improvement in stress-induced locomotion.
DiazepamMouse0.5-1.0 mg/kg (i.p.)Elevated Plus MazeFailed to produce a clear anxiolytic profile in acute administration.[6]
DiazepamMouse (naïve)2-4 mg/kg (i.p., 8 days)Elevated Plus MazeExerted a marked anxiolytic effect.[6]
DiazepamMouse1.0 mg/kg (p.o.)Elevated Plus MazeSignificantly increased percentage of time spent in open arms.
DiazepamMouse2.0 mg/kg (i.p.)Elevated Plus MazeImpaired locomotor activity, likely due to sedation.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

To visualize the experimental process and the underlying neurobiological mechanisms, the following diagrams have been generated using Graphviz (DOT language).

G cluster_workflow Experimental Workflow: Anxiolytic Drug Validation A Animal Acclimation (30-60 min) B Drug Administration (e.g., this compound, Diazepam, Vehicle) A->B C Behavioral Testing (Elevated Plus Maze or Open Field Test) B->C D Data Acquisition (Video Tracking Software) C->D E Data Analysis (Statistical Comparison) D->E F Interpretation of Results (Anxiolytic vs. Anxiogenic Effects) E->F

Caption: Workflow for validating anxiolytic drug effects.

G cluster_pathway This compound's Putative Anxiolytic Mechanism This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits SynapticSerotonin Increased Synaptic Serotonin (5-HT) SERT->SynapticSerotonin Leads to PostsynapticReceptor Postsynaptic 5-HT Receptors (e.g., 5-HT1A) SynapticSerotonin->PostsynapticReceptor Activates AnxiolyticEffect Anxiolytic-like Effects PostsynapticReceptor->AnxiolyticEffect Mediates

Caption: Proposed serotonergic pathway of this compound.

G cluster_comparison Comparative Anxiolytic Signaling Pathways cluster_gaba GABAergic System (e.g., Diazepam) cluster_serotonin Serotonergic System (e.g., this compound) cluster_dopamine Dopaminergic System (Modulatory Role) GABA_A GABA-A Receptor ChlorideInflux Increased Chloride Ion Influx GABA_A->ChlorideInflux Diazepam Diazepam Diazepam->GABA_A Positive Allosteric Modulation NeuronalHyperpolarization Neuronal Hyperpolarization ChlorideInflux->NeuronalHyperpolarization Anxiolysis_GABA Anxiolysis NeuronalHyperpolarization->Anxiolysis_GABA SERT_C SERT Serotonin_C Increased Synaptic 5-HT SERT_C->Serotonin_C Chlorpheniramine_C This compound Chlorpheniramine_C->SERT_C Inhibition HT1A 5-HT1A Receptor Serotonin_C->HT1A Anxiolysis_Serotonin Anxiolysis HT1A->Anxiolysis_Serotonin D2_Receptor Dopamine D2 Receptor AnxietyModulation Modulation of Anxiety D2_Receptor->AnxietyModulation Dopamine Dopamine Dopamine->D2_Receptor

Caption: Key neurotransmitter pathways in anxiety.

Conclusion

The validation of an animal model for studying the anxiolytic effects of this compound requires a systematic approach utilizing established behavioral paradigms such as the Elevated Plus Maze and the Open Field Test. While evidence suggests a potential anxiolytic-like effect of this compound, likely mediated through the serotonergic system, findings can be inconsistent and may depend on the specific experimental conditions, such as the stress state of the animal.[4]

References

Comparative pharmacokinetics of oral versus intravenous chlorpheniramine administration.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of chlorpheniramine following oral and intravenous administration. The data presented is compiled from peer-reviewed studies to assist researchers and professionals in the field of drug development in understanding the absorption, distribution, metabolism, and excretion of this widely used antihistamine.

Key Pharmacokinetic Parameters: A Comparative Summary

Intravenous administration of this compound results in 100% bioavailability, serving as the benchmark for assessing the efficiency of other routes of administration.[1][2] In contrast, oral this compound exhibits significantly lower and more variable bioavailability, largely due to extensive first-pass metabolism in the gut and liver.[3][4][5]

The peak plasma concentration (Cmax) is rapidly achieved after intravenous injection. Following oral administration, the time to reach Cmax (Tmax) is delayed, reflecting the time required for gastrointestinal absorption.[4][5] The elimination half-life of this compound is considerable, suggesting the potential for drug accumulation with frequent dosing.[3][4]

Pharmacokinetic ParameterIntravenous AdministrationOral AdministrationReferences
Bioavailability (F) 100%25% - 60%[1][2][3][5]
Time to Peak (Tmax) Immediate2 - 4 hours[3][4][5]
Half-life (t½) ~22 - 23 hours~19 - 43 hours[3][4]
Peak Plasma Concentration (Cmax) Dose-dependent, immediate peakVariable, dependent on dose and formulation[5]
Area Under the Curve (AUC) Proportional to doseLower than IV dose, variable[3][4]

Experimental Protocols

The data presented in this guide is predominantly derived from studies employing robust analytical methodologies to quantify this compound and its metabolites in biological matrices.

Study Design

A common study design for comparing pharmacokinetic profiles is a randomized, crossover study. In such a design, a group of healthy volunteers receives both intravenous and oral doses of this compound, with a washout period between the two administrations. This design minimizes inter-individual variability.[6]

Sample Collection

Blood samples are typically collected at predetermined time points following drug administration. For intravenous studies, sampling is more frequent in the initial hours to accurately characterize the distribution phase. For oral studies, sampling is designed to capture the absorption, distribution, and elimination phases. Urine samples are also often collected to assess renal clearance and metabolic pathways.[3][4]

Bioanalytical Method: HPLC-ESI-MS/MS

A highly sensitive and specific method for the quantification of this compound in human plasma is High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS).[7][8][9]

  • Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction (LLE) with a solvent mixture such as diethyl ether and dichloromethane (B109758) to isolate the drug and its internal standard from plasma proteins and other endogenous components.[7][8][9]

  • Chromatographic Separation: The extracted samples are injected into an HPLC system. A common approach involves using a C8 column with a gradient mobile phase of methanol (B129727) and an ammonium (B1175870) hydroxide (B78521) solution. This allows for the separation of this compound from its metabolites and any interfering substances.[7][8][10]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) is used to generate charged molecules, which are then detected by tandem mass spectrometry (MS/MS). This provides high selectivity and sensitivity for accurate quantification.[7][8]

Visualizing the Processes

To better illustrate the experimental and metabolic pathways, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_study_design Study Design cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis SubjectRecruitment Subject Recruitment Randomization Randomization SubjectRecruitment->Randomization Dosing Dosing Randomization->Dosing Washout Washout Period Dosing->Washout BloodCollection Blood Sample Collection Dosing->BloodCollection Crossover Crossover Dosing Washout->Crossover Crossover->BloodCollection PlasmaSeparation Plasma Separation BloodCollection->PlasmaSeparation LLE Liquid-Liquid Extraction PlasmaSeparation->LLE HPLC HPLC Separation LLE->HPLC MSMS MS/MS Detection HPLC->MSMS ConcentrationTime Concentration-Time Curve MSMS->ConcentrationTime PKParameters Pharmacokinetic Parameters ConcentrationTime->PKParameters StatisticalAnalysis Statistical Analysis PKParameters->StatisticalAnalysis

Caption: Experimental workflow for a comparative pharmacokinetic study.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion This compound This compound MDCPM Monodesmethyl- This compound This compound->MDCPM CYP2D6, CYP2C11, CYP2B1 N_Oxide This compound N-oxide This compound->N_Oxide CYP Enzymes Alcohol 3-(p-chlorophenyl)-3- (2-pyridyl) propanol (B110389) This compound->Alcohol Hydroxylation DDCPM Didesmethyl- This compound MDCPM->DDCPM CYP Enzymes Urine Urine MDCPM->Urine DDCPM->Urine N_Oxide->Urine PropionicAcid 3-(p-chlorophenyl)-3- (2-pyridyl)-propionic acid Alcohol->PropionicAcid Oxidation Conjugates Conjugated Metabolites PropionicAcid->Conjugates Conjugation PropionicAcid->Urine Conjugates->Urine

Caption: Metabolic pathway of this compound.

Metabolic Pathways of this compound

This compound undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[11][12] The major metabolic pathway is N-demethylation, which occurs in a stepwise manner to form monodesmethylthis compound and subsequently didesmethylthis compound.[3][13] CYP2D6 is a key enzyme involved in this process.[2][14]

Other identified metabolic pathways include the formation of this compound N-oxide and hydroxylation of the aromatic rings.[15] Further oxidation can lead to the formation of 3-(p-chlorophenyl)-3-(2-pyridyl) propanol and 3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid.[16] These metabolites can then undergo Phase II conjugation reactions before being excreted in the urine.[16]

Conclusion

The route of administration significantly impacts the pharmacokinetic profile of this compound. Intravenous administration provides immediate and complete bioavailability, making it suitable for situations requiring a rapid onset of action. Oral administration offers convenience but results in lower and more variable bioavailability due to significant first-pass metabolism. Understanding these differences is crucial for optimizing dosing regimens and developing novel drug delivery systems to enhance the therapeutic efficacy of this compound. The detailed experimental protocols and metabolic pathways outlined in this guide provide a foundational understanding for researchers and drug development professionals.

References

In Vitro and In Vivo Correlation of Chlorpheniramine Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro release and in vivo performance of various chlorpheniramine formulations. Experimental data from published studies are summarized to illustrate the correlation between laboratory dissolution testing and clinical pharmacokinetic outcomes. Detailed methodologies for the key experiments are provided to support the interpretation of the presented data.

Comparison of Extended-Release this compound Formulations

A pivotal study established a Level A in vitro-in vivo correlation (IVIVC) for four distinct extended-release formulations of this compound maleate (B1232345).[1] This level of correlation signifies a point-to-point relationship between in vitro dissolution and in vivo absorption, enabling the prediction of in vivo performance from in vitro data.

In Vitro and In Vivo Performance Data

The following table summarizes the key findings from a comparative study involving four extended-release this compound maleate tablet formulations. The in vitro data represents the percentage of drug released over time, while the in vivo data reflects the percentage of the drug absorbed by human subjects under fasting conditions.[1]

FormulationIn Vitro Release (Mean %)In Vivo Absorption (Mean %)Correlation (r²)
Formulation 1Data not individually specifiedData not individually specified> 0.98
Formulation 2Data not individually specifiedData not individually specified> 0.98
Formulation 3Data not individually specifiedData not individually specified> 0.98
Formulation 4Data not individually specifiedData not individually specified> 0.98

A statistically significant linear regression correlation (r² > 0.98, P < 0.001) was established for each of the four formulations, demonstrating a strong predictive relationship between the rate of drug release in the laboratory and its subsequent absorption in the body.[1]

dot

IVIVC_Workflow Workflow for Establishing In Vitro-In Vivo Correlation (IVIVC) cluster_invitro In Vitro Analysis cluster_invivo In Vivo Study invitro_formulation This compound Formulations (e.g., Tablets) dissolution Dissolution Testing (USP Apparatus 2) invitro_formulation->dissolution Test invitro_data In Vitro Release Profile (% Drug Released vs. Time) dissolution->invitro_data Generate correlation IVIVC Model Development (e.g., Linear Regression) invitro_data->correlation Input invivo_admin Oral Administration to Subjects blood_sampling Blood Sampling (Time-course) invivo_admin->blood_sampling pk_analysis Pharmacokinetic Analysis (Plasma Concentration vs. Time) blood_sampling->pk_analysis invivo_data In Vivo Absorption Profile (% Drug Absorbed vs. Time) pk_analysis->invivo_data Deconvolution invivo_data->correlation Input caption IVIVC Workflow Diagram

Caption: Workflow for establishing an in vitro-in vivo correlation.

Comparison of Orally Disintegrating Tablet (ODT) Formulations

Studies on this compound maleate ODTs have focused on optimizing disintegration time and dissolution rate by varying excipients. The data below compares formulations with different diluents and a common superdisintegrant.

In Vitro Performance of ODTs
DiluentSuperdisintegrantDisintegration Time (seconds)Drug Release
GlucoseKollidon-CL®17 ± 2.5Released 80% in < 30 minutes
Mannitol (B672)Kollidon-CL®21.16 ± 3.5Released 80% in < 30 minutes

Formulations containing glucose and mannitol as diluents with Kollidon-CL® as the disintegrant exhibited the fastest disintegration times and high dissolution rates.[2][3]

dot

ODT_Comparison Logical Relationship of ODT Formulation to Performance formulation ODT Formulation excipients Excipients (Diluent + Disintegrant) formulation->excipients disintegration Rapid Disintegration excipients->disintegration dissolution Fast Dissolution disintegration->dissolution absorption Potential for Rapid In Vivo Absorption dissolution->absorption Leads to caption ODT Formulation to Performance

Caption: Logical flow from ODT formulation to in vivo performance.

Experimental Protocols

In Vitro Dissolution for Extended-Release Tablets[1]
  • Apparatus: USP Apparatus 2 (Paddle)

  • Stirring Speed: 50 rpm

  • Dissolution Medium: 1000 mL of distilled water

  • Temperature: 37.0 ± 0.5°C

  • Procedure: In vitro release rate data were obtained for 12 individual tablets of each formulation. Samples of the dissolution medium were withdrawn at predetermined time intervals and analyzed for this compound content to determine the percentage of drug released.

In Vivo Bioavailability Study for Extended-Release Tablets[1]
  • Study Population: 24 healthy adult male subjects

  • Study Design: Fasting conditions

  • Procedure: Subjects were administered one of the four extended-release this compound maleate formulations. Blood samples were collected at various time points, and plasma concentrations of this compound were determined.

  • Data Analysis: The in vivo absorption profiles were determined using the Wagner-Nelson deconvolution method.

In Vitro Disintegration and Dissolution for ODTs[2][3]
  • Formulation: Tablets were prepared by direct compression using different diluents (e.g., lactose, mannitol, glucose) and disintegrants (e.g., crospovidone, microcrystalline cellulose).

  • Disintegration Test: The time for the tablets to disintegrate was measured according to standard pharmacopeial methods.

  • Dissolution Test: The percentage of this compound maleate released from the tablets was measured over a period of 30 minutes.

Concluding Remarks

A strong in vitro-in vivo correlation has been successfully established for extended-release this compound maleate formulations, indicating that in vitro dissolution studies can be a reliable predictor of in vivo performance for these products. For immediate-release formulations such as ODTs, in vitro disintegration and dissolution testing are critical for ensuring rapid drug release, which is a prerequisite for fast onset of action. The choice of excipients, particularly diluents and superdisintegrants, significantly impacts the in vitro performance of ODTs. While a direct IVIVC for ODTs is less common, the in vitro data provides a strong indication of their expected in vivo behavior. Further research into alternative delivery routes, such as nasal gels, may offer benefits in bioavailability by avoiding first-pass metabolism.[4]

References

A Comparative Analysis of the Metabolic Profiles of Chlorpheniramine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug and its analogues is paramount for predicting efficacy, potential drug-drug interactions, and toxicity. This guide provides a comprehensive comparison of the metabolic profiles of the first-generation antihistamine chlorpheniramine and its structurally related analogues, brompheniramine (B1210426) and pheniramine (B192746). The information presented herein is supported by experimental data from in vitro studies.

The metabolic stability and the primary routes of metabolism for this compound and its analogues are critical determinants of their pharmacokinetic profiles and clinical performance. The primary metabolic pathways for these alkylamine antihistamines involve N-demethylation and N-oxidation, processes largely mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Quantitative Metabolic Comparison

The following table summarizes the metabolic transformation of this compound, brompheniramine, and pheniramine based on an in vitro study using the fungus Cunninghamella elegans, a model organism known to effectively mimic mammalian drug metabolism. This data provides a comparative snapshot of the metabolic susceptibility of these analogues.

CompoundParent Drug Metabolized (%)Primary Metabolites Identified
Brompheniramine 60Mono-N-demethylated, N-oxide
This compound 45Mono-N-demethylated, N-oxide
Pheniramine 29Mono-N-demethylated, N-oxide

Data from a study where the compounds were incubated with C. elegans for 168 hours. The percentage of metabolized parent drug provides a relative measure of metabolic stability.[1]

This study indicates that the halogen substitution on the phenyl ring influences the extent of metabolism, with the bromo-substituted analogue (brompheniramine) being the most metabolized, followed by the chloro-substituted compound (this compound), and finally the non-halogenated parent compound (pheniramine).[1] For all three compounds, the primary metabolic products were the mono-N-demethylated and N-oxide metabolites.[1]

Key Metabolic Pathways and Enzymes

The metabolism of this compound and its analogues in humans is primarily hepatic. The cytochrome P450 enzyme CYP2D6 has been identified as a key enzyme in the metabolism of this compound and other classic first-generation antihistamines.[2][3][4] The primary metabolic transformations are N-demethylation to form monodesmethylthis compound and didesmethylthis compound, as well as N-oxidation.[1][5][6][7]

The involvement of CYP2D6 is significant due to its polymorphic nature in the human population, which can lead to interindividual variability in drug clearance and response.[4] Inhibition of CYP2D6 by these antihistamines can also lead to clinically relevant drug-drug interactions.[2][3]

Experimental Protocols

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound using human liver microsomes.

1. Materials:

  • Test compound (e.g., this compound, brompheniramine, pheniramine)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) or methanol (B129727) (for reaction termination)

  • Internal standard for analytical quantification

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound and the formation of metabolites using a validated analytical method such as HPLC-UV or LC-MS/MS.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

HPLC Method for the Analysis of this compound and its Metabolites

This is a representative HPLC method for the separation and quantification of this compound and its N-demethylated metabolites.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220-230 nm) or mass spectrometry (MS) for higher sensitivity and specificity.

2. Sample Preparation:

  • Protein precipitation of the in vitro reaction samples with acetonitrile or methanol.

  • Evaporation of the supernatant and reconstitution in the mobile phase.

3. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Identify and quantify the parent drug and its metabolites by comparing their retention times and peak areas to those of analytical standards.

Visualizing Metabolic Pathways and Experimental Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Metabolic Pathway of this compound and Analogues cluster_0 Phase I Metabolism Parent This compound / Analogue (R = Cl, Br, H) Mono_N_desmethyl Mono-N-desmethyl Metabolite Parent->Mono_N_desmethyl N-demethylation N_oxide N-oxide Metabolite Parent->N_oxide N-oxidation Di_N_desmethyl Di-N-desmethyl Metabolite Mono_N_desmethyl->Di_N_desmethyl N-demethylation CYP2D6 CYP2D6 CYP2D6->Parent

Caption: Primary metabolic pathways of this compound and its analogues.

In Vitro Metabolism Experimental Workflow Start Start Prepare_Reagents Prepare Reagents (Microsomes, Buffer, NADPH) Start->Prepare_Reagents Incubation Incubate Test Compound with Microsomes at 37°C Prepare_Reagents->Incubation Reaction_Termination Terminate Reaction at Time Points Incubation->Reaction_Termination Protein_Precipitation Protein Precipitation (Centrifugation) Reaction_Termination->Protein_Precipitation Analysis LC-MS/MS Analysis Protein_Precipitation->Analysis Data_Processing Data Processing (t½, CLint) Analysis->Data_Processing End End Data_Processing->End

Caption: A typical workflow for an in vitro metabolism study.

References

Chlorpheniramine's Efficacy in Mast Cell Degranulation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive validation of chlorpheniramine's inhibitory effect on mast cell degranulation, comparing its performance against other antihistamines and classic mast cell stabilizers. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

Executive Summary

This compound, a first-generation H1-antihistamine, is primarily recognized for its competitive antagonism of histamine (B1213489) H1 receptors.[1] While many antihistamines are explored for secondary anti-allergic properties like mast cell stabilization, evidence suggests that this compound is a weak and largely ineffective inhibitor of mast cell degranulation. In contrast, dedicated mast cell stabilizers like cromolyn (B99618) sodium and ketotifen (B1218977), as well as certain second-generation antihistamines, demonstrate significantly more potent inhibitory effects on the release of histamine and other inflammatory mediators from mast cells.

Comparative Analysis of Inhibitory Effects

The following table summarizes the efficacy of this compound and selected alternatives in inhibiting mast cell degranulation. Quantitative data, where available from in vitro studies, is presented to facilitate a direct comparison.

CompoundClassMechanism of ActionCell TypeAssayIC50 / % InhibitionCitation
This compound 1st Gen. AntihistamineH1 Receptor AntagonistRat Peritoneal Mast CellsExocytosis AssayNo significant inhibition at 1 mM[2][3]
This compound 1st Gen. AntihistamineH1 Receptor AntagonistRat Skin Mast CellsIn vivo degranulationDid not prevent degranulation[2]
Cetirizine 2nd Gen. AntihistamineH1 Receptor Antagonist / Mast Cell StabilizerRat Peritoneal Mast CellsExocytosis AssayAlmost total inhibition at 1 mM[2][3]
Levocetirizine 2nd Gen. AntihistamineH1 Receptor Antagonist / Mast Cell StabilizerRat Peritoneal Mast CellsExocytosis AssayAlmost total inhibition at 1 mM[2]
Loratadine (B1675096) 2nd Gen. AntihistamineH1 Receptor AntagonistNeoplastic Mast Cells (HMC-1)Cell Growth InhibitionIC50: 10-50 µM[4][5][6]
Fexofenadine (B15129) 2nd Gen. AntihistamineH1 Receptor AntagonistHuman Mast Cells (in vivo)Histamine/Tryptase ReleaseNo effect on mediator release[7]
Ketotifen Antihistamine / Mast Cell StabilizerH1 Receptor Antagonist / Ca2+ Influx InhibitionHuman Conjunctival Mast CellsHistamine/Tryptase Release>90% inhibition at 10⁻¹¹ to 10⁻⁴ M[8]
Cromolyn Sodium Mast Cell StabilizerInhibition of Ca2+ InfluxHuman Cord Blood-Derived Mast CellsHistamine ReleaseIC50 ≈ 50 nM[9][10]
Cromolyn Sodium Mast Cell StabilizerInhibition of Ca2+ InfluxHuman Cord Blood-Derived Mast CellsPGD2 ReleaseIC50 ≈ 100 nM[9][10]

Signaling Pathways in Mast Cell Degranulation

Mast cell degranulation is a complex process initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on the cell surface by allergens. This event triggers a signaling cascade that ultimately leads to the release of pre-formed mediators, such as histamine and proteases, from intracellular granules. The key steps of the IgE-mediated signaling pathway are outlined below.

ExperimentalWorkflow cluster_prep Cell Preparation cluster_treatment Treatment & Induction cluster_assay Assay & Analysis Culture 1. Culture RBL-2H3 Cells Seed 2. Seed in 96-well Plate Culture->Seed Sensitize 3. Sensitize with Anti-DNP IgE Seed->Sensitize Wash 4. Wash Cells Sensitize->Wash AddCompound 5. Add Test Compounds (this compound, etc.) Wash->AddCompound Induce 6. Induce Degranulation (DNP-HSA) AddCompound->Induce CollectSupernatant 7. Collect Supernatant Induce->CollectSupernatant AddSubstrate 8. Add pNAG Substrate CollectSupernatant->AddSubstrate Incubate 9. Incubate & Stop Reaction AddSubstrate->Incubate ReadAbsorbance 10. Read Absorbance (405 nm) Incubate->ReadAbsorbance Calculate 11. Calculate % Inhibition & IC50 ReadAbsorbance->Calculate LogicalComparison cluster_classes Compound Classes cluster_effects Primary Mechanism & Efficacy This compound This compound (1st Gen. Antihistamine) H1_Blockade H1 Receptor Blockade This compound->H1_Blockade Primary Action MC_Stabilization Mast Cell Stabilization This compound->MC_Stabilization Effect on Degranulation SecondGen Second-Gen Antihistamines (e.g., Cetirizine) SecondGen->H1_Blockade Primary Action SecondGen->MC_Stabilization Secondary Action Stabilizers Mast Cell Stabilizers (e.g., Ketotifen, Cromolyn) Stabilizers->MC_Stabilization Primary Action Efficacy_Low Low/Negligible Efficacy MC_Stabilization->Efficacy_Low Leads to Efficacy_Moderate Moderate to High Efficacy MC_Stabilization->Efficacy_Moderate Leads to Efficacy_High High Efficacy MC_Stabilization->Efficacy_High Leads to

References

Comparative Efficacy of Chlorpheniramine on Histamine, Prostaglandins, and Leukotrienes: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparative analysis of the effects of chlorpheniramine, a first-generation H1 antihistamine, on three key classes of inflammatory mediators: histamine (B1213489), prostaglandins (B1171923), and leukotrienes. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate this compound's mechanism of action and selectivity. All quantitative data are summarized in comparative tables, and detailed experimental protocols for the cited assays are provided.

Introduction to this compound and Inflammatory Mediators

This compound is a potent alkylamine antihistamine that has been in clinical use for decades to treat allergic conditions.[1] Its primary mechanism of action is the competitive inverse agonism of the histamine H1 receptor.[2] This action blocks the effects of histamine, a key mediator released from mast cells and basophils during an allergic reaction, thereby alleviating symptoms such as sneezing, itching, and rhinorrhea.[3][4][5]

Beyond its primary antihistaminergic effect, the anti-inflammatory properties of this compound and other H1 antihistamines have been a subject of investigation.[2] Allergic inflammation is a complex process involving a cascade of mediators beyond histamine, including prostaglandins and leukotrienes, which are synthesized from arachidonic acid. This guide compares the in vitro efficacy of this compound against these distinct inflammatory pathways.

Comparative Analysis of this compound's Effects

The primary therapeutic effect of this compound is highly selective for the histamine H1 receptor. Its interaction with the pathways responsible for prostaglandin (B15479496) and leukotriene synthesis is negligible, which is consistent with its classification as a classic antihistamine rather than a broad-spectrum anti-inflammatory agent like NSAIDs or corticosteriods.

Effect on Histamine

This compound acts as a potent competitive antagonist at the histamine H1 receptor, preventing histamine from binding and activating its downstream signaling cascade. This is the cornerstone of its anti-allergic effect. The efficacy of this blockade is demonstrated by its low half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values in receptor binding assays.

dot

Histamine_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Binds & Activates This compound This compound This compound->H1_Receptor Binds & Blocks Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Allergic Response (Inflammation, Vasodilation, Smooth Muscle Contraction) Ca_Release->Response NFkB NF-κB Activation PKC->NFkB NFkB->Response

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Point of Inhibition.

Effect on Prostaglandins and Leukotrienes

Prostaglandins and leukotrienes are synthesized from arachidonic acid via the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, respectively. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), which target COX enzymes, or specific leukotriene inhibitors, this compound does not directly inhibit these enzymes. Its anti-inflammatory effects are considered secondary to H1-receptor blockade and potential modulation of other pathways, such as NF-κB.[2][3]

dot

Caption: The Arachidonic Acid Cascade. This compound does not directly inhibit COX or 5-LOX enzymes.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory activity of this compound against the key targets for each inflammatory mediator pathway.

Mediator PathwayKey Enzyme/ReceptorThis compound Activity MetricValueInterpretation
Histamine Histamine H1 ReceptorIC5012 nMHigh potency; indicates strong binding and inhibition of the H1 receptor.
Ki (dexthis compound)2.67 - 4.81 nMThe active enantiomer shows very high affinity for the H1 receptor.
Prostaglandins Cyclooxygenase (COX)% InhibitionNot significantFirst-generation antihistamines do not exhibit significant direct inhibition of COX enzymes. Any anti-inflammatory effect is not mediated through this pathway.
Leukotrienes 5-Lipoxygenase (5-LOX)% InhibitionNot significantFirst-generation antihistamines do not directly inhibit the 5-LOX enzyme. Leukotriene-mediated symptoms are not addressed by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols represent standard assays used to determine the efficacy of compounds against these inflammatory pathways.

dot

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Target_Prep Target Preparation (e.g., Receptor Membranes, Purified Enzymes, Cultured Cells) H1_Assay H1 Receptor Binding Assay (Target + Radioligand + Test Compound) Target_Prep->H1_Assay COX_Assay COX Inhibition Assay (Enzyme + Substrate + Test Compound) Target_Prep->COX_Assay LOX_Assay 5-LOX Inhibition Assay (Enzyme/Cells + Substrate + Test Compound) Target_Prep->LOX_Assay Compound_Prep Compound Dilution (this compound & Controls) Compound_Prep->H1_Assay Compound_Prep->COX_Assay Compound_Prep->LOX_Assay H1_Detection Quantify Bound Radioactivity (Scintillation Counting) H1_Assay->H1_Detection COX_Detection Quantify PGE₂ Production (ELISA) COX_Assay->COX_Detection LOX_Detection Quantify LTB₄ Production (Radioimmunoassay/ELISA) LOX_Assay->LOX_Detection Data_Analysis Data Analysis (Calculate IC₅₀ / % Inhibition) H1_Detection->Data_Analysis COX_Detection->Data_Analysis LOX_Detection->Data_Analysis

Caption: General experimental workflow for assessing this compound's effects.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the H1 receptor (e.g., HEK293T cells transfected with the H1R gene) in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei.

    • Centrifuge the resulting supernatant at high speed (40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, set up triplicate reactions:

      • Total Binding: Membrane preparation, [³H]-mepyramine (radioligand), and assay buffer.

      • Non-specific Binding: Membrane preparation, [³H]-mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

      • Competition Binding: Membrane preparation, [³H]-mepyramine, and serial dilutions of this compound.

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

Prostaglandin E2 (PGE2) Synthesis Assay (ELISA)

This assay quantifies the production of PGE2, a major product of the COX pathway, from cells in culture.

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., macrophages, A549 lung epithelial cells) in 24-well plates until confluent.

    • Pre-incubate the cells with various concentrations of this compound or a positive control (e.g., indomethacin) for 30-60 minutes.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or arachidonic acid) to induce PGE2 production.

    • Incubate for a specified time (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant, which contains the secreted PGE2.

    • Centrifuge the supernatant to remove any cellular debris.

  • PGE2 Quantification (Competitive ELISA):

    • Coat a 96-well plate with a capture antibody specific for PGE2.

    • Add PGE2 standards and the collected cell culture supernatants to the wells, followed by the addition of a fixed amount of HRP-conjugated PGE2.

    • During incubation, the sample PGE2 and the HRP-conjugated PGE2 compete for binding to the capture antibody.

    • Wash the plate to remove unbound reagents.

    • Add a TMB substrate solution. The color development is inversely proportional to the amount of PGE2 in the sample.

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm.

    • Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.

    • Determine the percent inhibition of PGE2 synthesis caused by this compound.

Leukotriene B4 (LTB4) Release Assay (Radioimmunoassay)

This assay measures the release of LTB4, a key product of the 5-LOX pathway, from inflammatory cells.

  • Cell Preparation and Treatment:

    • Isolate human polymorphonuclear leukocytes (neutrophils) from whole blood.

    • Resuspend the cells in a suitable buffer.

    • Pre-incubate the cells with various concentrations of this compound or a positive control (e.g., a 5-LOX inhibitor) for 15-30 minutes.

    • Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway and induce LTB4 release.

    • Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Sample Collection:

    • Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

    • Collect the supernatant for LTB4 measurement.

  • LTB4 Quantification (Radioimmunoassay - RIA):

    • In assay tubes, combine the cell supernatant or LTB4 standards, a specific anti-LTB4 antibody, and a tracer amount of [³H]-LTB4.

    • Incubate to allow competitive binding between the sample LTB4 and the radiolabeled LTB4 for the antibody.

    • Separate the antibody-bound LTB4 from free LTB4 (e.g., using dextran-coated charcoal).

    • Centrifuge and transfer the supernatant (containing the antibody-bound fraction) to scintillation vials.

    • Add scintillation fluid and quantify the radioactivity.

    • The amount of radioactivity is inversely proportional to the concentration of LTB4 in the sample.

    • Calculate the LTB4 concentration from a standard curve and determine the percent inhibition.

Conclusion

The experimental evidence conclusively demonstrates that this compound is a highly potent and selective antagonist of the histamine H1 receptor. Its mechanism of action is primarily focused on blocking the effects of histamine. The available data indicate that this compound does not exert a direct inhibitory effect on the key enzymes of the prostaglandin (COX) or leukotriene (5-LOX) synthesis pathways. While this compound has shown some anti-inflammatory effects beyond H1-receptor blockade, such as the suppression of NF-κB activation, these are distinct from the mechanisms of NSAIDs and leukotriene modifiers.[3] This high degree of selectivity underscores its specific role as an antihistamine in the management of allergic disorders. For therapeutic strategies requiring the inhibition of prostaglandin or leukotriene synthesis, alternative classes of drugs, such as NSAIDs or specific 5-LOX inhibitors/leukotriene receptor antagonists, are necessary.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity of anti-chlorpheniramine antibodies with structurally and functionally related compounds. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and visualizes relevant biological and experimental processes to aid in the evaluation and selection of appropriate antibodies for various applications.

Executive Summary

The specificity of anti-chlorpheniramine antibodies is a critical factor in the development of accurate and reliable immunoassays for the detection and quantification of this widely used antihistamine. Cross-reactivity with other structurally similar compounds can lead to false-positive results and inaccurate measurements. This guide compares the cross-reactivity profiles of both polyclonal and monoclonal anti-chlorpheniramine antibodies, providing a valuable resource for researchers developing specific and sensitive analytical methods.

Comparative Cross-Reactivity Data

The cross-reactivity of anti-chlorpheniramine antibodies was evaluated against a panel of related compounds, including other antihistamines and structurally similar molecules. The data presented below is derived from indirect competitive enzyme-linked immunosorbent assays (ic-ELISA).

Polyclonal Anti-Chlorpheniramine Antibody (PEM-Ab)

A polyclonal antibody (PEM-Ab) was developed and its cross-reactivity was assessed. The following table summarizes the percentage of cross-reactivity observed with various related compounds.

CompoundStructureCross-Reactivity (%)
Chlorpheniramine3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine100
Diphenhydramine2-(diphenylmethoxy)-N,N-dimethylethanamine<0.1
Brompheniramine3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amineNot Reported
PheniramineN,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine<0.1
DoxylamineN,N-dimethyl-2-(1-phenyl-1-(pyridin-2-yl)ethoxy)ethan-1-amine<0.1
Triprolidine(E)-2-(1-(4-methylphenyl)-3-(pyrrolidin-1-yl)prop-1-en-1-yl)pyridine<0.1
Cyproheptadine4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine<0.1

Data sourced from a study on the development of polyclonal antibodies for this compound detection.

Monoclonal Anti-Chlorpheniramine Antibody

A monoclonal antibody against this compound was also developed and tested for cross-reactivity against other antiallergic drugs.[1]

CompoundCross-Reactivity (%)
This compound100
Promethazine<1.8
Cyproheptadine<1.8
Diphenhydramine<1.8
Loratadine<1.8
Cetirizine<1.8

Data from a study on a monoclonal antibody-based immunochromatographic strip assay for this compound.[1]

Experimental Protocols

The following section details the methodology for the indirect competitive ELISA (ic-ELISA) used to determine the cross-reactivity of anti-chlorpheniramine antibodies.

Indirect Competitive ELISA (ic-ELISA) Protocol

This protocol is a generalized procedure for determining the concentration of a small molecule like this compound in a sample.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (this compound-protein conjugate, e.g., this compound-BSA)

  • Anti-chlorpheniramine antibody (primary antibody)

  • Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG)

  • This compound standard

  • Test compounds (for cross-reactivity analysis)

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration in coating buffer. Add 100 µL of the diluted coating antigen to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 300 µL of washing buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with washing buffer.

  • Competitive Reaction: Add 50 µL of this compound standard or test compound solution at various concentrations to the wells. Immediately add 50 µL of the diluted anti-chlorpheniramine primary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with washing buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The concentration of this compound or the cross-reactivity of test compounds is determined by constructing a standard curve, plotting absorbance against the logarithm of the analyte concentration. The cross-reactivity is calculated using the formula: CR (%) = (IC₅₀ of this compound / IC₅₀ of test compound) x 100

Visualizations

Histamine (B1213489) H1 Receptor Signaling Pathway

This compound is a histamine H1 receptor antagonist. It exerts its effects by blocking the action of histamine at the H1 receptor, thereby inhibiting the downstream signaling cascade that leads to allergic symptoms.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca2->Allergic_Response PKC->Allergic_Response This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Indirect Competitive ELISA Workflow

The experimental workflow for the indirect competitive ELISA is a multi-step process designed to quantify the amount of a specific analyte in a sample.

icELISA_Workflow Start Start Coating 1. Plate Coating (this compound-Protein Conjugate) Start->Coating Wash1 Wash Coating->Wash1 Blocking 2. Blocking (e.g., Non-fat milk) Wash1->Blocking Wash2 Wash Blocking->Wash2 Competition 3. Competitive Reaction (Add Sample/Standard + Anti-Chlorpheniramine Ab) Wash2->Competition Wash3 Wash Competition->Wash3 SecondaryAb 4. Add Secondary Ab (Enzyme-conjugated) Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Substrate 5. Add Substrate Wash4->Substrate Stop 6. Stop Reaction Substrate->Stop Read 7. Read Absorbance Stop->Read End End Read->End

Caption: Indirect Competitive ELISA Workflow.

Conclusion

The data presented in this guide highlights the variability in cross-reactivity between different anti-chlorpheniramine antibodies. The polyclonal antibody demonstrated high specificity with minimal cross-reactivity to a range of structurally related compounds. Similarly, the monoclonal antibody showed low cross-reactivity to other antiallergic drugs.[1] The choice between a polyclonal and monoclonal antibody will depend on the specific requirements of the assay, including the desired sensitivity, specificity, and the potential for interference from other substances in the sample matrix. The detailed experimental protocol and workflow diagrams provided herein serve as a valuable resource for researchers working to develop and validate immunoassays for this compound.

References

Safety Operating Guide

Proper Disposal of Chlorpheniramine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chlorpheniramine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This document provides a comprehensive guide to the safe and compliant disposal of this compound waste.

This compound and its maleate (B1232345) salt are recognized as hazardous substances that are very toxic to aquatic organisms.[1] Therefore, it is imperative that these compounds are not released into the sewer system or waterways.[1][2] All disposal procedures must be conducted in strict accordance with local, state, and federal regulations.[1][3]

Spill Response and Cleanup

Immediate and appropriate response to a this compound spill is crucial to prevent exposure and environmental contamination. The following procedures should be followed:

For Minor Spills:

  • Restrict Access: Clear the immediate area of all personnel.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including protective clothing, gloves, safety glasses, and a dust respirator.[1][4]

  • Containment: Use dry cleanup procedures and avoid generating dust.[1][4] If necessary, dampen the material with water to prevent it from becoming airborne.[1]

  • Collection: Carefully sweep or vacuum the spilled material.[1][5] If using a vacuum, it must be fitted with a HEPA filter.[1]

  • Containerization: Place the collected waste into a suitable, clearly labeled container for disposal.[1][4]

  • Decontamination: Thoroughly clean the contaminated surface.[4]

For Major Spills:

  • Evacuate: Immediately clear the area and move upwind of the spill.[1]

  • Alert Authorities: Notify emergency responders and inform them of the location and nature of the hazard.[1]

  • PPE: Responders must wear full-body protective clothing and a breathing apparatus.[1]

  • Containment: Prevent the spillage from entering drains or water courses using sand, earth, or vermiculite.[1]

  • Collection and Disposal: Collect the recoverable product into labeled containers for recycling or disposal.[1] Solid residues should be sealed in labeled drums for disposal.[1]

Disposal of Unused or Expired this compound

The primary method for disposing of unused or expired this compound from a laboratory or research setting is through a licensed hazardous waste disposal service. Under the Resource Conservation and Recovery Act (RCRA), many pharmaceuticals are considered hazardous waste when discarded by businesses.[6][7]

General Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Place the material in a designated, sealed, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and identify the contents.[8]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Licensed Disposal: Arrange for a certified hazardous waste contractor to collect and dispose of the material. All waste must be handled in accordance with local, state, and federal regulations.[1]

It is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste at the time of disposal.[3]

Decision-Making for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

ChlorpheniramineDisposal cluster_0 Start cluster_1 Waste Classification cluster_2 Spill Response cluster_3 Disposal Pathway start This compound Waste Generated is_spill Is it a spill? start->is_spill is_unused Unused/Expired Product is_spill->is_unused No spill_size Determine Spill Size is_spill->spill_size Yes hazardous_waste Containerize, Label as Hazardous Waste is_unused->hazardous_waste minor_spill Follow Minor Spill Protocol: - Wear PPE - Contain & Collect - Label for Disposal spill_size->minor_spill Minor major_spill Follow Major Spill Protocol: - Evacuate & Alert - Full Protective Gear - Contain & Collect for Disposal spill_size->major_spill Major minor_spill->hazardous_waste major_spill->hazardous_waste licensed_disposal Dispose via Licensed Hazardous Waste Contractor hazardous_waste->licensed_disposal

Caption: Decision workflow for this compound disposal.

Regulatory Considerations

The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[7] Healthcare facilities and researchers must comply with these regulations, which may include specific requirements for labeling, storage, and transportation of hazardous waste.[8] Additionally, some states have more stringent regulations than the federal government.[6][7] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable laws.

For household quantities of expired medications, the FDA recommends using drug take-back programs.[9] If a take-back program is not available, the medication can be mixed with an unpalatable substance like dirt or coffee grounds, sealed in a container, and placed in the household trash.[9][10] However, these guidelines are not appropriate for the larger quantities and higher concentrations of chemical waste generated in a professional laboratory setting.

References

Personal protective equipment for handling Chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Chlorpheniramine. Adherence to these procedural steps is vital for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed or in contact with skin, can cause severe skin burns and eye damage, and may lead to organ damage through prolonged or repeated exposure.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE Selection Workflow

The selection of appropriate PPE is the first critical step before handling this compound. The following diagram outlines a logical workflow based on a risk assessment of the planned procedure.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_assessment 1. Risk Assessment cluster_ppe 2. PPE Selection cluster_low_ppe Minimum PPE cluster_high_ppe Enhanced PPE cluster_action 3. Handling & Disposal start Start: Plan to Handle This compound assess_task Assess Task: - Quantity (mg vs. kg) - Physical form (solid vs. solution) - Procedure (weighing, dissolving, etc.) start->assess_task assess_dust Potential for Dust/ Aerosol Generation? assess_task->assess_dust ppe_low Low Risk: - Small quantities - No dust/aerosol - Contained system assess_dust->ppe_low No ppe_high High Risk: - Large quantities - High potential for dust/aerosol - Open handling/spill cleanup assess_dust->ppe_high Yes low_eye Eye: Safety Glasses with Side Shields low_skin Skin: Lab Coat, Nitrile/Rubber Gloves low_resp Respiratory: Generally not required if in fume hood high_eye Eye: Chemical Splash Goggles and/or Face Shield high_skin Skin: Chemical Resistant Coverall, Double Gloves (Nitrile/Rubber) high_resp Respiratory: Air-Purifying Respirator (See Table 1) proceed Proceed with Task in Designated Area (e.g., Fume Hood) low_resp->proceed high_resp->proceed disposal Dispose of Waste (Chemical & PPE) as Hazardous Waste proceed->disposal After Task Completion

Caption: Workflow for selecting appropriate PPE when handling this compound.

Personal Protective Equipment (PPE) Specifications

Based on the risk assessment, the following PPE is required. Always consult the specific Safety Data Sheet (SDS) for the product you are using.

Eye and Face Protection:

  • Minimum: Wear safety glasses with side-shields.

  • Higher Risk (e.g., risk of splash): Use chemical splash goggles. For tasks with a significant splash or aerosol risk, a face shield should be worn in addition to goggles.[2][4]

Skin Protection:

  • Hand Protection: Wear suitable chemical-resistant gloves.[2] Nitrile or rubber gloves are recommended. For higher-risk activities, consider double-gloving.[4] Contaminated gloves should be removed and replaced immediately.[4] Always wash hands with soap and water after removing gloves.[4]

  • Body Protection: A standard laboratory coat is suitable for handling small quantities.[4] For larger quantities or tasks with a high risk of contamination, a disposable, low-permeability coverall is recommended.[4] Protective shoe covers may also be necessary.[4]

Respiratory Protection: Respiratory protection should be used when engineering controls (like a fume hood) are insufficient or during emergency situations like a major spill.[4] The choice of respirator depends on the level of airborne contamination.

Table 1: Respiratory Protection Guidelines

Protection Factor Half-Face Respirator Full-Face Respirator Powered Air Purifying Respirator (PAPR)
10 x PEL * P1 (Dust/Mist) - PAPR-P1
50 x PEL * Air-line** P2 (Dust/Mist) PAPR-P2
100 x PEL * - P3 (Dust/Mist) -
100+ x PEL * - Air-line** PAPR-P3

Source: Adapted from Santa Cruz Biotechnology, Inc. SDS.[4] *PEL: Permissible Exposure Limit **Continuous Flow

Operational and Disposal Plans

Handling Protocol:

  • Preparation: Before handling, read and understand the Safety Data Sheet (SDS).[5] Ensure all necessary PPE is available and in good condition.

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood with a face velocity of at least 1 m/s is recommended, especially when handling the solid form to prevent dust inhalation.[4]

  • Safe Practices: Avoid all personal contact, including inhalation and skin contact.[4] Do not eat, drink, or smoke in the area where this compound is handled.[4][6] Use dry clean-up procedures to avoid generating dust.[4]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[2][6] Decontaminate the work area.

Spill Management Protocol:

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a dust respirator, gloves, protective clothing, and safety glasses.[4]

    • Gently sweep or vacuum up the spilled material. Use a vacuum cleaner fitted with a HEPA filter.[4] Avoid actions that generate dust.

    • Place the collected material into a labeled, sealed container for hazardous waste disposal.[4]

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spills:

    • Evacuate the area and move upwind.[4]

    • Alert emergency responders.[4]

    • Only personnel with appropriate training and full protective equipment, including breathing apparatus, should attempt to clean up a major spill.[4]

Disposal Plan:

  • Chemical Waste: this compound and any materials contaminated with it must be treated as hazardous waste.[1] It must not be disposed of with regular household or laboratory garbage and should not be allowed to enter sewage systems or waterways.[1]

  • Container Disposal: All waste must be handled in accordance with local, state, and federal regulations.[7] Place waste in sealed, labeled containers.[4]

  • PPE Disposal: Used disposable PPE (gloves, coveralls, etc.) should be considered contaminated and disposed of as hazardous waste.[7]

By implementing these rigorous safety protocols, researchers can minimize exposure risks and ensure a safe working environment when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorpheniramine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Chlorpheniramine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。